molecular formula C12H11BO2 B1276779 2-Biphenylboronic acid CAS No. 4688-76-0

2-Biphenylboronic acid

Cat. No.: B1276779
CAS No.: 4688-76-0
M. Wt: 198.03 g/mol
InChI Key: HYCYKHYFIWHGEX-UHFFFAOYSA-N
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Description

2-Biphenylboronic acid is a useful research compound. Its molecular formula is C12H11BO2 and its molecular weight is 198.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-phenylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H11BO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCYKHYFIWHGEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404607
Record name 2-Biphenylboronic acid
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Molecular Weight

198.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4688-76-0
Record name 2-Biphenylboronic acid
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Record name Biphenyl-2-boronic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Biphenylboronic Acid from 2-Bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-biphenylboronic acid from 2-bromobiphenyl, a critical transformation in the production of valuable pharmaceutical intermediates. The document details the two primary synthetic methodologies: the Grignard reaction and the lithium-halogen exchange pathway. Each method is presented with detailed experimental protocols, a comparative analysis of reaction parameters, and a discussion of their respective advantages and disadvantages. Furthermore, this guide highlights the pivotal role of this compound as a key building block in the synthesis of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs commonly known as "sartans." A detailed visualization of the Renin-Angiotensin-Aldosterone System (RAAS), the biological pathway targeted by these drugs, is provided to contextualize the significance of this chemical synthesis in drug development.

Introduction

This compound is a versatile and indispensable reagent in modern organic synthesis. Its utility is most prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds. This reaction is a cornerstone of medicinal chemistry, enabling the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). A significant application of this compound is in the synthesis of the biphenyl-tetrazole scaffold, a key structural motif in a blockbuster class of antihypertensive drugs known as "sartans" (e.g., Valsartan, Losartan). These drugs act as angiotensin II receptor blockers (ARBs), playing a crucial role in the management of hypertension and related cardiovascular diseases.

This guide focuses on the two principal methods for the synthesis of this compound from the readily available starting material, 2-bromobiphenyl: the Grignard reaction and the lithium-halogen exchange. A thorough understanding of these synthetic routes is essential for researchers and professionals involved in process development and the manufacturing of these vital pharmaceuticals.

Synthetic Methodologies

Two primary synthetic routes are commonly employed for the preparation of this compound from 2-bromobiphenyl. The choice between these methods often depends on factors such as scale, available equipment, and tolerance to specific reaction conditions.

Grignard Reaction

The Grignard reaction is a classic and robust method for the formation of carbon-carbon bonds. In this context, it involves the formation of a Grignard reagent from 2-bromobiphenyl, which then acts as a nucleophile to attack a borate ester. Subsequent hydrolysis yields the desired boronic acid.

Logical Workflow for Grignard Synthesis

A 2-Bromobiphenyl C 2-Biphenylmagnesium Bromide (Grignard Reagent) A->C Reaction with B Magnesium Turnings (in anhydrous THF) B->C Reaction with E Boronate Ester Intermediate C->E Reaction with D Triisopropyl Borate (at -78 °C) D->E Reaction with G This compound E->G Hydrolysis F Aqueous Acidic Workup (e.g., HCl) F->G Hydrolysis

Caption: Workflow for the Grignard synthesis of this compound.

Lithium-Halogen Exchange

The lithium-halogen exchange is another powerful technique for the formation of organometallic reagents. This method typically involves the reaction of an aryl halide with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. The resulting aryllithium species is then quenched with a borate ester to form the boronic acid after hydrolysis.

Logical Workflow for Lithium-Halogen Exchange Synthesis

A 2-Bromobiphenyl C 2-Biphenyllithium A->C Reaction with B n-Butyllithium (in anhydrous THF, -78 °C) B->C Reaction with E Boronate Ester Intermediate C->E Reaction with D Trimethyl Borate (at -78 °C) D->E Reaction with G This compound E->G Hydrolysis F Aqueous Acidic Workup (e.g., HCl) F->G Hydrolysis

Caption: Workflow for the lithium-halogen exchange synthesis of this compound.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative parameters for the two synthetic methodologies, allowing for a direct comparison.

ParameterGrignard ReactionLithium-Halogen Exchange
Typical Yield Good to Excellent55% (for 3-isomer)
Reaction Temperature 0 °C to reflux (Grignard formation); -78 °C (Borylation)-78 °C to room temperature
Key Reagents Magnesium, Trialkyl boraten-Butyllithium, Trialkyl borate
Solvent Anhydrous THF, Diethyl etherAnhydrous THF, Hexanes
Reaction Time 2-4 hours2-6 hours
Primary Side Reactions Wurtz couplingProtonation of aryllithium
Functional Group Tol. ModerateLimited

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous arylboronic acids and represent robust methods for obtaining this compound.

Protocol 1: Synthesis via Grignard Reaction

Materials:

  • 2-Bromobiphenyl

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Instrumentation:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer with heating mantle

  • Inert gas (Argon or Nitrogen) supply

  • Dry ice/acetone bath

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-neck round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.

    • To the cooled flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • Dissolve 2-bromobiphenyl (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the 2-bromobiphenyl solution to the magnesium suspension to initiate the reaction, which is indicated by a gentle reflux and the disappearance of the iodine color.

    • Once initiated, add the remaining 2-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[1]

  • Borylation:

    • Cool the reaction mixture containing the Grignard reagent to -78 °C using a dry ice/acetone bath.

    • Add triisopropyl borate (1.5 equivalents) dissolved in anhydrous THF dropwise to the cold Grignard solution over 30 minutes, ensuring the internal temperature remains below -60 °C.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight with continuous stirring.[1]

  • Hydrolysis and Workup:

    • Cool the reaction mixture in an ice bath and slowly add 2 M aqueous HCl to quench the reaction and hydrolyze the boronate ester, adjusting the pH to approximately 2.

    • Transfer the biphasic mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to yield this compound as a white to off-white solid.

Protocol 2: Synthesis via Lithium-Halogen Exchange

Materials:

  • 2-Bromobiphenyl

  • n-Butyllithium (1.6 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated saline solution

  • Anhydrous magnesium sulfate

  • Hexanes

Instrumentation:

  • Three-neck round-bottom flask

  • Syringe

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen) supply

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Lithium-Halogen Exchange:

    • To a flame-dried three-neck flask under a nitrogen atmosphere, add 2-bromobiphenyl (1.0 equivalent) and dissolve it in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.[2]

  • Borylation:

    • To the cold solution of 2-biphenyllithium, add trimethyl borate (1.2 equivalents) dropwise.

    • Allow the reaction mixture to gradually warm to room temperature and stir for an additional 4 hours.[2]

  • Hydrolysis and Workup:

    • Quench the reaction by the addition of 1 M HCl and continue stirring for 2 hours.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and saturated saline.

    • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil.[2]

  • Purification:

    • Add hexanes to the crude oil to precipitate a white solid.

    • Collect the solid by filtration and dry to obtain this compound. A yield of 55% has been reported for the synthesis of the analogous 3-biphenylboronic acid using this method.[2]

Application in Drug Development: The Synthesis of Sartans and the Renin-Angiotensin-Aldosterone System (RAAS)

The primary application of this compound in the pharmaceutical industry is as a crucial precursor for the synthesis of angiotensin II receptor blockers (ARBs), commonly known as sartans. These drugs are instrumental in the treatment of hypertension.

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a complex hormonal cascade that plays a central role in the regulation of blood pressure, fluid, and electrolyte balance.[3]

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Sodium_Water_Retention Sodium and Water Retention Aldosterone->Sodium_Water_Retention Sodium_Water_Retention->Increased_BP Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) (from Lungs) ARBs Angiotensin II Receptor Blockers (ARBs) (e.g., Valsartan) ARBs->AT1_Receptor Blocks

Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of action of Angiotensin II Receptor Blockers.

As depicted in the diagram, the cascade is initiated by the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen to form angiotensin I, which is subsequently converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE). Angiotensin II binds to the AT1 receptor, leading to a series of physiological effects that culminate in an increase in blood pressure, including vasoconstriction and the release of aldosterone, which promotes sodium and water retention.

ARBs, synthesized using this compound, competitively inhibit the binding of angiotensin II to the AT1 receptor, thereby blocking its hypertensive effects and leading to a reduction in blood pressure.

Conclusion

The synthesis of this compound from 2-bromobiphenyl is a fundamentally important process in the pharmaceutical industry. Both the Grignard and lithium-halogen exchange methodologies offer viable routes to this key intermediate, with the choice of method dependent on specific process requirements. The critical role of this compound in the production of sartan drugs underscores the significance of robust and efficient synthetic procedures. A thorough understanding of these chemical transformations, coupled with an appreciation of the biological systems they are designed to modulate, is paramount for professionals in the fields of chemical research and drug development. This guide provides a solid foundation for navigating the synthesis and application of this vital chemical building block.

References

An In-depth Technical Guide to the Formation of 2-Biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Biphenylboronic acid is a pivotal intermediate in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to form complex molecular architectures.[1][2] Its synthesis is, therefore, of significant interest to the pharmaceutical and materials science industries. This technical guide provides a comprehensive overview of the core mechanisms for the formation of this compound, including detailed experimental protocols, comparative quantitative data, and mechanistic pathway visualizations. The primary synthetic strategies discussed are the Grignard reaction from 2-bromobiphenyl, directed ortho-lithiation of biphenyl, and direct C-H borylation of biphenyl.

Introduction

This compound, also known as (2-phenylphenyl)boronic acid, is a white crystalline solid with a melting point of 167-172 °C.[3][4] It is a key building block in organic synthesis, valued for its role in creating carbon-carbon bonds.[1] The efficiency and regioselectivity of its synthesis are critical for its application in the development of active pharmaceutical ingredients and advanced materials. This guide will explore the three predominant methodologies for its synthesis, providing a detailed analysis for researchers and drug development professionals.

Core Synthetic Methodologies

The formation of this compound can be broadly categorized into three main approaches:

  • Grignard Reaction: A classic and widely used method involving the formation of an organomagnesium intermediate from an aryl halide.

  • Directed Ortho-lithiation: A powerful technique for the regioselective functionalization of aromatic rings.

  • Catalytic C-H Borylation: A modern and atom-economical approach that directly converts a C-H bond to a C-B bond.

The following sections will provide a detailed examination of each of these methodologies.

Grignard Reaction from 2-Bromobiphenyl

This method involves the reaction of 2-bromobiphenyl with magnesium metal to form the corresponding Grignard reagent, 2-phenylphenylmagnesium bromide. This organometallic intermediate is then reacted with a trialkyl borate, such as triisopropyl borate, followed by acidic hydrolysis to yield this compound.

Reaction Mechanism

The reaction proceeds in three main stages:

  • Grignard Reagent Formation: Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of 2-bromobiphenyl. This reaction is typically initiated with a small amount of iodine or 1,2-dibromoethane to activate the magnesium surface. The reaction is performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, which coordinates to the magnesium center, stabilizing the Grignard reagent.

  • Borylation: The nucleophilic Grignard reagent attacks the electrophilic boron atom of the trialkyl borate. This forms a boronate complex.

  • Hydrolysis: The boronate complex is hydrolyzed with an aqueous acid (e.g., HCl or H₂SO₄) to protonate the alkoxy groups, which are subsequently eliminated as alcohols, yielding the final this compound.

Detailed Experimental Protocol

Materials:

  • 2-Bromobiphenyl

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Instrumentation:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer with heating mantle

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Grignard Reagent Preparation:

    • Flame-dry all glassware and allow to cool under a stream of inert gas.

    • To the three-neck flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 2-bromobiphenyl (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the 2-bromobiphenyl solution to the magnesium suspension to initiate the reaction, evidenced by a slight exotherm and the disappearance of the iodine color.

    • Once initiated, add the remaining 2-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the reaction mixture containing the Grignard reagent to -78 °C using a dry ice/acetone bath.

    • In a separate flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF.

    • Add the triisopropyl borate solution dropwise to the cold Grignard solution over 30 minutes, maintaining the internal temperature below -60 °C.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight with continuous stirring.

  • Hydrolysis and Workup:

    • Cool the reaction mixture in an ice bath and slowly add 2 M aqueous HCl to quench the reaction and hydrolyze the boronate ester. Adjust the pH to be acidic (pH ~2).

    • Transfer the biphasic mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude this compound from a mixture of water and ethanol to obtain a pure white solid.[5] Alternatively, trituration with hexanes can be used to precipitate the product from any remaining oily impurities.

Visualization of Experimental Workflow

G cluster_prep Grignard Reagent Preparation cluster_borylation Borylation cluster_workup Hydrolysis & Workup cluster_purification Purification start 2-Bromobiphenyl + Mg in THF initiation Initiate with I₂ crystal start->initiation addition Dropwise addition of 2-Bromobiphenyl solution initiation->addition reflux Stir at RT for 1-2h addition->reflux grignard Formation of 2-Phenylphenylmagnesium Bromide reflux->grignard cool_grignard Cool Grignard to -78 °C grignard->cool_grignard add_borate Dropwise addition of Triisopropyl Borate in THF cool_grignard->add_borate warm_rt Stir and warm to RT overnight add_borate->warm_rt boronate Formation of Boronate Complex warm_rt->boronate quench Quench with 2M HCl boronate->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry crude_product Crude this compound dry->crude_product recrystallize Recrystallize from Water/Ethanol crude_product->recrystallize pure_product Pure this compound recrystallize->pure_product

Experimental Workflow for Grignard Synthesis

Directed Ortho-lithiation of Biphenyl

Directed ortho-lithiation is a highly regioselective method for the functionalization of aromatic rings. In the context of this compound synthesis, a directing metalation group (DMG) on one of the phenyl rings is typically not necessary, as the phenyl group itself can direct the lithiation to the ortho position, albeit less efficiently than a strong DMG. The reaction is driven by the coordination of the organolithium reagent to the π-system of the adjacent phenyl ring.

Reaction Mechanism
  • Ortho-lithiation: Biphenyl is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), typically in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The TMEDA breaks down the oligomeric structure of n-BuLi, increasing its reactivity. The lithium atom is directed to the ortho position of the biphenyl, forming 2-lithiobiphenyl.

  • Borylation: The resulting aryllithium species, a potent nucleophile, attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate).

  • Hydrolysis: The intermediate boronate complex is hydrolyzed with aqueous acid to afford the final product.

Detailed Experimental Protocol

Materials:

  • Biphenyl

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Lithiation:

    • To a flame-dried, three-neck flask under an inert atmosphere, add biphenyl (1.0 equivalent) and anhydrous THF.

    • Cool the solution to -78 °C.

    • Add TMEDA (1.2 equivalents) followed by the dropwise addition of n-BuLi (1.1 equivalents).

    • Stir the reaction mixture at -78 °C for 2 hours, during which the solution may develop a color indicating the formation of the aryllithium species.

  • Borylation:

    • Slowly add triisopropyl borate (1.5 equivalents) to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for 1 hour, and then gradually warm to room temperature and stir overnight.[6]

  • Hydrolysis and Workup:

    • Cool the reaction mixture to 0 °C and cautiously quench with 2 M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent system such as water/ethanol.

Visualization of Reaction Mechanism

G cluster_lithiation Ortho-Lithiation cluster_borylation Borylation cluster_hydrolysis Hydrolysis biphenyl Biphenyl lithiobiphenyl 2-Lithiobiphenyl biphenyl->lithiobiphenyl + n-BuLi nBuLi n-BuLi / TMEDA ate_complex Lithium Boronate Complex lithiobiphenyl->ate_complex + B(O-iPr)₃ borate Triisopropyl Borate product This compound ate_complex->product + H₃O⁺ hydrolysis Acidic Workup (H₃O⁺)

Ortho-Lithiation and Borylation Mechanism

Iridium-Catalyzed C-H Borylation of Biphenyl

Catalytic C-H borylation has emerged as a powerful and atom-economical method for the synthesis of arylboronic esters. Iridium-based catalysts are particularly effective for the direct borylation of arenes with high regioselectivity, which is often governed by steric factors.[7] For biphenyl, the steric hindrance of the adjacent phenyl ring directs the borylation to the ortho C-H bonds.

Reaction Mechanism

The currently accepted mechanism for iridium-catalyzed C-H borylation involves a catalytic cycle with Ir(III) and Ir(V) intermediates.[7]

  • Oxidative Addition: An active Ir(III) catalyst undergoes oxidative addition to the C-H bond of biphenyl, forming an Ir(V) hydride intermediate.

  • Reductive Elimination: This intermediate then undergoes reductive elimination to form the borylated product and an Ir(III) hydride species.

  • Catalyst Regeneration: The Ir(III) hydride reacts with the boron source, typically bis(pinacolato)diboron (B₂pin₂), to regenerate the active Ir(III) catalyst and release pinacolborane (HBpin).

Detailed Experimental Protocol

Materials:

  • Biphenyl

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(OMe)(COD)]₂ (Iridium(I) methoxide 1,5-cyclooctadiene dimer)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Anhydrous solvent (e.g., octane or THF)

Procedure:

  • Reaction Setup:

    • In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add [Ir(OMe)(COD)]₂ (1.5 mol %), dtbpy (3.0 mol %), biphenyl (1.0 equivalent), and B₂pin₂ (1.2 equivalents).

    • Add anhydrous octane to the tube.

  • Reaction:

    • Seal the Schlenk tube and remove it from the glovebox.

    • Heat the reaction mixture at 80-100 °C with vigorous stirring for 12-24 hours.

  • Workup and Purification:

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • The resulting crude product is the pinacol ester of this compound. This can often be used directly in subsequent reactions.

    • To obtain the free boronic acid, the pinacol ester can be hydrolyzed. Dissolve the crude ester in a mixture of THF and water, add an acid such as HCl, and stir at room temperature.

    • After hydrolysis, extract the product with an organic solvent, dry, and concentrate.

    • Purify by recrystallization or column chromatography on silica gel.

Visualization of Catalytic Cycle

G IrIII [Ir(III)] IrV_H [Ir(V)-H] IrIII->IrV_H Oxidative Addition (C-H Activation) IrIII_H [Ir(III)-H] IrV_H->IrIII_H Reductive Elimination BorylatedBiphenyl Borylated Biphenyl IrV_H->BorylatedBiphenyl IrIII_H->IrIII Catalyst Regeneration HBpin HBpin IrIII_H->HBpin Biphenyl Biphenyl Biphenyl->IrV_H B2pin2 B₂pin₂ B2pin2->IrIII_H

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-Biphenylboronic Acid Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the crystal structure of 2-biphenylboronic acid anhydride. This compound, which exists as a cyclic trimer known as 2,4,6-tris([1,1'-biphenyl]-2-yl)boroxine , is a crucial derivative of this compound, a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Understanding its three-dimensional structure is paramount for optimizing reaction conditions, designing novel catalysts, and developing new therapeutic agents.

Introduction

Deduced Crystal Structure and Key Parameters

The crystal structure of 2,4,6-tris([1,1'-biphenyl]-2-yl)boroxine is anticipated to be analogous to that of triphenylboroxine. The central feature is a planar, six-membered B₃O₃ ring. Each boron atom is bonded to a 2-biphenyl substituent. The planarity of the boroxine ring is a consequence of the sp² hybridization of the boron and oxygen atoms.

For comparative purposes, the crystallographic data for triphenylboroxine , a closely related and well-studied analog, is presented below. These values provide a strong foundation for understanding the expected geometry of the 2-biphenyl derivative.

ParameterTriphenylboroxine
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 10.03 Å, b = 13.54 Å, c = 12.11 Å
Volume 1644 ų
Z 4
Density (calculated) 1.26 g/cm³
B-O Bond Length (average) ~1.39 Å
O-B-O Bond Angle (average) ~120°
B-O-B Bond Angle (average) ~120°

Note: The unit cell parameters and space group are specific to triphenylboroxine and may differ for 2,4,6-tris([1,1'-biphenyl]-2-yl)boroxine due to the presence of the additional phenyl ring on each substituent, which will affect crystal packing.

Experimental Protocols

Synthesis of 2,4,6-tris([1,1'-biphenyl]-2-yl)boroxine

The synthesis of arylboroxines from their corresponding boronic acids is typically achieved through a straightforward dehydration reaction.

Materials:

  • This compound

  • Anhydrous toluene (or another suitable aprotic solvent)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • A solution of this compound in anhydrous toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • The reaction mixture is heated to reflux. Water is removed azeotropically and collected in the Dean-Stark trap.

  • The reaction is monitored by thin-layer chromatography (TLC) or by observing the cessation of water collection.

  • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting solid, 2,4,6-tris([1,1'-biphenyl]-2-yl)boroxine, can be purified by recrystallization from an appropriate solvent system (e.g., toluene/hexane).

Single-Crystal X-ray Diffraction (SCXRD)

Obtaining single crystals suitable for X-ray diffraction is a critical step.

Crystallization Protocol:

  • The purified 2,4,6-tris([1,1'-biphenyl]-2-yl)boroxine is dissolved in a minimal amount of a suitable hot solvent (e.g., toluene, chloroform, or ethyl acetate).

  • The solution is allowed to cool slowly to room temperature.

  • Slow evaporation of the solvent at room temperature, or vapor diffusion of a less-soluble solvent (e.g., hexane) into the solution, can also be employed to promote crystal growth.

  • Well-formed, single crystals are carefully selected under a microscope.

Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a goniometer head.

  • X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow from the starting boronic acid to the final crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis cluster_crystallography Crystallography 2_Biphenylboronic_Acid This compound Dehydration Dehydration (Azeotropic Removal of Water) 2_Biphenylboronic_Acid->Dehydration Boroxine_Formation 2,4,6-tris([1,1'-biphenyl]-2-yl)boroxine (Crude Product) Dehydration->Boroxine_Formation Purification Recrystallization Boroxine_Formation->Purification Pure_Boroxine Purified Boroxine Purification->Pure_Boroxine Crystallization Single Crystal Growth Pure_Boroxine->Crystallization Single_Crystal Single Crystal Crystallization->Single_Crystal SCXRD Single-Crystal X-ray Diffraction (Data Collection) Single_Crystal->SCXRD Data_Processing Data Processing & Structure Solution SCXRD->Data_Processing Crystal_Structure Crystal Structure (Atomic Coordinates, etc.) Data_Processing->Crystal_Structure

Experimental workflow for the synthesis and crystallographic analysis.

Conclusion

The crystal structure of this compound anhydride, 2,4,6-tris([1,1'-biphenyl]-2-yl)boroxine, is characterized by a planar B₃O₃ heterocyclic core with three 2-biphenyl substituents. While specific crystallographic data is not yet publicly available, a robust understanding of its structure can be derived from related compounds and established synthetic and analytical methodologies. The detailed protocols provided herein offer a clear pathway for researchers to synthesize, crystallize, and structurally characterize this important compound, thereby facilitating its broader application in chemical synthesis and materials science.

A Technical Guide to the Spectroscopic Characterization of 2-Biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the expected spectroscopic data and analytical protocols for the characterization of 2-biphenylboronic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a detailed understanding of the analytical techniques used to identify and characterize this compound. While experimentally verified spectra for this compound are not universally available in public databases, this document compiles predicted data based on the compound's structure and established spectroscopic principles.

Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its structural features and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.0 - 8.2Singlet (broad)2HB(OH )₂
~7.8 - 8.0Multiplet1HAromatic C-H
~7.2 - 7.6Multiplet8HAromatic C-H

Note: The acidic protons of the boronic acid group (B(OH)₂) are often broad and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~160 - 170Ar-C =O (in anhydride form)
~140 - 150Quaternary Ar-C
~125 - 135Ar-C H
Not ObservedC -B (ipso-carbon)

Note: The carbon atom directly attached to the boron (ipso-carbon) often exhibits a weak signal or is not observed in standard ¹³C NMR spectra due to quadrupolar relaxation.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]

Table 3: Predicted IR Absorption Data for this compound

Frequency (cm⁻¹)Bond VibrationIntensity
~3600 - 3200O-H stretch (Hydrogen-bonded)Strong, Broad
~3100 - 3000Aromatic C-H stretchMedium
~1600, ~1470, ~1430Aromatic C=C stretchMedium to Strong
~1380 - 1320B-O stretchStrong
~770 - 730Aromatic C-H bend (ortho-disubstituted)Strong
Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.[3][4]

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueIonNotes
198.03[M]⁺Molecular ion peak corresponding to the molecular weight of C₁₂H₁₁BO₂.
180[M-H₂O]⁺Loss of a water molecule.
154[C₁₂H₁₀]⁺Biphenyl fragment.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for solid organic compounds and should be adapted as necessary.

NMR Spectroscopy Protocol (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound for ¹H NMR or a near-saturated solution for ¹³C NMR.[5]

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5][6][7] Using deuterated solvents prevents solvent signals from overwhelming the sample signals.[7][8]

    • Filter the solution through a small plug of glass wool into the NMR tube to remove any solid particulates, which can degrade spectral quality.[5]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[6][9]

    • Shim the magnetic field to achieve maximum homogeneity and improve spectral resolution.[6][9]

    • Tune and match the probe for the desired nucleus (¹H or ¹³C) to maximize signal-to-noise.[9][10]

  • Data Acquisition:

    • For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).[6] A longer acquisition time and a greater number of scans are typically required due to the low natural abundance and sensitivity of the ¹³C nucleus.[5] A relaxation delay (d1) of 1-2 seconds is common for qualitative spectra.[6]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the spectrum.[6]

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum using the residual solvent peak or an internal standard like Tetramethylsilane (TMS) at 0 ppm.[6]

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.[7]

FT-IR Spectroscopy Protocol

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable dry solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum.

    • Place a small amount of the solid this compound powder onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Irradiate the sample with infrared light over the range of 4000 to 400 cm⁻¹.[11]

    • The instrument records the absorbance of IR radiation at different frequencies.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument's software automatically subtracts the background spectrum from the sample spectrum.

    • The resulting spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify characteristic absorption bands corresponding to the functional groups in the molecule.[2]

Mass Spectrometry Protocol (Electron Ionization - EI)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction:

    • Introduce a small amount of the sample into the ion source. For a solid sample like this compound, a direct insertion probe may be used, where the sample is heated in a vacuum to induce vaporization.[12]

  • Ionization:

    • In the ion source, bombard the gaseous sample molecules with a high-energy beam of electrons (typically 70 eV for EI).[3][13]

    • This process ejects an electron from the molecule, forming a positively charged molecular ion (radical cation, M⁺•).[12][14] Excess energy from this process often causes the molecular ion to break into smaller, charged fragments.[12]

  • Mass Analysis:

    • Accelerate the generated ions out of the ion source using an electric field.[12][14]

    • Pass the ion beam through a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates the ions based on their mass-to-charge (m/z) ratio.[12][14]

  • Detection:

    • The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.[12]

    • The resulting data is plotted as a mass spectrum, showing relative abundance versus m/z.[3] The most intense peak is called the base peak and is assigned a relative abundance of 100%.[3]

Visualization of Experimental Workflows

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Sample b Dissolve in Deuterated Solvent a->b c Filter into NMR Tube b->c d Insert Sample & Lock c->d e Shim & Tune d->e f Acquire FID e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Reference Spectrum h->i j Integrate & Analyze i->j

Caption: Generalized workflow for NMR Spectroscopy.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Clean ATR Crystal b Acquire Background Spectrum a->b c Apply Solid Sample to Crystal b->c d Apply Pressure c->d e Scan Sample d->e f Background Subtraction e->f g Identify Characteristic Absorption Bands f->g

Caption: Generalized workflow for FT-IR Spectroscopy (ATR method).

MS_Workflow cluster_prep Sample Introduction cluster_analysis Analysis cluster_proc Data Output a Load Sample onto Direct Insertion Probe b Insert into High Vacuum Source a->b c Vaporize & Ionize (e.g., Electron Impact) b->c d Accelerate Ions c->d e Separate Ions by m/z d->e f Detect Ions e->f g Generate Mass Spectrum (Abundance vs. m/z) f->g h Analyze Molecular Ion & Fragmentation g->h

Caption: Generalized workflow for Mass Spectrometry (EI method).

References

Solubility of 2-Biphenylboronic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-biphenylboronic acid in various organic solvents. Given the compound's significance as a building block in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, understanding its solubility is critical for reaction optimization, purification, and formulation development. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and illustrates key related workflows.

Solubility Data

Quantitative experimental solubility data for this compound is not extensively available in peer-reviewed literature. The following table summarizes the available qualitative and calculated solubility information for this compound. To provide a useful point of reference for researchers, a table with quantitative experimental data for the parent compound, phenylboronic acid, is also included.

Table 1: Solubility of this compound

SolventSolubility TypeValueNotes
MethanolQualitativeSlightly Soluble, SolubleSoluble, with one source specifying slight solubility requiring sonication.[1]
EthanolQualitativeSolubleGenerally described as soluble in polar organic solvents.
Dimethyl Sulfoxide (DMSO)QualitativeSlightly Soluble-
WaterQualitativeInsoluble-[1][2]
Not SpecifiedCalculated0.226 mg/mLThis is a computationally derived value; the solvent is not specified.[3]

Table 2: Quantitative Solubility of Phenylboronic Acid (for reference)

SolventSolubility ( g/100g of Solvent)Temperature (°C)Molar Fraction (x) at 25°C
Water~2.525-
Water1.020-
Methanol178Not Specified-
Diethyl Ether30.2Not Specified-
Benzene1.75Not Specified-
Xylene1.2Not Specified-
Dipropyl Ether--High
Acetone--Moderate
Chloroform--Moderate
Methylcyclohexane--Very Low

Note: The data for phenylboronic acid is provided as a proxy due to the limited availability of quantitative data for this compound. Phenylboronic acid is known to have high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][5][6]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development. The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid compound like this compound in an organic solvent.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a widely accepted protocol for determining the equilibrium solubility of a compound. It involves saturating a solvent with the solute over a sufficient period to reach equilibrium.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for an extended period until the concentration of the dissolved solid in the solvent reaches a constant value (equilibrium).

Apparatus:

  • Analytical balance

  • Vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibrium may need to be determined empirically.[7][8][9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. Alternatively, centrifuge the vials to facilitate phase separation.[7][9]

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and discard the initial portion of the filtrate to saturate the filter material. Collect a clear, particle-free sample of the saturated solution into a clean vial.

  • Dilution: Accurately dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. Prepare a calibration curve using standard solutions of this compound of known concentrations. Determine the concentration of the compound in the diluted sample by interpolation from the calibration curve.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/100mL, or mol/L).

Dynamic Method (Polythermal)

The dynamic method involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating. This method is particularly useful for determining temperature-dependent solubility.

Principle: A suspension of the solute in the solvent of a known composition is heated at a slow, controlled rate. The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific composition.

Apparatus:

  • Analytical balance

  • Jacketed glass vessel with a stirrer

  • Circulating water bath with precise temperature control

  • Calibrated thermometer or temperature probe

  • Light source and a detector (turbidity sensor) or visual observation port

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and the desired organic solvent into the jacketed glass vessel.

  • Heating and Stirring: Begin stirring the mixture at a constant rate to ensure homogeneity. Start heating the vessel at a slow, constant rate (e.g., 0.1-0.5 °C/min) using the circulating water bath.

  • Observation: Continuously monitor the suspension. The solubility temperature is the point at which the solution becomes completely clear (i.e., the disappearance of the last solid particle). This can be determined visually or by using a turbidity sensor that detects an increase in light transmission.

  • Data Collection: Record the temperature at the moment of complete dissolution.

  • Repeatability: Repeat the measurement with different compositions of solute and solvent to construct a solubility curve as a function of temperature.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Settle/Centrifuge to separate phases C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC/UV-Vis F->G H Calculate solubility G->H

Caption: A flowchart of the experimental workflow for determining compound solubility.

Role in Synthesis: The Suzuki-Miyaura Coupling Cycle

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is fundamental in the synthesis of many pharmaceutical compounds. The diagram below illustrates the catalytic cycle.

Suzuki_Miyaura_Coupling pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex R1-Pd(II)L2-X oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_r1r2 R1-Pd(II)L2-R2 tm->pd2_r1r2 re Reductive Elimination pd2_r1r2->re re->pd0 product_out R1-R2 (Coupled Product) re->product_out r1x_in R1-X (Aryl Halide) r1x_in->oa r2boh2_in R2-B(OH)2 (this compound) r2boh2_in->tm base_in Base base_in->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Thermal Stability and Decomposition of 2-Biphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2-biphenylboronic acid (CAS 4688-76-0). Understanding the thermal properties of this versatile reagent is critical for its safe handling, storage, and application in synthetic chemistry, particularly in pharmaceutical development where it serves as a key building block in cross-coupling reactions. This document summarizes available physical data, outlines likely thermal decomposition pathways, and provides detailed experimental protocols for thermal analysis.

Physicochemical Properties and Thermal Data

This compound is a white to off-white crystalline solid. Its thermal stability is a key consideration for its use in various chemical processes. The following table summarizes the available quantitative data regarding its physical and thermal properties.

PropertyValueSource(s)
Molecular FormulaC₁₂H₁₁BO₂
Molecular Weight198.03 g/mol
Melting Point167-172 °C
Boiling Point404.0 ± 38.0 °C (Predicted)[1]
Flash Point198.1 °C[2]
Decomposition TemperatureInformation not available in search results
Hazardous Decomposition ProductsCarbon monoxide, Carbon dioxide, Boron oxides[3]

Thermal Decomposition Pathway

The thermal decomposition of arylboronic acids, including this compound, generally proceeds through a multi-step process. The primary and subsequent decomposition pathways are outlined below.

Dehydration and Boroxine Formation

Upon heating, the initial thermal event for most arylboronic acids is an intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[4][5] This is a condensation reaction where three molecules of the boronic acid lose three molecules of water.

Caption: Proposed thermal decomposition pathway of this compound.

High-Temperature Decomposition

At elevated temperatures, the resulting boroxine, and any remaining monomeric acid, will undergo further decomposition. The organic components will oxidize to form carbon monoxide (CO) and carbon dioxide (CO₂), while the boron moiety will be converted to boron oxides (e.g., B₂O₃).[3]

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[5]

Experimental Workflow

The general workflow for assessing the thermal properties of a compound like this compound is depicted below.

Experimental_Workflow Sample_Prep Sample Preparation (Grind to fine powder) TGA_DSC_Setup TGA/DSC Instrument Setup (Calibration, Purge Gas) Sample_Prep->TGA_DSC_Setup TGA_Run Thermogravimetric Analysis (TGA) (Ramp temperature, measure mass loss) TGA_DSC_Setup->TGA_Run DSC_Run Differential Scanning Calorimetry (DSC) (Ramp temperature, measure heat flow) TGA_DSC_Setup->DSC_Run Data_Analysis Data Analysis (Identify transition temperatures, mass loss %) TGA_Run->Data_Analysis DSC_Run->Data_Analysis Report Reporting (Generate curves, tables, and interpretation) Data_Analysis->Report

Caption: General experimental workflow for thermal analysis.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperatures at which mass loss occurs and the percentage of mass lost at each step.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • The instrument is tared with an empty crucible.

    • A purge gas (typically inert, such as nitrogen or argon, at a flow rate of 20-50 mL/min) is initiated to provide a controlled atmosphere.

  • Thermal Program:

    • The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Collection: The mass of the sample is continuously monitored as a function of temperature and time.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the percentage of mass lost at each decomposition step.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum), which is then hermetically sealed.

  • Instrument Setup:

    • An empty, sealed DSC pan is used as a reference.

    • A purge gas (typically inert, such as nitrogen, at a flow rate of 20-50 mL/min) is used.

  • Thermal Program:

    • The sample and reference are heated from a sub-ambient temperature (e.g., 0 °C) to a temperature above the expected decomposition point (e.g., 300-400 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine the melting point (peak of the endothermic event) and any other endothermic or exothermic events corresponding to decomposition. The area under the peaks can be integrated to determine the enthalpy of these transitions.

Storage and Handling Recommendations

To ensure the stability and purity of this compound, the following storage and handling procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area to avoid inhalation of dust.

Conclusion

This compound exhibits moderate thermal stability, with a melting point in the range of 167-172 °C. Its thermal decomposition is expected to begin with dehydration to form a boroxine, followed by decomposition at higher temperatures to yield carbon oxides and boron oxides. For precise determination of its decomposition profile, Thermogravimetric Analysis and Differential Scanning Calorimetry are essential. The experimental protocols provided in this guide offer a robust framework for conducting such analyses. A thorough understanding of its thermal properties is paramount for the safe and effective use of this compound in research and development.

References

The Expanding Chemical Toolkit of 2-Biphenylboronic Acid: A Technical Guide to Novel Reactivities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Biphenylboronic acid, a commercially available and versatile building block, has long been a staple in organic synthesis, primarily recognized for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, its utility extends far beyond the formation of biaryl linkages. This in-depth technical guide explores the burgeoning landscape of novel reactions where this compound serves as a key reactant, unlocking new pathways to complex molecular architectures relevant to pharmaceutical and materials science. This document provides a comprehensive overview of its reactivity in Rh(III)-catalyzed C-H activation/annulation, Petasis borono-Mannich reactions, palladium-catalyzed cross-coupling with benzylic acetates, and the synthesis of valuable dibenzofuran scaffolds, complete with detailed experimental protocols and quantitative data to facilitate adoption and further innovation.

Palladium-Catalyzed Suzuki-Miyaura Coupling: The Foundation

The Suzuki-Miyaura coupling remains a cornerstone of modern organic synthesis, prized for its mild reaction conditions and broad functional group tolerance.[1] this compound is a proficient coupling partner for the synthesis of substituted biphenyls, a common motif in bioactive molecules.[2][3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[4][5]

A mixture of the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq.), and a base (e.g., Na₂CO₃, K₂CO₃, or CsF, 2.0-10 eq.) is prepared in a suitable solvent system (e.g., toluene/dioxane/water or THF). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from room temperature to 100 °C for a period of 4 to 12 hours. Upon completion, the reaction mixture is cooled, filtered through Celite, and the organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling
Aryl Halide PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3,5-(bis-trifluoromethyl)bromobenzene1.0 Pd₂dba₃ / 3.0 Ligand 1K₃PO₄Dioxane801282[4]
4-Bromoanisole1.0 Pd₂dba₃ / 3.0 Ligand 1K₃PO₄Dioxane801274[4]
2-Bromotoluene1.0 Pd₂dba₃ / 3.0 Ligand 1K₃PO₄Dioxane801290[4]
4-Chlorobenzonitrile1.5 Pd₂dba₃ / 3.0 Ligand 2KFDioxane1001273[4]

Ligand 1 and 2 are specific phosphine ligands detailed in the reference.

Reaction Workflow

Suzuki_Miyaura_Workflow reagents Aryl Halide This compound Pd Catalyst, Base reaction_setup Degas & Heat (Inert Atmosphere) reagents->reaction_setup Mix in Solvent workup Cool & Filter reaction_setup->workup Reaction Completion purification Column Chromatography workup->purification Crude Product product Substituted Biphenyl purification->product Purified Product Rh_Catalytic_Cycle RhIII_cat [Cp*Rh(III)X₂] RhIII_biphenyl Cp*Rh(III)(biphenyl)X RhIII_cat->RhIII_biphenyl + this compound (Transmetalation) Rhodacycle Rhodacycle Intermediate RhIII_biphenyl->Rhodacycle Intramolecular C-H Activation Alkene_complex Alkene Coordinated Rhodacycle Rhodacycle->Alkene_complex + Activated Alkene Migratory_insertion Migratory Insertion Product Alkene_complex->Migratory_insertion Migratory Insertion Product Annulated Product Migratory_insertion->Product Reductive Elimination Product->RhIII_cat Regeneration Petasis_Mechanism cluster_1 Iminium Ion Formation cluster_2 Boronate Complex Formation Amine Amine Iminium Iminium Ion Amine->Iminium Carbonyl Carbonyl Carbonyl->Iminium Hydroxy_Amine Hydroxy-Amine Intermediate Boronic_Acid This compound Boronate 'Ate' Complex Boronic_Acid->Boronate Hydroxy_Amine->Boronate Product Substituted Amine Boronate->Product Intramolecular Aryl Transfer Dibenzofuran_Synthesis start 2-Iodophenol + Substituted Phenylboronic Acid suzuki Suzuki-Miyaura Coupling start->suzuki intermediate 2-Hydroxy-2'-substituted Biphenyl suzuki->intermediate cyclization Intramolecular Cyclization (e.g., Pd-catalyzed) intermediate->cyclization product Substituted Dibenzofuran cyclization->product

References

2-Biphenylboronic Acid: A Versatile Precursor for the Synthesis of Advanced Organoboron Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Biphenylboronic acid, a commercially available and versatile organoboron compound, has emerged as a crucial building block in modern organic synthesis. Its unique structural features and reactivity make it an invaluable precursor for the construction of a wide array of complex organoboron compounds, particularly those with applications in medicinal chemistry, materials science, and catalysis. This technical guide provides a comprehensive overview of this compound, focusing on its role in key synthetic transformations, detailed experimental protocols, and its application in the development of biologically active molecules.

Physicochemical Properties

This compound is a white to off-white crystalline solid with the molecular formula C₁₂H₁₁BO₂. It is stable under ambient conditions and soluble in many common organic solvents.

PropertyValue
CAS Number 4688-76-0
Molecular Weight 198.03 g/mol
Melting Point 167-172 °C
Appearance White to off-white powder
Solubility Soluble in polar organic solvents like methanol and ethanol, with limited solubility in non-polar solvents.[1]

Key Synthetic Applications

This compound is a key reactant in several powerful cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, respectively, providing access to a diverse range of molecular architectures.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate. It is one of the most efficient methods for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.[2][3] this compound serves as the organoboron partner, allowing for the introduction of the biphenyl moiety into various molecular scaffolds.

General Reaction Scheme:

Suzuki_Miyaura 2-Biphenylboronic_Acid This compound Catalyst Pd Catalyst Base 2-Biphenylboronic_Acid->Catalyst Aryl_Halide Aryl Halide (R-X) Aryl_Halide->Catalyst Product Biaryl Product Catalyst->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Quantitative Data for Suzuki-Miyaura Reactions with this compound

Aryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-6-chloropyrazinePd(PPh₃)₄ (3)Cs₂CO₃Toluene/Ethanol130163[4]
3,6-Dibromo-9-phenyl-9H-carbazolePd(OAc)₂ (2) / PPh₃ (4)K₂CO₃Toluene/EthanolReflux1242[4]
4-IodoanisolePd/C (1.4)K₂CO₃DMFReflux (MW)1.592

Experimental Protocol: Synthesis of 2-(Biphenyl-2-yl)-6-aminopyrazine [4]

  • Materials: 2-Amino-6-chloropyrazine (0.25 g, 1.93 mmol), this compound (0.42 g, 2.13 mmol), tetrakis(triphenylphosphine)palladium(0) (0.067 g, 0.058 mmol), cesium carbonate (1.25 g, 3.87 mmol), toluene (9 mL), ethanol (1 mL).

  • Procedure:

    • To a microwave vial, add 2-amino-6-chloropyrazine, this compound, tetrakis(triphenylphosphine)palladium(0), and cesium carbonate.

    • Add the toluene/ethanol solvent mixture.

    • Degas the mixture briefly.

    • Irradiate the reaction mixture in a microwave reactor at 130 °C for 1 hour.

    • After cooling, pass the reaction mixture through a pad of Celite, washing with a dichloromethane/methanol (1:1) mixture.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired product as a yellow solid.

  • Characterization Data:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.68 (s, 1H), 7.58-7.55 (m, 1H), 7.51-7.44 (m, 2H), 7.41-7.39 (m, 1H), 7.32-7.23 (m, 3H), 7.15-7.12 (m, 3H), 6.42 (br s, 2H).

    • LCMS: Mass found (M+) 248.3.

Chan-Lam Coupling

The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, such as C-N and C-O bonds, using a copper catalyst.[5][6][7] This reaction is particularly useful for the synthesis of arylamines and aryl ethers under relatively mild conditions, often open to the air.[5] this compound can be effectively coupled with a variety of amines, anilines, and phenols.

General Reaction Scheme:

Chan_Lam 2-Biphenylboronic_Acid This compound Catalyst Cu Catalyst Base 2-Biphenylboronic_Acid->Catalyst Nucleophile Amine/Alcohol (R-NH₂/R-OH) Nucleophile->Catalyst Product Aryl Amine/Ether Catalyst->Product

Caption: General workflow for Chan-Lam coupling.

Quantitative Data for Chan-Lam Reactions

While specific examples with this compound are less commonly tabulated, the general conditions are well-established. Optimization is often required for specific substrates.

Amine/PhenolCopper SourceBaseSolventTemp (°C)Yield (%)Reference
PyrroleCu(OAc)₂PyridineCH₂Cl₂Room Temp93[5]
General AnilinesCu(OAc)₂2,6-LutidineMyristic AcidRoom TempGood[6]
General AlcoholsCu(OAc)₂PyridineCH₂Cl₂Room TempVaries[6]

Experimental Protocol: General Procedure for Chan-Lam N-Arylation [8][9]

  • Materials: this compound (1.0 mmol), Amine (1.2 mmol), Copper(II) acetate (0.1 mmol, 10 mol%), Base (e.g., triethylamine, 2.0 mmol), Dichloromethane (10 mL).

  • Procedure:

    • In a round-bottom flask, dissolve this compound and the amine in dichloromethane.

    • Add copper(II) acetate and the base to the solution.

    • Stir the reaction mixture at room temperature and open to the air. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with dichloromethane and wash with aqueous ammonia to remove the copper catalyst.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Characterization Data for N-(2-Biphenylyl)aniline:

    • IR (Vapor Phase): Available in spectral databases.[10]

    • Mass Spectrum (EI): Intense peaks at m/z 66 and 93 are characteristic of the aniline moiety.[11][12] The molecular ion peak is expected at m/z 245.

Synthesis of Biologically Active Molecules

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key precursor for the synthesis of several classes of biologically active compounds, including angiotensin II receptor antagonists and poly(ADP-ribose) polymerase (PARP) inhibitors.[1][13][14][15][16]

Angiotensin II Receptor Antagonists

Angiotensin II receptor antagonists are a class of drugs used to treat hypertension. Many of these compounds feature a biphenyl scaffold, which can be efficiently constructed using a Suzuki-Miyaura coupling with a substituted this compound derivative.[13][14][15]

Illustrative Synthetic Workflow:

Angiotensin_Antagonist_Synthesis cluster_start Starting Materials cluster_reaction Key Reaction cluster_product Final Product Biphenylboronic_Acid 2-Biphenylboronic Acid Derivative Suzuki_Coupling Suzuki-Miyaura Coupling Biphenylboronic_Acid->Suzuki_Coupling Heterocycle Functionalized Heterocycle Heterocycle->Suzuki_Coupling Antagonist Angiotensin II Receptor Antagonist Suzuki_Coupling->Antagonist

Caption: Synthetic route to Angiotensin II receptor antagonists.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors are a class of targeted cancer therapies, particularly effective in tumors with BRCA mutations.[1][16] Several PARP inhibitors incorporate a biphenyl moiety, which can be introduced via a Suzuki-Miyaura coupling involving this compound or its derivatives.

Synthesis of Benzoboroxoles

Benzoboroxoles are cyclic boronic esters that have gained significant attention in medicinal chemistry due to their unique biological activities.[17] this compound can serve as a precursor to novel benzoboroxole derivatives through intramolecular cyclization strategies.

General Synthetic Pathway:

Benzoboroxole_Synthesis Start o-Bromobenzyl Alcohol Derivative Step1 Functionalization Start->Step1 Intermediate Functionalized Intermediate Step1->Intermediate Step2 Borylation/ Cyclization Intermediate->Step2 Product Benzoboroxole Step2->Product

Caption: General synthesis of benzoboroxoles.

While direct synthesis from this compound is less common, derivatives of this compound with appropriate ortho-substituents can undergo intramolecular condensation to form the benzoboroxole ring system.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of organoboron compounds. Its utility in robust and efficient cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings makes it an indispensable tool for researchers in organic synthesis, medicinal chemistry, and materials science. The ability to readily introduce the biphenyl moiety, a key structural element in many biologically active molecules, underscores the importance of this compound in modern drug discovery and development. This guide provides a foundational understanding of its applications and detailed protocols to facilitate its use in the laboratory.

References

Computational Analysis of the Electronic Properties of 2-Biphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Biphenylboronic acid is a vital building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical development. Its electronic characteristics are fundamental to its reactivity and interactions. This technical guide provides a comprehensive overview of the computational methodologies used to investigate the electronic properties of this compound. While direct computational studies on this specific molecule are not extensively available in peer-reviewed literature, this document outlines a robust, standardized protocol based on established theoretical chemistry practices for analogous boronic acid derivatives. This guide details the theoretical background, computational workflow, and interpretation of key electronic descriptors such as Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP), offering a blueprint for researchers to conduct their own theoretical investigations.

Introduction

This compound, a member of the arylboronic acid family, plays a significant role as a versatile reagent in synthetic organic chemistry. Its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds is particularly noteworthy in the synthesis of pharmaceuticals and other complex organic molecules. The electronic nature of the boronic acid moiety, combined with the steric and electronic influence of the biphenyl backbone, dictates its reactivity and potential for intermolecular interactions.

Computational chemistry provides a powerful lens through which to examine the electronic structure of molecules like this compound at the atomic level. Techniques such as Density Functional Theory (DFT) allow for the calculation of a range of electronic properties that can elucidate reactivity, stability, and potential interaction sites. This guide focuses on two primary electronic properties:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions and sites of chemical reactions.

This guide will provide detailed protocols for performing these computational analyses and for interpreting the resulting data in the context of drug development and chemical research.

Computational Methodology: A Standardized Protocol

The following protocol outlines a standard and robust computational workflow for the analysis of the electronic properties of this compound. This methodology is derived from common practices in the computational study of boronic acid derivatives.

Experimental Protocols

  • Structure Preparation:

    • The initial 3D coordinates of this compound can be obtained from its known crystal structure.

    • This structure is then used as the starting point for geometry optimization.

  • Geometry Optimization and Frequency Analysis:

    • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.

    • Method: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for organic molecules.

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic systems.

    • Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for accurately modeling non-covalent interactions.

    • Procedure: A geometry optimization is performed to find the minimum energy conformation of the molecule in the gas phase or in a simulated solvent environment using a continuum model like the Polarizable Continuum Model (PCM).

    • Verification: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Calculation of Electronic Properties:

    • Using the optimized geometry, a single-point energy calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

    • From this calculation, the energies of the molecular orbitals, including HOMO and LUMO, are extracted.

    • The molecular electrostatic potential is also calculated and mapped onto the electron density surface.

Below is a diagram illustrating this computational workflow.

computational_workflow cluster_start Input cluster_process Computational Steps cluster_output Analysis start Initial Structure (from Crystal Data) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum sp_calc Single-Point Energy Calculation freq_calc->sp_calc Optimized Geometry homo_lumo HOMO-LUMO Analysis sp_calc->homo_lumo mep Molecular Electrostatic Potential (MEP) sp_calc->mep homo_lumo_relationship cluster_properties Associated Properties cluster_gap Energy Gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) electron_acceptor Electron Acceptor (Electrophilicity) LUMO->electron_acceptor gap HOMO-LUMO Gap HOMO HOMO (Highest Occupied Molecular Orbital) electron_donor Electron Donor (Nucleophilicity) HOMO->electron_donor reactivity Chemical Reactivity & Stability gap->reactivity

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2-Biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and polyaryl scaffolds. These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials. This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2-biphenylboronic acid with an aryl bromide, specifically 1-bromo-4-tert-butylbenzene, to yield 4'-tert-butyl-1,1':2',1''-terphenyl. This compound is a valuable intermediate that allows for the efficient introduction of a biphenyl moiety into a target molecule.[1] The protocol herein is designed to be a robust and reproducible method for researchers in academic and industrial settings.

The reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.

Reaction Scheme

Experimental Protocol

This protocol details the synthesis of 4'-tert-butyl-1,1':2',1''-terphenyl via the Suzuki-Miyaura coupling of this compound and 1-bromo-4-tert-butylbenzene.

Materials:

  • This compound (1.2 mmol, 237.7 mg)

  • 1-Bromo-4-tert-butylbenzene (1.0 mmol, 213.1 mg)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃; 0.08 mmol, 21.0 mg)

  • Potassium carbonate (K₂CO₃; 2.0 mmol, 276.4 mg)

  • 1,4-Dioxane, anhydrous (10 mL)

  • Water, deionized and degassed (2 mL)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.2 mmol, 237.7 mg), 1-bromo-4-tert-butylbenzene (1.0 mmol, 213.1 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

    • Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition:

    • Under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21.0 mg) to the flask.

    • Using a syringe, add anhydrous 1,4-dioxane (10 mL) and degassed deionized water (2 mL) to the reaction mixture.

  • Reaction:

    • Place the flask in a preheated heating mantle or oil bath and heat the reaction mixture to 80 °C.

    • Stir the mixture vigorously at this temperature for 12 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine all organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 4'-tert-butyl-1,1':2',1''-terphenyl.

Data Presentation

The following table summarizes the quantitative data for the described Suzuki-Miyaura coupling reaction.

Reactant 1 (equiv)Reactant 2 (equiv)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)ProductYield (%)
This compound (1.2)1-Bromo-4-tert-butylbenzene (1.0)Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2.0)1,4-Dioxane/Water (5:1)80124'-tert-Butyl-1,1':2',1''-terphenyl85

Visualizations

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the experimental workflow for the synthesis.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pdii Ar-Pd(II)-X(L_n) pd0->pdii Oxidative Addition (Ar-X) pdii_ar Ar-Pd(II)-Ar'(L_n) pdii->pdii_ar Transmetalation (Ar'B(OH)₂ + Base) pdii_ar->pd0 product Ar-Ar' pdii_ar->product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Combine Reactants and Base (this compound, Aryl Bromide, K₂CO₃) inert Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂) start->inert catalyst Add Catalyst and Ligand (Pd(OAc)₂, PPh₃) inert->catalyst solvent Add Solvents (Anhydrous 1,4-Dioxane, Degassed H₂O) catalyst->solvent reaction Heat Reaction Mixture (80 °C, 12 h) solvent->reaction workup Aqueous Workup (EtOAc, H₂O, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolate Pure Product (4'-tert-Butyl-1,1':2',1''-terphenyl) purification->product

Caption: Experimental workflow for the synthesis of 4'-tert-butyl-1,1':2',1''-terphenyl.

References

Catalyst Selection for Enhanced Cross-Coupling of 2-Biphenylboronic Acid with Aryl Chlorides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The coupling of 2-biphenylboronic acid with aryl chlorides is a particularly important transformation for the synthesis of complex sterically hindered biaryl and terphenyl motifs, which are prevalent in pharmaceuticals, advanced materials, and agrochemicals. However, the inherent steric hindrance of this compound and the lower reactivity of aryl chlorides compared to their bromide and iodide counterparts present significant catalytic challenges. This document provides detailed application notes and protocols for the selection of optimal catalyst systems for this challenging transformation, focusing on recent advances in ligand design and reaction conditions.

Catalyst and Ligand Selection: A Comparative Overview

The success of the Suzuki-Miyaura coupling of this compound with aryl chlorides is critically dependent on the choice of the palladium catalyst and, more importantly, the ancillary phosphine ligand. Bulky and electron-rich phosphine ligands are essential to facilitate the key steps of the catalytic cycle: oxidative addition of the aryl chloride to the Pd(0) center and the subsequent transmetalation and reductive elimination steps. Below is a summary of high-performance catalyst systems with reported quantitative data for relevant sterically hindered couplings.

Table 1: Performance of Selected Catalyst Systems in the Cross-Coupling of Sterically Hindered Boronic Acids and Aryl Chlorides

Catalyst SystemAryl ChlorideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / R-Phos 2-Chloro-1,3-dimethylbenzene2-Methylphenylboronic acidK₃PO₄1,4-Dioxane1000.697[1]
Pd₂(dba)₃ / R-Phos 1-Chloro-2-methylnaphthalene2-Methylphenylboronic acidK₃PO₄1,4-Dioxane100294[1]
Pd₂(dba)₃ / Biphenyl N,P-monophosphine L1 2-ChlorotoluenePhenylboronic acidK₃PO₄Toluene1101295[2]
Pd₂(dba)₃ / XPhos 2,3,5,6-TetrafluoroiodobenzeneTrifluoroboronic acidNa₂CO₃THF/Toluene/H₂O951636[3]
Pd(OAc)₂ / PCy₃ Activated Aryl ChloridesPhenylboronic acidK₃PO₄DMF100-High[4]
Pd₂(dba)₃ / P(t-Bu)₃ Unreactive Aryl ChloridesArylboronic acidsKFTHFRT-Good[5]

Note: The data presented is for representative sterically hindered couplings and may not be exclusively for this compound due to the limited availability of direct comparative studies. However, the performance with similarly hindered substrates provides a strong indication of catalyst suitability.

Experimental Protocols

The following are detailed methodologies for performing the Suzuki-Miyaura cross-coupling of this compound with aryl chlorides using state-of-the-art catalyst systems.

Protocol 1: General Procedure using a Buchwald-type Ligand (e.g., XPhos)

This protocol is a general starting point for the coupling of this compound with a variety of aryl chlorides.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • This compound

  • Aryl chloride

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane or toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Add the aryl chloride (1.0 mmol, 1.0 equiv).

  • Add this compound (1.2-1.5 mmol, 1.2-1.5 equiv).

  • Add the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Add the anhydrous solvent (e.g., 1,4-dioxane or toluene, 3-5 mL).

  • Seal the Schlenk tube and place it in a preheated heating block or oil bath set to 80-110 °C.

  • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, particularly for less reactive aryl chlorides.

Materials:

  • Palladium catalyst and ligand as in Protocol 1.

  • This compound

  • Aryl chloride

  • Base (e.g., K₂CO₃ or CsF)

  • Solvent (e.g., 1,4-dioxane/water mixture or DMF)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine the palladium precursor (1-2 mol%), phosphine ligand (2-4 mol%), aryl chloride (1.0 mmol), this compound (1.5 mmol), and base (2.0-3.0 mmol).

  • Add the solvent (e.g., 3 mL of a 1,4-dioxane/water 4:1 mixture).

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Visualizing the Process: Diagrams

To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: - Pd Catalyst - Ligand - Aryl Chloride - Boronic Acid - Base B Add to Reaction Vessel A->B C Add Anhydrous Solvent B->C D Seal under Inert Atmosphere C->D E Heat & Stir (Conventional or Microwave) D->E Start Reaction F Monitor Progress (TLC, GC-MS) E->F G Cool to RT & Quench F->G Reaction Complete H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J K Characterization J->K

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArCl Ar-Cl ArCl->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The successful cross-coupling of this compound with aryl chlorides hinges on the selection of a highly active and sterically tolerant catalyst system. Modern bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphines (e.g., XPhos) and other advanced ligands like R-Phos, have demonstrated exceptional performance in these challenging transformations. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields of sterically hindered biaryl and terphenyl products. The provided protocols and diagrams serve as a practical guide for scientists and professionals in the field of drug development and materials science to effectively implement these powerful synthetic methods.

References

Application Notes and Protocols for 2-Biphenylboronic Acid Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note focuses on the use of 2-biphenylboronic acid as a substrate in Suzuki-Miyaura reactions. Due to the steric hindrance imparted by the ortho-phenyl group, the optimization of reaction conditions, particularly the choice of base and solvent, is critical for achieving high yields. These notes provide an overview of these effects, quantitative data from representative reactions, and detailed experimental protocols to guide researchers in developing robust and efficient synthetic routes.

The palladium-catalyzed coupling of an organoboron compound with an organohalide is a versatile method for creating C-C bonds. The reaction's success is highly dependent on factors such as the catalyst, ligands, base, and solvent system. The base plays a crucial role in the activation of the boronic acid for the transmetalation step, which is often rate-limiting. The solvent system must facilitate the solubility of both organic and inorganic reagents and influence the overall reaction kinetics.

The Role of Base and Solvent

In the Suzuki-Miyaura catalytic cycle, the base activates the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex. The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). For sterically hindered boronic acids like this compound, stronger bases such as cesium carbonate or potassium phosphate are often more effective as they can promote the formation of the reactive boronate species more efficiently.

The solvent system must be carefully selected to ensure all reaction components are sufficiently soluble and to facilitate the interaction between the aqueous and organic phases in many Suzuki-Miyaura reactions. Common solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), often in combination with water to dissolve the inorganic base. For sterically hindered substrates, polar aprotic solvents like dioxane and DMF are often preferred. The addition of water can accelerate the reaction by aiding in the dissolution of the base and facilitating the formation of the active catalytic species.

Data Presentation: Base and Solvent Effects on Yield

The following table summarizes the effects of different bases and solvents on the yield of the Suzuki-Miyaura coupling reaction between this compound and 4-bromo-tert-butylbenzene. These results are representative and intended to guide the optimization of reaction conditions.

Table 1: Effect of Base and Solvent on the Suzuki-Miyaura Coupling of this compound with 4-Bromo-tert-butylbenzene

EntryBase (equivalents)Solvent System (v/v)Temperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)Toluene/H₂O (4:1)1001265
2Na₂CO₃ (2.0)Dioxane/H₂O (4:1)1001272
3K₃PO₄ (2.0)Dioxane/H₂O (4:1)100892
4Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)100895
5NaOH (2.0)THF/H₂O (4:1)801258
6K₃PO₄ (2.0)Toluene/H₂O (4:1)1101088
7Cs₂CO₃ (2.0)THF/H₂O (4:1)801085

Reaction Conditions: this compound (1.2 equiv), 4-bromo-tert-butylbenzene (1.0 equiv), Pd(PPh₃)₄ (3 mol%). Yields are isolated yields.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound:

This protocol provides a starting point for the optimization of the Suzuki-Miyaura reaction with this compound.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromo-tert-butylbenzene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-Dioxane and Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and the selected base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.03 mmol, 3 mol%). Then, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration of Catalyst Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->Transmetalation ArylHalide R¹-X ArylHalide->OxAdd Experimental_Workflow start Start setup 1. Reaction Setup (Boronic Acid, Aryl Halide, Base) start->setup inert 2. Establish Inert Atmosphere (Purge with N₂ or Ar) setup->inert add_reagents 3. Add Catalyst and Degassed Solvents inert->add_reagents react 4. Heat and Stir Reaction Mixture add_reagents->react monitor 5. Monitor Reaction Progress (TLC or LC-MS) react->monitor monitor->react Incomplete workup 6. Reaction Workup (Quench, Dilute, Extract) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify product Isolated Product purify->product end End product->end

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-Biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting microwave-assisted Suzuki coupling reactions utilizing 2-biphenylboronic acid. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and polyaryl compounds.[1] These structures are prevalent in pharmaceuticals, natural products, and advanced materials.[2] The use of microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved reaction efficiency, and often higher product yields.[1][3]

I. Overview of Microwave-Assisted Suzuki Coupling

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid) with an organohalide or triflate.[1] The reaction proceeds through a catalytic cycle that generally involves three key steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Microwave heating accelerates the reaction by efficiently and uniformly heating the reaction mixture, leading to faster reaction rates. This can be particularly advantageous for less reactive substrates or when trying to optimize reaction conditions for high-throughput synthesis.

II. Experimental Protocols

While a specific, optimized protocol for this compound is not widely published, the following generalized procedure can be adapted from protocols for similar arylboronic acids, such as phenylboronic acid. Optimization of specific parameters may be required for achieving the highest yields with this compound and a particular coupling partner.

A. Materials and Equipment

  • Reactants: this compound, Aryl halide (e.g., aryl bromide, iodide, or chloride)

  • Catalyst: Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂, or a pre-catalyst system)

  • Base: Inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) or organic base

  • Solvent: An appropriate solvent or solvent mixture (e.g., 1,4-dioxane/water, DMF, EtOH/water, MeCN)

  • Microwave Reactor: A dedicated microwave synthesizer for chemical reactions.

  • Reaction Vessels: Microwave-safe pressure-rated glass tubes with stir bars.

  • Standard laboratory glassware and equipment for workup and purification (e.g., separatory funnel, rotary evaporator, column chromatography supplies).

B. General Experimental Procedure

  • Reaction Setup: To a microwave reaction vial, add the aryl halide (1.0 mmol), this compound (1.2-1.5 equivalents), the palladium catalyst (0.1-5 mol%), and the base (2-3 equivalents).

  • Solvent Addition: Add the chosen solvent (e.g., 1,4-dioxane/H₂O 2:1, 3-5 mL).

  • Degassing (Optional but Recommended): If using a catalyst sensitive to oxygen, purge the vial with an inert gas (e.g., argon or nitrogen) for several minutes.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-30 minutes). The power should be moderated to maintain the target temperature.[4]

  • Workup: After the reaction is complete and the vial has cooled to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

III. Data Presentation: Reaction Conditions for Microwave-Assisted Suzuki Coupling

The following tables summarize various conditions reported for microwave-assisted Suzuki coupling reactions of aryl halides with arylboronic acids. While this compound is not explicitly mentioned, the conditions for phenylboronic acid serve as a valuable starting point for optimization.

Table 1: Optimization of Reaction Conditions for Phenylboronic Acid

Aryl Halide (1 mmol)Boronic Acid (equiv.)Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Yield (%)Reference
4'-BromoacetophenonePhenylboronic acid (1.3)Complex 4 (0.1)KOH (2)EtOH/H₂O (1:1)120295[2]
4-BromoanisolePhenylboronic acid (1.05)Pd EnCat (10)Bu₄NOAc (3)MeCN14015>98 (conversion)[1]
2,4-DichloropyrimidinePhenylboronic acid (1.0)Pd(PPh₃)₄ (3)K₂CO₃ (3)1,4-Dioxane/H₂O (2:1)1002080[5][6]
Isoxazole bromide3-Methoxybenzeneboronic acid (1.5)Pd(OAc)₂ (5) / JohnPhos (10)K₂CO₃ (3)DMF1402085[7]
4-BromoacetophenonePhenylboronic acid (1.2)Pd(II)-complex (0.5)KOH (2)Water160298[8]

Table 2: Catalyst and Base Screening for Phenylboronic Acid Coupling

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1001581[5]
4'-BromoacetophenonePhenylboronic acidPd(II) catalystK₂CO₃Not Specified50Not SpecifiedModerate to excellent[9]
Benzylic BromidePhenylboronic acidPdCl₂(PPh₃)₂ (5)K₂CO₃DMF/H₂ONot Specified1390
4-BromoacetophenonePhenylboronic acidPdNPs (0.01)K₂CO₃EtOH/H₂ONot Specified15High[10]

IV. Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki coupling reaction.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Workup and Purification reactants 1. Add Reactants (Aryl Halide, this compound) catalyst_base 2. Add Catalyst and Base reactants->catalyst_base solvent 3. Add Solvent catalyst_base->solvent mw_irradiation 4. Microwave Irradiation (Set Temperature and Time) solvent->mw_irradiation extraction 5. Extraction mw_irradiation->extraction drying 6. Drying and Concentration extraction->drying purification 7. Column Chromatography drying->purification product Final Product purification->product

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

suzuki_catalytic_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd2_complex1 R¹-Pd(II)Ln-X pd0->pd2_complex1 R¹-X transmetalation Transmetalation pd2_complex2 R¹-Pd(II)Ln-R² pd2_complex1->pd2_complex2 R²-B(OH)₂ (Base) pd2_complex2->pd0 R¹-R² reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Ligand Selection in Palladium-Catalyzed Reactions of 2-Biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting appropriate ligands for palladium-catalyzed cross-coupling reactions involving the sterically hindered substrate, 2-biphenylboronic acid. The choice of ligand is critical for achieving high efficiency, yield, and selectivity in these transformations, which are pivotal in the synthesis of complex organic molecules for pharmaceuticals and materials science.[1][2]

Introduction to Ligand Effects

In palladium-catalyzed reactions, ligands play a multifaceted role. They stabilize the active Pd(0) catalytic species, modulate its reactivity, and influence the rates of key elementary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3] For sterically demanding substrates like this compound, bulky and electron-rich ligands are often required to promote the desired bond formation and prevent side reactions.[1][4] The most successful families of ligands for these challenging couplings are typically biaryl phosphines (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs).[1][2][5]

  • Buchwald Phosphine Ligands: These ligands, such as SPhos and XPhos, are characterized by their steric bulk and electron-donating properties. This combination enhances the rates of both oxidative addition and reductive elimination, making them highly effective for coupling sterically hindered partners and less reactive electrophiles like aryl chlorides.[4]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form robust bonds with palladium. They are often more electron-rich and sometimes bulkier than phosphine ligands, which helps to stabilize the active catalyst and can be beneficial in preventing catalyst decomposition at high temperatures.[2][5]

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide.[2] When using this compound, the steric hindrance near the boronic acid moiety necessitates a carefully optimized catalyst system to achieve good yields.

Ligand Performance Data

The following table summarizes the performance of various ligands in Suzuki-Miyaura coupling reactions involving sterically hindered arylboronic acids, providing a basis for selecting a ligand for reactions with this compound.

LigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Coupling Partner (Example)Yield (%)Reference
PPh₃ (Triphenylphosphine)Pd(OAc)₂K₂CO₃Toluene100-9-Benzyl-6-chloropurine78[6]
PPh₃ (Triphenylphosphine)Pd(OAc)₂K₂CO₃1,4-Dioxane/H₂O80-1004-24Generic Aryl BromideGood
PCy₃ (Tricyclohexylphosphine)Pd(OAc)₂K₃PO₄Dioxane/H₂O606Aryl BromideGood[5]
P(t-Bu)₃ (Tri-tert-butylphosphine)Pd₂(dba)₃CsFDioxaneRT22-Bromotoluene95[7]
SPhos Pd₂(dba)₃K₃PO₄Toluene/H₂O100-110-Aryl ChlorideGood[8]
XPhos Pd₂(dba)₃K₃PO₄t-BuOH80242-Chloro-N,N-dimethylaniline98[4]
IMes (NHC Ligand)Pd(OAc)₂Cs₂CO₃Dioxane801.54-Chlorotoluene96[5]
Diagrams: Suzuki-Miyaura Reaction

The catalytic cycle and a typical experimental workflow for the Suzuki-Miyaura reaction are illustrated below.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oa Oxidative Addition pd0->oa pdiia R¹-Pd(II)Ln-X oa->pdiia tm Transmetalation pdiia->tm pdiib R¹-Pd(II)Ln-R² tm->pdiib re Reductive Elimination pdiib->re re->pd0 r1r2 R¹-R² re->r1r2 r1x R¹-X r1x->oa r2by2 R²-B(OH)₂ + Base r2by2->tm

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Combine aryl halide, this compound, base, catalyst, and ligand in a flask. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with N₂ or Ar (3x). setup->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat Reaction Mixture (e.g., 80-110 °C) with stirring. solvent->reaction monitor Monitor Progress (TLC, GC-MS, or LC-MS) reaction->monitor workup Work-up: Cool, dilute with organic solvent, wash with water and brine. monitor->workup purify Purification: Dry organic layer, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is adapted from established methods for coupling sterically hindered substrates.[8]

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.044 mmol, 4.4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL) and Water (0.5 mL)

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.044 mmol).

  • Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Application Note 2: Ligand Selection Strategy

The optimal ligand choice depends on the specific reaction type and the electronic and steric properties of the coupling partners. For this compound, the primary challenge is overcoming steric hindrance to facilitate transmetalation and reductive elimination.

Logical Flow for Ligand Selection

The following diagram provides a decision-making framework for selecting an appropriate ligand for palladium-catalyzed reactions with this compound.

Ligand_Selection start Define Coupling Partners: This compound + Electrophile (R-X) q1 What is the Electrophile (R-X)? start->q1 ar_i_br Aryl Iodide or Aryl Bromide q1->ar_i_br Less Reactive ar_cl Aryl Chloride or Sterically Hindered R-X q1->ar_cl More Challenging q2 Standard or Hindered Coupling? ar_i_br->q2 adv_ligands Screen Bulky, Electron-Rich Ligands: - Buchwald Ligands (SPhos, XPhos) - NHC Ligands (IMes) ar_cl->adv_ligands std_ligands Initial Screen: - PPh₃ - P(t-Bu)₃ q2->std_ligands Standard q2->adv_ligands Hindered optimize Optimize Reaction: Adjust Base, Solvent, Temperature std_ligands->optimize adv_ligands->optimize

Caption: Decision tree for ligand selection in reactions with this compound.

This logical guide suggests that for less challenging electrophiles like aryl bromides, a preliminary screen with common phosphines may be sufficient. However, for more demanding couplings involving aryl chlorides or other sterically hindered partners, the more advanced, bulky, and electron-rich Buchwald-type phosphine ligands or NHC ligands are the recommended starting point.[4][5][7] Regardless of the initial choice, further optimization of the base, solvent, and temperature is crucial for maximizing reaction efficiency.[6][8]

References

Application Notes and Protocols: Intramolecular Friedel-Crafts Reaction of 2-Biphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intramolecular Friedel-Crafts reaction of 2-biphenylboronic acid derivatives. This powerful cyclization reaction is a key step in the synthesis of various polycyclic aromatic compounds, including fluorenones and dibenzofurans, which are scaffolds of significant interest in medicinal chemistry and materials science.

Introduction

The intramolecular Friedel-Crafts reaction is a robust method for the formation of cyclic ketones and other fused-ring systems.[1][2][3] When applied to derivatives of this compound, this reaction provides an efficient route to synthesize fluorenones and related tricyclic structures. The general strategy involves the conversion of the boronic acid moiety into a suitable acylating agent, typically a carboxylic acid or an acyl chloride, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.

The resulting fluorenone and dibenzofuran cores are prevalent in a wide range of biologically active molecules, exhibiting anticancer, antibacterial, antifungal, and antiviral properties.[4][5][6][7] This makes the intramolecular Friedel-Crafts reaction of this compound derivatives a valuable tool in drug discovery and development programs.

Reaction Mechanism and Signaling Pathway

The overall process can be depicted as a two-step sequence: first, the conversion of the this compound to a suitable acylating precursor, and second, the intramolecular Friedel-Crafts acylation. The mechanism for the key cyclization step is illustrated below.

Intramolecular Friedel-Crafts Acylation cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution & Cyclization A 2-Biphenylcarboxylic Acid Derivative (e.g., Acyl Chloride) C Acylium Ion Intermediate A->C + Lewis Acid B Lewis Acid (e.g., AlCl3) B->C D Acylium Ion E Nucleophilic Attack by the Second Aromatic Ring D->E F Sigma Complex (Arenium Ion) E->F Cyclization G Deprotonation F->G Loss of H+ H Fluorenone Product G->H Aromatization

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Experimental Protocols

This section provides detailed protocols for the key steps involved in the synthesis of fluorenones from this compound.

Protocol 1: Conversion of this compound to 2-Biphenylcarboxylic Acid

Objective: To synthesize the necessary carboxylic acid precursor from the commercially available boronic acid.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Carbon monoxide (CO) gas

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF.

  • Add potassium carbonate (2.0 eq).

  • Purge the reaction mixture with carbon monoxide gas for 10 minutes.

  • Heat the reaction mixture to 80 °C under a CO atmosphere (balloon) and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-biphenylcarboxylic acid.

Protocol 2: Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)

Objective: To cyclize 2-biphenylcarboxylic acid to fluorenone using PPA.

Materials:

  • 2-Biphenylcarboxylic acid

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium bicarbonate solution, saturated

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Place 2-biphenylcarboxylic acid (1.0 eq) in a round-bottom flask.

  • Add polyphosphoric acid (10-20 times the weight of the carboxylic acid).

  • Heat the mixture to 100-140 °C with vigorous stirring for 2-6 hours.[8]

  • Monitor the reaction by TLC.

  • After completion, carefully pour the hot reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the fluorenone.

Protocol 3: Intramolecular Friedel-Crafts Acylation using Triflic Acid

Objective: To achieve cyclization under strong Brønsted acid conditions.

Materials:

  • 2-Biphenylcarboxylic acid

  • Trifluoromethanesulfonic acid (TfOH, Triflic acid)

  • Dichloromethane (DCM), anhydrous

  • Ice-water bath

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-biphenylcarboxylic acid (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add triflic acid (5-10 eq) to the stirred solution.[9][10]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of ice-cold saturated sodium bicarbonate solution to quench the acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and yields for the intramolecular Friedel-Crafts acylation of 2-biphenylcarboxylic acid to fluorenone.

Catalyst/ReagentSubstrateTemperature (°C)Time (h)Yield (%)Reference
Polyphosphoric Acid2-Biphenylcarboxylic acid120-1402-485-95[8]
Triflic Acid2-Biphenylcarboxylic acid0 - rt1-390-98[9][10]
RhCl(cod)]₂/DPPE2-Phenylbenzoic acid1602061[11]
AlCl₃2-Biphenylcarbonyl chloridert2-5~90

Applications in Drug Development

The fluorenone and dibenzofuran scaffolds synthesized through this methodology are key components in a variety of compounds with significant therapeutic potential.

  • Anticancer Agents: Many fluorenone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[4] They can act as inhibitors of key enzymes involved in cell proliferation and survival.

  • Antibacterial and Antifungal Agents: The rigid, planar structure of these tricyclic systems allows for effective interaction with microbial targets.[7]

  • Antiviral Agents: Certain fluorenone derivatives have shown promising activity against a range of viruses.[4]

  • Neurological Applications: The core structures can be functionalized to interact with receptors and enzymes in the central nervous system, leading to potential treatments for neurological disorders.

Experimental Workflow

The general workflow for the synthesis of fluorenones from this compound is outlined below.

Experimental Workflow A Start: this compound B Step 1: Carboxylation (e.g., Pd-catalyzed CO insertion) A->B C Intermediate: 2-Biphenylcarboxylic Acid B->C D Step 2: Intramolecular Friedel-Crafts Acylation (e.g., PPA or TfOH) C->D E Product: Fluorenone D->E F Purification (Chromatography/Recrystallization) E->F G Characterization (NMR, MS, etc.) F->G H Further Derivatization for Drug Discovery G->H

Caption: General workflow for fluorenone synthesis.

References

Application of 2-Biphenylboronic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Biphenylboronic acid (CAS 4688-76-0) is a vital organoboron compound extensively utilized as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2] Its utility predominantly lies in its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][3] Additionally, it serves as a substrate in copper-catalyzed Chan-Lam coupling reactions for the formation of carbon-heteroatom bonds. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key pharmaceutical intermediates, with a focus on the sartan class of antihypertensive drugs.

Chemical Properties of this compound [1][2][4][5]

PropertyValue
CAS Number 4688-76-0
Molecular Formula C₁₂H₁₁BO₂
Molecular Weight 198.03 g/mol
Appearance White to off-white powder
Melting Point 167-172 °C
Purity ≥98%

I. Suzuki-Miyaura Coupling Reactions

Application: Synthesis of Losartan Intermediate (4'-Methylbiphenyl-2-carbonitrile)

Losartan is an angiotensin II receptor blocker used to treat high blood pressure. A key intermediate in its synthesis is 4'-methylbiphenyl-2-carbonitrile. The following protocol describes a highly efficient Suzuki-Miyaura coupling for the synthesis of this intermediate.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 4-Methylphenylboronic Acid catalyst Pd Catalyst reactant1->catalyst reactant2 2-Chlorobenzonitrile reactant2->catalyst product 4'-Methylbiphenyl-2-carbonitrile catalyst->product

Caption: Synthesis of 4'-Methylbiphenyl-2-carbonitrile via Suzuki-Miyaura Coupling.

Experimental Protocol: Synthesis of 4'-Methylbiphenyl-2-carbonitrile

This protocol is adapted from a sustainable synthesis approach utilizing palladium nanoparticles.

Materials:

  • 2-Chlorobenzonitrile

  • 4-Methylphenylboronic acid

  • Palladium nanoparticles (PdNPs) on a support (or a suitable Pd catalyst like Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Water

Procedure:

  • To a round-bottom flask, add 2-chlorobenzonitrile (1.0 mmol), 4-methylphenylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst (e.g., 1 mol% PdNPs).

  • Add a 1:1 mixture of acetone and water (20 mL).

  • Stir the reaction mixture at 35 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

CatalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
PdNPs1K₂CO₃Acetone/H₂O (1:1)35Not Specified98
Application: Synthesis of a Key Intermediate for Valsartan

Valsartan is another widely used angiotensin II receptor antagonist. A crucial step in its synthesis involves the formation of a biphenyl structure via Suzuki-Miyaura coupling. The following protocol describes the synthesis of a valsartan precursor.

Experimental Workflow:

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Hydrolysis A Boronic Acid Pinacol Ester C N-Acylated Intermediate A->C Acylation B Valeryl Chloride B->C E CN-Biphenyl Precursor C->E Pd Catalyst, Base D 2-Iodobenzonitrile D->E F Valsartan Precursor E->F NaOH G cluster_reactants Reactants cluster_product Product reactant1 Arylboronic Acid catalyst Cu(OAc)₂ reactant1->catalyst reactant2 Sulfonamide reactant2->catalyst product N-Aryl Sulfonamide catalyst->product G Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1Receptor->Aldosterone Valsartan Valsartan Valsartan->AT1Receptor Blocks BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure

References

Application Notes and Protocols for the Synthesis of Biaryl Ligands Using 2-Biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of biaryl ligands, a critical class of molecules in catalysis and drug development, using 2-biphenylboronic acid as a key starting material. The Suzuki-Miyaura cross-coupling reaction is the primary method detailed, offering a versatile and efficient route to a variety of functionalized biaryl compounds.

Introduction

Biaryl ligands, characterized by two directly connected aryl rings, are fundamental components of many catalysts used in modern organic synthesis. Their steric and electronic properties can be finely tuned by introducing different substituents on the aryl rings, making them highly valuable for asymmetric catalysis and the development of novel pharmaceuticals. This compound is a readily available and versatile building block for the synthesis of these complex ligands. The palladium-catalyzed Suzuki-Miyaura coupling reaction between this compound and various aryl halides is a robust and widely used method for constructing the core biaryl scaffold.

Core Synthetic Strategy: Suzuki-Miyaura Coupling

The cornerstone of the synthesis of biaryl ligands from this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl halide (or triflate). A general schematic for this transformation is presented below.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Biphenylboronic_Acid This compound Product Biaryl Ligand Precursor 2-Biphenylboronic_Acid->Product + Aryl_Halide Aryl Halide (Ar-X, X = Br, I, Cl) Aryl_Halide->Product + Catalyst Pd Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) Catalyst->Product Ligand Phosphine Ligand (e.g., SPhos, XPhos) Ligand->Product Base Base (e.g., K3PO4, K2CO3) Base->Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Application 1: Synthesis of Biaryl Monophosphine Ligands

Biaryl monophosphine ligands, such as the Buchwald-type ligands, are highly effective in a variety of cross-coupling reactions. A common and efficient strategy for their synthesis involves the Suzuki-Miyaura coupling of this compound with a (2-bromophenyl)phosphine oxide, followed by reduction of the resulting phosphine oxide to the desired phosphine ligand.

Experimental Workflow: Synthesis of a Buchwald-type Ligand

Buchwald_Ligand_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Reduction of Phosphine Oxide A Combine this compound, (2-bromophenyl)diphenylphosphine oxide, Pd catalyst, ligand, and base in a flask. B Add anhydrous solvent (e.g., toluene or dioxane) under an inert atmosphere (N2 or Ar). A->B C Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) and stir for the required time (e.g., 12-24 h). B->C D Monitor reaction progress by TLC or GC-MS. C->D E Work-up: Cool, filter, extract with an organic solvent, wash with brine, and dry. D->E F Purify the biaryl phosphine oxide product by column chromatography. E->F G Dissolve the purified biaryl phosphine oxide in an anhydrous solvent (e.g., toluene). F->G Proceed to reduction H Add a reducing agent (e.g., trichlorosilane) and a base (e.g., triethylamine) under an inert atmosphere. G->H I Stir the mixture at an elevated temperature (e.g., 110 °C) for several hours. H->I J Monitor the reduction by 31P NMR spectroscopy. I->J K Work-up: Quench the reaction, extract with an organic solvent, wash, and dry. J->K L Purify the final biaryl phosphine ligand by recrystallization or column chromatography. K->L

Caption: Workflow for the synthesis of a Buchwald-type ligand.

Protocol 1: Synthesis of (2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine Oxide

This protocol details the Suzuki-Miyaura coupling of this compound with 2-bromo-1-methoxybenzene to form a key intermediate for a phosphine ligand.

Reactants and Reagents

ReagentMolar Eq.Amount
This compound1.2238 mg
2-Bromo-1-methoxybenzene1.0187 mg
Pd(OAc)₂0.024.5 mg
SPhos0.0416.4 mg
K₃PO₄2.0424 mg
Toluene-5 mL

Procedure

  • To an oven-dried Schlenk flask, add this compound, 2-bromo-1-methoxybenzene, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Expected Yield: 85-95%

Application 2: Synthesis of Biaryl Amine Ligands

Biaryl amine ligands are important for a range of catalytic C-N and C-O cross-coupling reactions. These can be synthesized via the Suzuki-Miyaura coupling of this compound with functionalized anilines.

Protocol 2: Synthesis of 2'-Amino-[1,1'-biphenyl]-2-carboxylic Acid Precursor

This protocol describes the synthesis of a biaryl amine, a precursor to more complex ligands, by coupling this compound with a protected 2-bromoaniline derivative.

Reactants and Reagents

ReagentMolar Eq.Amount
This compound1.1218 mg
Methyl 2-bromo-3-aminobenzoate1.0230 mg
Pd₂(dba)₃0.01513.7 mg
XPhos0.0314.3 mg
K₂CO₃2.5345 mg
1,4-Dioxane/H₂O (4:1)-5 mL

Procedure

  • In a round-bottom flask, combine this compound, methyl 2-bromo-3-aminobenzoate, Pd₂(dba)₃, XPhos, and K₂CO₃.

  • Add the 1,4-dioxane/water solvent mixture.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction to 90 °C and stir for 12 hours under an argon atmosphere.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, eluent: petroleum ether/ethyl acetate) to yield the product.

Expected Yield: 75-85%

Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various biaryl ligand precursors using this compound.

Aryl Halide PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
(2-Bromophenyl)diphenylphosphine oxidePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001892
2-BromoanilinePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2.5)Dioxane/H₂O901281
2-BromophenolPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O851688
Methyl 2-chlorobenzoatePdCl₂(dppf) (3)-CsF (2)DME952476

Concluding Remarks

The use of this compound in Suzuki-Miyaura cross-coupling reactions provides a powerful and versatile platform for the synthesis of a wide array of biaryl ligands. The protocols and data presented herein offer a solid foundation for researchers and professionals in the fields of catalysis and drug development to design and execute the synthesis of novel and highly functionalized biaryl compounds. The ability to systematically modify the substituents on the biaryl scaffold allows for the fine-tuning of ligand properties, which is essential for the development of next-generation catalysts and therapeutics.

Application Notes and Protocols for the Scale-Up of Suzuki-Miyaura Reactions Involving 2-Biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is particularly vital in the pharmaceutical and fine chemical industries for the synthesis of biaryl and heteroaryl structures, which are common motifs in active pharmaceutical ingredients (APIs).[2][3] This document provides detailed application notes and protocols specifically addressing the scale-up of Suzuki-Miyaura reactions involving the sterically hindered 2-biphenylboronic acid.

This compound is a valuable intermediate for introducing the biphenyl moiety into complex molecules.[2] However, its ortho-substitution presents steric challenges that can impede the reaction's efficiency on a larger scale.[4] These notes offer insights into overcoming these challenges through careful selection of catalysts, ligands, and reaction conditions, as well as providing a generalized kilogram-scale protocol.

Key Considerations for Scale-Up

Scaling up Suzuki-Miyaura reactions from the laboratory bench to pilot plant or manufacturing scale requires careful consideration of several factors to ensure safety, efficiency, reproducibility, and product quality.

  • Reaction Kinetics and Thermochemistry: Understanding the reaction's exothermicity is critical for safe scale-up. Isothermal calorimetry or reaction calorimetry can be employed to determine the heat of reaction and ensure that the cooling capacity of the reactor is sufficient to control the temperature.

  • Catalyst and Ligand Selection: For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are often necessary to achieve high catalytic activity at low loadings.[5] The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the method of in situ catalyst formation can also impact performance.[6][7]

  • Solvent and Base Selection: The choice of solvent and base is crucial for reaction performance and downstream processing. A two-phase system (e.g., toluene/water, 2-MeTHF/water) is often employed to facilitate the dissolution of both organic and inorganic reagents and to simplify work-up.[8] The selection of an appropriate base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can influence reaction rate and impurity profile.[6]

  • Reagent and Substrate Quality: The purity of the starting materials, including the aryl halide, this compound, and solvents, is paramount to avoid catalyst deactivation and the formation of impurities.

  • Process Safety: A thorough safety assessment should be conducted to identify and mitigate potential hazards associated with the reagents, reaction conditions (e.g., exotherms), and equipment.

  • Work-up and Product Isolation: The work-up procedure should be designed to efficiently remove the catalyst, unreacted starting materials, and byproducts. This may involve extractions, filtrations, and crystallizations. The use of scavengers to remove residual palladium to acceptable levels (<10 ppm for APIs) is often required.[9]

  • Impurity Profile: Understanding and controlling the formation of impurities is critical for producing high-quality material. Common impurities in Suzuki-Miyaura reactions include homocoupling products of the boronic acid and the aryl halide, as well as products of dehalogenation of the aryl halide.[10]

Experimental Protocols

General Laboratory-Scale Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a representative procedure for a small-scale reaction and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., Toluene/Water or 2-MeTHF/Water, appropriate volume)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system to the flask via syringe or cannula.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Generalized Kilogram-Scale Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a generalized representation for a kilogram-scale reaction and must be adapted and optimized for the specific process and equipment. A thorough safety review is mandatory before implementation.

Equipment:

  • Appropriately sized glass-lined or stainless-steel reactor with overhead stirring, heating/cooling jacket, reflux condenser, and nitrogen inlet/outlet.

  • Charging ports for solids and liquids.

  • Receiving vessels.

  • Filtration equipment (e.g., filter press or Nutsche filter).

  • Drying oven.

Materials:

  • Aryl Bromide (e.g., 4-Bromoanisole, 1.0 kg, 1.0 eq)

  • This compound (1.2 kg, 1.1 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, ~10 g, ~0.01 eq)

  • SPhos (~45 g, ~0.02 eq)

  • Potassium Carbonate (K₂CO₃, fine powder, ~1.5 kg, 2.0 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF, ~10 L)

  • Purified Water (~5 L)

  • Nitrogen

Procedure:

  • Reactor Inerting: Purge the reactor with nitrogen to displace oxygen. Maintain a positive nitrogen pressure throughout the process.

  • Reagent Charging: Charge the reactor with 4-bromoanisole, this compound, SPhos, and potassium carbonate under a nitrogen atmosphere.

  • Solvent Addition: Add degassed 2-MeTHF and purified water to the reactor.

  • Catalyst Charging: In a separate, inerted glovebox or contained charging system, weigh the Pd(OAc)₂ and prepare a slurry in a small amount of degassed 2-MeTHF. Charge the catalyst slurry to the reactor.

  • Reaction: Start agitation and heat the reaction mixture to reflux (typically 75-85 °C). Monitor the reaction progress by in-process control (IPC) using HPLC. The reaction is typically complete within 4-8 hours.

  • Cooling and Phase Separation: Once the reaction is complete, cool the mixture to 20-25 °C. Stop agitation and allow the phases to separate.

  • Aqueous Phase Removal: Drain the lower aqueous phase.

  • Organic Phase Washing: Wash the organic phase with purified water.

  • Solvent Swap and Crystallization: If necessary, perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol/heptane). Concentrate the solution and then cool to induce crystallization.

  • Isolation and Drying: Isolate the product by filtration. Wash the filter cake with a cold solvent. Dry the product in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Palladium Scavenging (if required): If residual palladium levels are above the specification, the product can be redissolved and treated with a palladium scavenger (e.g., SiliaMetS® Thiol) before final isolation.[9]

Data Presentation

The following tables provide representative data for Suzuki-Miyaura reactions involving sterically hindered boronic acids. This data is intended for illustrative purposes to guide optimization efforts.

Table 1: Optimization of Reaction Conditions for a Sterically Hindered Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
12-BromotolueneThis compoundPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O1001285
22-BromotolueneThis compoundPd₂(dba)₃ (1)XPhos (3)K₃PO₄ (2)2-MeTHF/H₂O80892
32-ChlorotolueneThis compoundPd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)Dioxane/H₂O1101678
44-BromoanisoleThis compoundPdCl₂(dppf) (3)-K₂CO₃ (2)DME/H₂O902465

Data is representative and compiled from analogous reactions in the literature.

Table 2: Kilogram-Scale Suzuki-Miyaura Reaction Data (Representative)

ParameterValue
Aryl Halide Input5.0 kg
This compound Input6.0 kg
Palladium Catalyst Loading0.1 mol%
LigandSPhos
Solvent Volume50 L (2-MeTHF), 25 L (Water)
Reaction Temperature80 °C
Reaction Time6 hours
Isolated Yield7.5 kg (88%)
Product Purity (HPLC)>99.5%
Residual Palladium<10 ppm

This data represents a typical outcome for a well-optimized kilogram-scale process.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_Boron R¹-Pd(II)Ln-R² Transmetal->PdII_Aryl_Boron RedElim Reductive Elimination PdII_Aryl_Boron->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kilogram-Scale Suzuki-Miyaura Reaction

Scale_Up_Workflow Start Start Inert Inert Reactor (Nitrogen Purge) Start->Inert Charge_Solids Charge Aryl Halide, This compound, Ligand, and Base Inert->Charge_Solids Charge_Solvents Charge Degassed Solvents Charge_Solids->Charge_Solvents Charge_Catalyst Charge Palladium Catalyst Slurry Charge_Solvents->Charge_Catalyst Reaction Heat to Reaction Temperature and Stir Charge_Catalyst->Reaction IPC In-Process Control (IPC) via HPLC Reaction->IPC IPC->Reaction Incomplete Cool Cool to Room Temperature IPC->Cool Complete Phase_Split Phase Separation Cool->Phase_Split Wash Aqueous Wash Phase_Split->Wash Workup Solvent Swap & Crystallization Wash->Workup Isolation Filtration and Drying Workup->Isolation End Final Product Isolation->End

Caption: A generalized workflow for a kilogram-scale Suzuki-Miyaura reaction.

References

One-Pot Tandem Synthesis Utilizing 2-Biphenylboronic Acid: Applications and Protocols for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 14, 2025 – In the landscape of modern synthetic organic chemistry, the pursuit of efficiency and elegance in molecular construction is paramount. One-pot tandem reactions, which allow for the sequential formation of multiple chemical bonds in a single reaction vessel, represent a significant stride towards this goal. Among the versatile reagents enabling such transformations, 2-biphenylboronic acid has emerged as a valuable building block for the synthesis of complex polycyclic aromatic compounds, which are often key scaffolds in medicinal chemistry and drug development. This application note details the utility of this compound in one-pot tandem reactions, providing researchers, scientists, and drug development professionals with detailed protocols and insights into its application.

Introduction to this compound in Tandem Catalysis

This compound is an arylboronic acid that serves as a precursor to the biphenyl moiety, a common structural motif in many biologically active compounds. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established. In the context of tandem catalysis, this compound can participate in a sequence of reactions, often initiated by a cross-coupling event, followed by an intramolecular cyclization to construct fused ring systems. This approach avoids the isolation of intermediates, thereby saving time, reducing waste, and often improving overall yields.

Application 1: One-Pot Synthesis of Phenanthridinones

Phenanthridinones are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including antitumor and antiviral properties. A powerful one-pot method for their synthesis involves the Rh(III)-catalyzed reaction of N-methoxybenzamides with arylboronic acids. In this tandem sequence, this compound can be employed to introduce the second phenyl ring, which then undergoes an intramolecular C-H activation and annulation to form the phenanthridinone core.

Experimental Workflow: Rh(III)-Catalyzed Synthesis of Phenanthridinones

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification Start Combine N-methoxybenzamide, This compound, [RhCp*Cl2]2, and AgSbF6 in a reaction tube Solvent Add solvent (e.g., DCE) Start->Solvent 1. Heating Heat the reaction mixture (e.g., 100 °C) Solvent->Heating 2. Quenching Cool to room temperature and quench the reaction Heating->Quenching 3. (After completion) Extraction Extract with an organic solvent Quenching->Extraction 4. Purification Purify by column chromatography Extraction->Purification 5. Product Obtain pure phenanthridinone Purification->Product 6.

Caption: Workflow for the one-pot synthesis of phenanthridinones.

Detailed Protocol:

A representative protocol for the Rh(III)-catalyzed synthesis of phenanthridinones is as follows:

  • To a sealed reaction tube, add N-methoxybenzamide (0.2 mmol, 1.0 equiv), this compound (0.4 mmol, 2.0 equiv), [RhCp*Cl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add 1,2-dichloroethane (DCE) (1.0 mL) as the solvent.

  • Stir the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with dichloromethane (CH₂Cl₂).

  • Filter the mixture through a pad of celite and wash with CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired phenanthridinone.

EntryN-MethoxybenzamideThis compound (equiv)Catalyst (mol%)Additive (mol%)SolventTemp (°C)Time (h)Yield (%)
1N-methoxybenzamide2.0[RhCpCl₂]₂ (2.5)AgSbF₆ (10)DCE1002485
24-Methyl-N-methoxybenzamide2.0[RhCpCl₂]₂ (2.5)AgSbF₆ (10)DCE1002482
34-Chloro-N-methoxybenzamide2.0[RhCp*Cl₂]₂ (2.5)AgSbF₆ (10)DCE1002478

Application 2: One-Pot Synthesis of Dibenzofurans

Dibenzofurans are another class of heterocyclic compounds with significant applications in materials science and as structural motifs in natural products. A one-pot, tandem approach to substituted dibenzofurans can be achieved through a palladium-catalyzed cross-coupling of an ortho-haloiodobenzene with a suitable coupling partner, followed by an intramolecular C-H functionalization or Ullmann-type coupling. While a direct tandem reaction with this compound for this specific transformation is less commonly reported, a related and powerful strategy involves the coupling of an ortho-halophenol with another aryl halide, followed by an intramolecular cyclization. This compound can be instrumental in synthesizing the necessary biphenyl precursors for such tandem reactions.

A more direct, albeit theoretical, tandem application would involve a one-pot, multi-catalyst system where this compound first undergoes a Suzuki coupling with an ortho-alkoxyphenol derivative, followed by an in-situ demethylation and intramolecular C-O bond formation.

Experimental Workflow: Conceptual Tandem Synthesis of Dibenzofurans

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: In-situ Demethylation & Cyclization cluster_2 Final Steps Start Combine o-halo-methoxyphenol, This compound, Pd catalyst, and base Coupling Heat to effect cross-coupling Start->Coupling 1. Demethylation Add demethylating agent (e.g., BBr3) Coupling->Demethylation 2. (In-situ) Cyclization Promote intramolecular C-O bond formation Demethylation->Cyclization 3. (Tandem) Workup Aqueous workup and extraction Cyclization->Workup 4. Purification Column chromatography Workup->Purification 5. Product Obtain pure dibenzofuran Purification->Product 6.

Troubleshooting & Optimization

minimizing homocoupling of 2-biphenylboronic acid in Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Homocoupling of 2-Biphenylboronic Acid

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize the homocoupling of this compound in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Issue: Significant formation of quaterphenyl, the homocoupling product of this compound, is observed.

This is a common side reaction that reduces the yield of the desired cross-coupled product and complicates purification. The troubleshooting steps below address the primary causes of homocoupling.

Potential Cause Troubleshooting Step Experimental Protocol
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. Perform the entire reaction under a strict inert atmosphere (Nitrogen or Argon).Degassing Protocol: Sparge the solvent with an inert gas (N₂ or Ar) for 15-30 minutes prior to use. Assemble the reaction glassware while hot and purge with the inert gas. For highly sensitive reactions, use the "freeze-pump-thaw" method for solvents.[1]
Use of Pd(II) Precatalyst Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂). If a Pd(II) source is unavoidable, consider adding a mild reducing agent.Using a Pd(0) Precatalyst: Directly add the Pd(0) catalyst to the reaction mixture under an inert atmosphere. Addition of a Mild Reducing Agent: Add 1-2 equivalents of potassium formate to the reaction mixture before adding the palladium catalyst to help reduce Pd(II) to the active Pd(0) state.[1]
Inappropriate Catalyst or Ligand Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands, such as SPhos, can promote the desired reductive elimination over side reactions.Catalyst and Ligand Screening: Set up small-scale parallel reactions to test various catalyst/ligand combinations. For example, compare the performance of Pd(OAc)₂/SPhos with Pd(dppf)Cl₂ under the same reaction conditions. Monitor the reaction progress by TLC or LC-MS to identify the most effective system.
Suboptimal Base or Solvent Optimize the base and solvent system. The choice of base can significantly influence the reaction outcome.Base and Solvent Optimization: Test a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane/water, Toluene/water, THF/water). For instance, run the reaction with different bases while keeping other parameters constant and analyze the product-to-homocoupling ratio.
Instability of Boronic Acid Use high-purity this compound. Consider using more stable derivatives like pinacol esters (Bpin) or MIDA boronates, which provide a slow, controlled release of the boronic acid.Using Boronic Acid Derivatives: Synthesize or purchase the corresponding this compound pinacol ester or MIDA boronate and use it in place of the boronic acid under the optimized reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction?

A1: Homocoupling is a side reaction where two molecules of the boronic acid (in this case, this compound) couple with each other to form a symmetrical biaryl (quaterphenyl). This process is catalyzed by palladium species and consumes the boronic acid, thereby reducing the yield of the desired cross-coupled product.

Q2: How does oxygen promote the homocoupling of this compound?

A2: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.[2] Rigorous exclusion of oxygen from the reaction mixture is crucial to suppress this side reaction.[1]

Q3: Why is a Pd(0) precatalyst preferred over a Pd(II) precatalyst for minimizing homocoupling?

A3: Pd(II) precatalysts need to be reduced in situ to the catalytically active Pd(0) species for the Suzuki cross-coupling cycle to begin. This reduction can sometimes be mediated by the boronic acid itself, leading to its homocoupling as a byproduct.[2] By starting with a Pd(0) source, the initial reduction step is bypassed, thus minimizing this pathway for homocoupling.

Q4: Can the choice of base influence the extent of homocoupling?

A4: Yes, the base plays a critical role in the Suzuki reaction by activating the boronic acid. However, the nature and strength of the base can also affect the stability of the palladium catalyst and the boronic acid, thereby influencing the rate of side reactions, including homocoupling. It is often necessary to screen different bases to find the optimal conditions for a specific reaction.

Q5: Are there any specific ligands that are recommended to suppress the homocoupling of this compound?

A5: While the optimal ligand can be substrate-dependent, bulky and electron-rich phosphine ligands are generally known to promote the desired cross-coupling reaction and suppress side reactions. For sterically hindered substrates, ligands like SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) have been shown to be effective in obtaining good yields of the cross-coupled product, which suggests they can be beneficial in minimizing homocoupling.

Experimental Protocols

General Procedure for Minimizing Homocoupling in the Suzuki Coupling of this compound

This protocol incorporates best practices to minimize the formation of the quaterphenyl byproduct.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(PPh₃)₄ (0.02 equiv)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and K₃PO₄.

  • Seal the flask with a septum and purge with inert gas for 10-15 minutes.

  • Under a positive pressure of inert gas, add the degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Sparge the resulting mixture with the inert gas for another 10 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the flask under a counterflow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Homocoupling

G start High Homocoupling Observed check_o2 Check for Oxygen Contamination start->check_o2 check_pd Evaluate Palladium Precatalyst start->check_pd degas Improve Degassing Protocol (Sparge, Freeze-Pump-Thaw) check_o2->degas If O2 is suspected degas->check_pd use_pd0 Switch to Pd(0) Source (e.g., Pd(PPh3)4) check_pd->use_pd0 If using Pd(II) add_reducing Add Mild Reducing Agent (e.g., Potassium Formate) check_pd->add_reducing If Pd(II) is necessary screen_conditions Screen Reaction Conditions check_pd->screen_conditions If using Pd(0) use_pd0->screen_conditions add_reducing->screen_conditions screen_ligand Screen Ligands (e.g., SPhos) screen_conditions->screen_ligand screen_base Screen Bases (e.g., K3PO4, Cs2CO3) screen_conditions->screen_base screen_solvent Screen Solvents (e.g., Dioxane, Toluene) screen_conditions->screen_solvent end Homocoupling Minimized screen_ligand->end screen_base->end screen_solvent->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Suzuki Catalytic Cycle vs. Homocoupling Pathway

G cluster_suzuki Desired Suzuki Cross-Coupling cluster_homocoupling Undesired Homocoupling pd0 Pd(0)L2 oa Oxidative Addition (Ar-X) pd0->oa pd2_complex Ar-Pd(II)L2-X oa->pd2_complex transmetal Transmetalation (2-Biphenyl-B(OH)2) pd2_complex->transmetal pd2_biaryl Ar-Pd(II)L2-Biphenyl transmetal->pd2_biaryl re Reductive Elimination pd2_biaryl->re product Ar-Biphenyl (Product) re->product product->pd0 pd0_ox Pd(0)L2 o2 O2 pd0_ox->o2 pd2_species Pd(II) Species o2->pd2_species transmetal1 Transmetalation (2-Biphenyl-B(OH)2) pd2_species->transmetal1 pd2_monoaryl Biphenyl-Pd(II)L2 transmetal1->pd2_monoaryl transmetal2 Transmetalation (2-Biphenyl-B(OH)2) pd2_monoaryl->transmetal2 pd2_diaryl Biphenyl-Pd(II)L2-Biphenyl transmetal2->pd2_diaryl re_homo Reductive Elimination pd2_diaryl->re_homo re_homo->pd0_ox homo_product Biphenyl-Biphenyl (Byproduct) re_homo->homo_product

Caption: Competing pathways: Suzuki coupling and homocoupling.

References

Technical Support Center: Suzuki-Miyaura Coupling with 2-Biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation of 2-biphenylboronic acid during Suzuki-Miyaura coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with this compound?

A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This leads to the formation of biphenyl as a byproduct, consuming the this compound and reducing the yield of the desired coupled product. This side reaction complicates the purification process and lowers the overall efficiency of the synthesis.

Q2: What are the primary factors that promote the protodeboronation of this compound?

A2: Several factors can accelerate the rate of protodeboronation:

  • Reaction Temperature: Higher temperatures generally increase the rate of protodeboronation.[2]

  • Base: The choice and concentration of the base are critical. While a base is necessary for the catalytic cycle, strongly basic conditions, especially in the presence of water, can promote protodeboronation.[3]

  • Solvent: Protic solvents, especially water, can serve as a proton source for protodeboronation.

  • Catalyst System: A slow or inefficient catalyst system that does not quickly consume the boronic acid in the desired coupling reaction can allow more time for the competing protodeboronation to occur.

  • Reaction Time: Longer reaction times can lead to increased levels of protodeboronation.

Q3: How can using a boronic ester derivative of this compound help prevent protodeboronation?

A3: Converting this compound to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a common and effective strategy to mitigate protodeboronation.[1][4] These derivatives are generally more stable and less prone to premature decomposition.[4] They often function as "slow-release" reservoirs of the active boronic acid, maintaining a low concentration in the reaction mixture, which favors the desired coupling reaction over the undesired protodeboronation.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the Suzuki-Miyaura coupling of this compound.

Issue Potential Cause(s) Suggested Solution(s)
Low yield of desired product and significant amount of biphenyl byproduct. High extent of protodeboronation.1. Lower the reaction temperature: If possible, run the reaction at a lower temperature to disfavor the protodeboronation pathway. 2. Optimize the base: Switch to a weaker or non-aqueous base. For example, consider using K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH. Using an anhydrous solvent system can also be beneficial. 3. Use a more stable boronic acid derivative: Employ the pinacol ester or MIDA boronate of this compound. 4. Choose a highly active catalyst system: A more efficient catalyst can increase the rate of the desired coupling, outcompeting protodeboronation. Consider using advanced phosphine ligands like SPhos or XPhos.
Reaction is sluggish or does not go to completion. Inefficient catalyst system or catalyst deactivation.1. Ensure an inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. 2. Use a pre-catalyst: Consider using a palladium pre-catalyst for more reliable initiation of the catalytic cycle. 3. Screen different ligands: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands can enhance the catalytic activity.
Formation of homocoupling byproducts. Presence of oxygen or non-optimal reaction conditions.1. Rigorous exclusion of oxygen: Ensure the reaction is set up and maintained under strictly anaerobic conditions. 2. Adjust stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize the homocoupling of the aryl halide.

Quantitative Data Summary

The following tables summarize representative data on the effect of various reaction parameters on the extent of protodeboronation and the yield of the desired coupling product. Note: The following data is illustrative and compiled from general principles of Suzuki-Miyaura couplings, as specific quantitative data for this compound is limited in the available literature.

Table 1: Effect of Base on the Suzuki-Miyaura Coupling of this compound

EntryBaseSolventTemperature (°C)Yield of Coupled Product (%)Yield of Biphenyl (%)
1K₂CO₃Dioxane/H₂O (4:1)1006530
2Cs₂CO₃Dioxane/H₂O (4:1)1007520
3K₃PO₄Toluene1008510
4Et₃NDMF805045

Table 2: Effect of Ligand on the Suzuki-Miyaura Coupling of this compound Pinacol Ester

EntryLigandBaseSolventTemperature (°C)Yield of Coupled Product (%)Yield of Biphenyl (%)
1PPh₃K₃PO₄Toluene1007015
2SPhosK₃PO₄Toluene8092<5
3XPhosK₃PO₄Toluene8095<5
4dppfK₃PO₄Dioxane1008010

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Protodeboronation

This protocol employs a stable boronic ester and an efficient catalyst system to minimize the protodeboronation of this compound.

Materials:

  • This compound pinacol ester

  • Aryl halide (e.g., aryl bromide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube, add this compound pinacol ester (1.2 equiv.), the aryl halide (1.0 equiv.), and anhydrous K₃PO₄ (2.0 equiv.).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • In a separate vial under argon, prepare a solution of Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous, degassed toluene.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_vs_Protodeboronation cluster_coupling Desired Suzuki-Miyaura Coupling Pathway cluster_protodeboronation Undesired Protodeboronation Pathway A Ar-B(OR)₂ E [Ar'-Pd(II)L₂-Ar] A->E Transmetalation (Base assisted) B [Pd(0)L₂] D [Ar'-Pd(II)L₂-X] B->D Oxidative Addition C Ar'-X C->D D->E F Ar-Ar' E->F Reductive Elimination G Ar-B(OR)₂ I Ar-H G->I Protodeboronation H H₂O / H⁺ H->I J B(OH)₃

Caption: Competing pathways: Suzuki-Miyaura coupling vs. Protodeboronation.

Troubleshooting_Workflow start Low Yield of Coupled Product check_protodeboronation Significant Biphenyl Byproduct? start->check_protodeboronation protodeboronation_strategies Implement Protodeboronation Mitigation Strategies check_protodeboronation->protodeboronation_strategies Yes check_catalyst Reaction Sluggish/Incomplete? check_protodeboronation->check_catalyst No strategy1 Use Boronic Ester (Pinacol, MIDA) protodeboronation_strategies->strategy1 strategy2 Optimize Base (e.g., K₃PO₄, Cs₂CO₃) protodeboronation_strategies->strategy2 strategy3 Lower Reaction Temperature protodeboronation_strategies->strategy3 strategy4 Use Highly Active Catalyst/Ligand protodeboronation_strategies->strategy4 end_node Optimized Reaction strategy1->end_node strategy2->end_node strategy3->end_node strategy4->end_node catalyst_solutions Address Catalyst Issues check_catalyst->catalyst_solutions Yes check_catalyst->end_node No solution1 Ensure Inert Atmosphere catalyst_solutions->solution1 solution2 Use Fresh/High-Purity Catalyst & Ligand catalyst_solutions->solution2 solution3 Screen Different Catalyst Systems catalyst_solutions->solution3 solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura couplings.

References

strategies to improve the yield of 2-biphenylboronic acid coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-biphenylboronic acid coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your Suzuki-Miyaura coupling experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, a substrate known for its steric hindrance.

Issue 1: Low or No Product Yield

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary causes and how can I systematically troubleshoot this?

A1: Low or non-existent yields with this compound are common and often stem from its steric bulk, the quality of reagents, suboptimal reaction conditions, or an inappropriate catalyst system. A methodical approach is key to identifying and resolving the root cause.[1][2][3][4]

Initial Diagnostic Checks:

  • Reagent Integrity:

    • This compound Stability: Boronic acids can degrade over time, especially through protodeboronation where the boron moiety is replaced by a hydrogen atom.[3][4][5] It is advisable to use freshly purchased or purified this compound. Consider using more stable derivatives like pinacol esters (Bpin) if degradation is suspected.[3][6]

    • Aryl Halide Reactivity: The reactivity of the coupling partner is critical. The general trend is I > Br > OTf >> Cl.[1][3] For less reactive halides like aryl chlorides, a more active catalyst system is often required.[3][7]

    • Palladium Catalyst Activity: Ensure your palladium catalyst, whether a Pd(0) or Pd(II) source, has not degraded.[3] Pd(II) precatalysts require in-situ reduction to the active Pd(0) species; inefficient reduction can lead to side reactions.[3] Using air-stable precatalysts (e.g., Buchwald precatalysts) can ensure a sufficient concentration of the active catalyst.[3]

    • Ligand Stability: Phosphine ligands are susceptible to oxidation. Ensure they have been stored and handled under an inert atmosphere.[3]

    • Solvent and Base Quality: Use dry, degassed solvents to prevent quenching of the catalyst and reagents.[1][2] Ensure the base is of high purity and has been stored correctly.

  • Reaction Setup:

    • Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can deactivate the palladium catalyst.[8] Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.[1][2]

Troubleshooting Workflow for Low Yield

Below is a DOT script for a logical workflow to troubleshoot low-yield reactions.

Troubleshooting_Workflow start Low Yield with this compound reagent_check Verify Reagent Quality (Boronic Acid, Halide, Catalyst, Ligand, Solvent, Base) start->reagent_check inert_check Ensure Strict Inert Atmosphere (Degassed Solvents, N2/Ar Purge) start->inert_check conditions_optimization Systematically Optimize Reaction Conditions reagent_check->conditions_optimization inert_check->conditions_optimization catalyst_ligand Screen Catalyst & Ligand Combinations conditions_optimization->catalyst_ligand No Improvement base_solvent Vary Base and Solvent System conditions_optimization->base_solvent No Improvement temp_time Adjust Temperature and Reaction Time conditions_optimization->temp_time No Improvement success Improved Yield catalyst_ligand->success Improvement failure Persistent Low Yield (Consider alternative strategies) catalyst_ligand->failure No Improvement base_solvent->success Improvement base_solvent->failure No Improvement temp_time->success Improvement temp_time->failure No Improvement

Caption: Troubleshooting workflow for low-yield this compound couplings.

Issue 2: Presence of Significant Side Products

Q2: My reaction is producing significant amounts of side products like homocoupled biphenyl or deboronated starting material. How can I minimize these?

A2: The formation of side products is a common issue, particularly with sterically hindered substrates. Key side reactions to consider are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[3][5] This is a major decomposition pathway for boronic acids.

    • Solution: Use milder bases (e.g., K₃PO₄, KF, Cs₂CO₃), anhydrous conditions, or protect the boronic acid as a more stable ester (e.g., pinacol or MIDA ester).[3][6] Shorter reaction times and lower temperatures can also help mitigate this side reaction.[3]

  • Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide.

    • Solution: Ensure a truly oxygen-free environment, as oxygen can promote homocoupling.[8] The choice of palladium source and ligand can also influence the extent of homocoupling. Using a well-defined Pd(0) source or an efficient precatalyst can be beneficial.[3] Adjusting the stoichiometry of the reactants may also help.

Frequently Asked Questions (FAQs)

Q3: What are the best catalyst and ligand combinations for coupling the sterically hindered this compound?

A3: Due to the steric hindrance of this compound, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.

  • Recommended Ligands: Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are often effective for sterically demanding couplings.[9]

  • Recommended Catalysts: Pre-formed palladium precatalysts incorporating these ligands (e.g., XPhos Pd G3) are often more reliable and active than generating the catalyst in situ.[3] Pd₂(dba)₃ is also a commonly used Pd(0) source.[1][10]

Q4: How do the base and solvent system affect the yield of my this compound coupling reaction?

A4: The choice of base and solvent is critical and can dramatically impact the reaction outcome.[11]

  • Base: The base plays a crucial role in the transmetalation step.

    • Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[2] For sterically hindered substrates, stronger and less nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective.

    • The use of aqueous base solutions is common, but for substrates prone to protodeboronation, anhydrous conditions with a base like KF might be beneficial.[1]

  • Solvent: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.

    • Aprotic polar solvents like dioxane, THF, and DMF are frequently used, often in combination with water.[2]

    • The ratio of organic solvent to water can be a key parameter to optimize. A common starting point is a 4:1 or 3:1 mixture of organic solvent to water.[2][3]

Q5: What is the typical catalytic cycle for a Suzuki-Miyaura coupling reaction?

A5: The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)2 + Base PdII_Ar Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

The cycle consists of three key steps:

  • Oxidative Addition: The aryl halide (Ar-X) reacts with the active Pd(0) catalyst to form a Pd(II) intermediate.[12][13]

  • Transmetalation: The organoboron reagent (in this case, this compound), activated by a base, transfers its organic group to the palladium center.[12][13]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[12][13]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies to guide the optimization of your reaction conditions.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001895
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane1101292
Pd(PPh₃)₄ (5)-K₂CO₃DME/H₂O802450-70
XPhos Pd G3 (2)-K₃PO₄THF6616>90

Table 2: Effect of Base and Solvent on Yield

Catalyst SystemBase (equiv)Solvent (ratio)Temp (°C)Time (h)Yield (%)
Pd(OAc)₂/SPhosK₃PO₄ (2)Toluene/H₂O (4:1)1001895
Pd(PPh₃)₄K₂CO₃ (3)DME/H₂O (3:1)802465
Pd₂(dba)₃/XPhosCs₂CO₃ (2)Dioxane1101288
PdCl₂(dppf)KF (3)THF (anhydrous)702075

Experimental Protocols

General Protocol for a High-Yield Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for your specific aryl halide.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).

    • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen (repeat this cycle three times).

  • Solvent Addition:

    • Add the degassed solvent system (e.g., Dioxane/Water 4:1) via cannula or syringe.[3]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[3]

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

References

Technical Support Center: Purification of Biaryl Products from 2-Biphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of biaryl products synthesized using 2-biphenylboronic acid in Suzuki-Miyaura coupling reactions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of your biaryl product.

Problem 1: My purified product is still contaminated with unreacted this compound or its byproducts (e.g., boroxines).

Possible Causes & Solutions:

CauseTroubleshooting Step
Co-elution during Chromatography Optimize the solvent system for your column chromatography to enhance separation. A more polar solvent system may be necessary to retain the boronic acid on the silica gel.[1] Consider switching to a different stationary phase, such as alumina.
Inefficient Aqueous Workup Perform an acid-base extraction.[1] During the workup, wash the organic layer containing your product with a basic aqueous solution (e.g., 1-2 M NaOH or Na₂CO₃). The acidic this compound will be deprotonated to its water-soluble boronate salt and partition into the aqueous layer.
Boroxine Formation Boroxines are cyclic anhydrides of boronic acids that can be less polar and co-elute with the product. To convert boroxines back to the boronic acid, ensure your workup and storage conditions are not anhydrous. Adding water can shift the equilibrium back towards the boronic acid.[2] Recrystallization from an aqueous solvent system can also hydrolyze boroxines.[2]
Product is also acidic If your biaryl product has an acidic functional group, it will also be extracted into the basic aqueous layer.[3] In this case, after the basic wash, re-acidify the aqueous layer and extract your product and the boronic acid impurity with an organic solvent.[4] Then, rely on chromatography with an optimized eluent system for separation. Adding a small amount of acetic acid to the mobile phase can sometimes improve separation on silica gel.[3]

Problem 2: Significant amounts of the homocoupled biphenyl byproduct are present.

Possible Causes & Solutions:

CauseTroubleshooting Step
Sub-optimal Reaction Conditions Re-evaluate your reaction conditions. The presence of oxygen can promote homocoupling. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Nitrogen or Argon).
High Concentration of Boronic Acid If this compound is prone to homocoupling, consider adding it slowly to the reaction mixture to maintain a low concentration, which favors the desired cross-coupling reaction.[1]
Inefficient Purification The homocoupled byproduct may have a polarity similar to your desired product, making separation by standard chromatography challenging. Consider using preparative High-Performance Liquid Chromatography (HPLC) for difficult separations. Recrystallization can also be highly effective for removing minor impurities if the product is a solid.

Problem 3: The final product is contaminated with residual palladium catalyst.

Possible Causes & Solutions:

CauseTroubleshooting Step
Finely Dispersed Palladium During the workup, filter the reaction mixture through a pad of Celite® to remove solid impurities and palladium catalyst.[1][5]
Soluble Palladium Species Stirring the product solution with activated carbon can adsorb the palladium, which is then removed by filtration.
Persistent Palladium Contamination Use commercially available silica-functionalized scavengers with thiol or amine groups, which are highly effective at binding and removing palladium. An aqueous wash with a solution of sodium bisulfite (NaHSO₃) can also help in scavenging palladium.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Suzuki-Miyaura reaction using this compound?

A1: The most common impurities include unreacted starting materials (this compound and the aryl halide), homocoupled byproducts (from the coupling of two molecules of this compound or two molecules of the aryl halide), protodeborylated arenes (where the boronic acid group is replaced by a hydrogen), and residual palladium catalyst.[1]

Q2: What are the standard methods for purifying biaryl products from these reactions?

A2: Standard purification methods include:

  • Aqueous Workup: This involves partitioning the reaction mixture between an organic solvent and water to remove water-soluble impurities and the base used in the reaction.[1]

  • Filtration: Passing the reaction mixture through a pad of celite or silica gel can help remove solid impurities and the palladium catalyst.[1]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective method for purification.[1]

  • Column Chromatography: This is a widely used technique to separate the desired product from closely related impurities.[1]

Q3: How can I effectively remove unreacted this compound during the workup?

A3: An aqueous wash with a basic solution (e.g., 1-2 M NaOH or Na₂CO₃) is a common and effective method. The acidic boronic acid is converted to its water-soluble salt and is extracted from the organic layer. Alternatively, specialized scavengers like diethanolaminomethyl polystyrene can be used to bind and remove boronic acids.[6]

Q4: My Thin Layer Chromatography (TLC) shows my product and this compound have very similar Rf values. What should I do?

A4: When co-elution is an issue, several strategies can be employed. You can try a different solvent system for your chromatography, often a more polar one will increase the retention of the boronic acid on the silica.[1] If your product is not acidic, an acid-base extraction during the workup should be your first step to remove the bulk of the boronic acid before chromatography.[1] If both are acidic, derivatizing the crude mixture to form methyl esters of both your product and the boronic acid might alter their polarities enough to allow for chromatographic separation.[3]

Experimental Protocols

Protocol 1: General Aqueous Workup for Removal of this compound

  • Quench the Reaction: Once the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., THF, dioxane), remove the solvent under reduced pressure.

  • Liquid-Liquid Extraction: Dissolve the residue in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Transfer the solution to a separatory funnel.

  • Basic Wash: Wash the organic layer with a 1 M aqueous solution of NaOH or Na₂CO₃ to remove unreacted this compound. Separate the layers.

  • Neutralization and Final Washes: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

  • Prepare the Column: Prepare a silica gel column using the desired eluent system determined by TLC analysis.

  • Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent (or a more polar solvent if solubility is an issue, then adsorb onto a small amount of silica gel). Carefully add the sample to the top of the column.[1]

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified biaryl product.

Visualizations

PurificationWorkflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification ReactionMixture Crude Reaction Mixture (Product, Boronic Acid, Catalyst, Byproducts) Workup Liquid-Liquid Extraction (Organic Solvent + Basic Wash) ReactionMixture->Workup OrganicLayer Organic Layer (Product, Neutral Impurities) Workup->OrganicLayer AqueousLayer Aqueous Layer (Boronate Salt, Base) Workup->AqueousLayer Drying Drying & Concentration OrganicLayer->Drying CrudeProduct Crude Product Drying->CrudeProduct Chromatography Column Chromatography CrudeProduct->Chromatography Crystallization Crystallization CrudeProduct->Crystallization PureProduct Pure Biaryl Product Chromatography->PureProduct Crystallization->PureProduct

Caption: General purification workflow for biaryl products.

TroubleshootingLogic Impurity Impurity Detected in Product? BoronicAcid Boronic Acid/ Byproducts Impurity->BoronicAcid Yes Homocoupling Homocoupling Byproduct Impurity->Homocoupling Yes Palladium Residual Palladium Impurity->Palladium Yes NoImpurity Pure Product Proceed to Characterization Impurity->NoImpurity No SolutionBA 1. Basic Wash 2. Optimize Chromatography 3. Recrystallize (aqueous) BoronicAcid->SolutionBA SolutionHC 1. Optimize Reaction (Inert) 2. Preparative HPLC 3. Recrystallization Homocoupling->SolutionHC SolutionPd 1. Filter through Celite 2. Activated Carbon 3. Scavengers Palladium->SolutionPd

Caption: Troubleshooting logic for common purification challenges.

References

troubleshooting low conversion in Suzuki coupling with 2-biphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2-biphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to low conversion and yield with this sterically hindered substrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to no conversion of starting materials.

Q1: My Suzuki coupling reaction with this compound is not working. What are the most common culprits?

Low conversion in Suzuki couplings, especially with sterically hindered reagents like this compound, can often be attributed to a few key factors:

  • Catalyst System Inactivity: The choice of palladium catalyst and ligand is critical. The active Pd(0) species may not be forming efficiently, or the chosen ligand may not be suitable for the sterically demanding substrates.

  • Suboptimal Base or Solvent: The base and solvent system plays a crucial role in the reaction kinetics and the stability of the reactants. An inappropriate choice can lead to poor solubility, slow reaction rates, or decomposition of the boronic acid.

  • Protodeboronation of this compound: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material without forming the desired product. This is often exacerbated by high temperatures and the presence of water.

  • Poor Reagent Quality: Degradation of the palladium catalyst, boronic acid, or impurities in the solvent or other reagents can inhibit the reaction.

Q2: How do I choose the right palladium catalyst and ligand for coupling this compound?

For sterically hindered substrates like this compound, the ligand's steric bulk and electron-donating properties are paramount. Bulky, electron-rich phosphine ligands are generally preferred as they promote the oxidative addition and reductive elimination steps of the catalytic cycle.

Catalyst/Ligand TypeExamplesRationale for Use with this compound
Bulky Monodentate Phosphine Ligands (Buchwald Ligands) XPhos, SPhos, RuPhosThese ligands are designed for sterically demanding couplings and can significantly improve yields.
N-Heterocyclic Carbenes (NHCs) IPr, IMesNHC ligands are highly effective for cross-coupling reactions and can be a good alternative to phosphine ligands.
Palladacycle Precatalysts Buchwald G3 and G4 PalladacyclesThese are air-stable precatalysts that efficiently generate the active Pd(0) species in situ, leading to more reproducible results.

Q3: What is the best base and solvent combination for this reaction?

The choice of base and solvent is highly interdependent. A common issue is the poor solubility of inorganic bases in organic solvents.

BaseRecommended SolventsConsiderations
Potassium Carbonate (K₂CO₃) Toluene/Water, Dioxane/Water, DMF/WaterA commonly used base, often effective in a biphasic solvent system to aid solubility.
Potassium Phosphate (K₃PO₄) Toluene, DioxaneA milder base that can be effective in preventing side reactions with base-sensitive functional groups.
Cesium Carbonate (Cs₂CO₃) Dioxane, TolueneA stronger and more soluble base that can be effective for challenging couplings.
Potassium tert-butoxide (KOtBu) Dioxane, THFA very strong base that can be effective but may promote side reactions.

Anhydrous conditions with a soluble base or a biphasic system to facilitate the interaction of the inorganic base are often necessary for success.

Issue 2: Formation of Side Products.

Q4: I am observing significant side products in my reaction, what are they and how can I minimize them?

The most common side products in Suzuki couplings with this compound are the result of protodeboronation and homocoupling.

  • Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom, leading to the formation of biphenyl.

    • Solution:

      • Use milder bases like K₃PO₄.

      • Lower the reaction temperature.

      • Use anhydrous solvents.

      • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).

  • Homocoupling: This is the coupling of two molecules of the boronic acid to form 2,2'-quaterphenyl, or two molecules of the aryl halide.

    • Solution:

      • Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling.

      • Use a 1:1 or a slight excess of the boronic acid relative to the aryl halide.

Below is a diagram illustrating the desired reaction pathway versus the common side reactions.

G reagents This compound + Aryl Halide product Desired Cross-Coupled Product reagents->product Suzuki Coupling (Desired Pathway) protodeboronation Protodeboronation (Biphenyl) reagents->protodeboronation Side Reaction 1 homocoupling Homocoupling (Quaterphenyl) reagents->homocoupling Side Reaction 2

Caption: Desired vs. Undesired Reaction Pathways.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, palladium catalyst, ligand, and base.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and place it in a preheated oil bath (typically 80-110 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove the base and palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Troubleshooting Guide

The following workflow provides a systematic approach to troubleshooting low conversion in your Suzuki coupling reaction.

Troubleshooting_Workflow start Low Conversion Observed check_reagents 1. Check Reagent Quality - Purity of boronic acid and aryl halide - Activity of Pd catalyst - Anhydrous and degassed solvent start->check_reagents check_conditions 2. Evaluate Reaction Conditions - Base strength and solubility - Reaction temperature - Reaction time check_reagents->check_conditions Reagents OK sub_reagents Use fresh, purified reagents. Degas solvent thoroughly. check_reagents->sub_reagents check_catalyst 3. Re-evaluate Catalyst System - Is the ligand bulky enough? - Is the Pd source reliable? - Consider a precatalyst check_conditions->check_catalyst Conditions Seem Appropriate sub_conditions Screen different bases (e.g., K3PO4, Cs2CO3). Try a biphasic solvent system. Vary temperature. check_conditions->sub_conditions analyze_side_products 4. Analyze for Side Products - Check for protodeboronation - Check for homocoupling check_catalyst->analyze_side_products Catalyst System is Robust sub_catalyst Switch to a bulkier ligand (e.g., XPhos, SPhos). Use a palladacycle precatalyst. check_catalyst->sub_catalyst optimize Systematic Optimization analyze_side_products->optimize Side Products Identified sub_side_products To minimize protodeboronation: - Use milder base, lower temp. To minimize homocoupling: - Ensure anaerobic conditions. analyze_side_products->sub_side_products

Caption: A systematic workflow for troubleshooting low conversion.

Technical Support Center: 2-Biphenylboronic Acid - Stability and Reactivity in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 2-biphenylboronic acid, its behavior in the presence of water is a critical factor for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving aqueous conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in water?

Q2: What are the primary degradation pathways for this compound in the presence of water?

While a definitive degradation pathway for this compound in water has not been explicitly detailed in published literature, two common degradation routes for arylboronic acids are protodeboronation and oxidation.

  • Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process can be influenced by the presence of water, acids, or bases.[4]

  • Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of oxidizing agents, which can lead to the formation of phenols.[1] For some peptide boronic acid derivatives, oxidation has been identified as the major initial degradation pathway in aqueous buffers.[5]

It is crucial to consider that the specific degradation products and rates for this compound may vary depending on the experimental conditions such as pH, temperature, and the presence of other reagents.

Q3: Can I use this compound in Suzuki-Miyaura cross-coupling reactions with water as a solvent?

Yes, this compound is frequently used in Suzuki-Miyaura cross-coupling reactions conducted in aqueous media.[6] The use of water as a solvent in these reactions is considered a green chemistry approach and can be highly effective.[7] However, the reaction's success will depend on the overall reaction conditions, including the choice of palladium catalyst, ligand, base, and temperature.[8][9]

Q4: How does the presence of water affect the reactivity of this compound in Suzuki-Miyaura coupling?

The presence of water can be beneficial for the Suzuki-Miyaura reaction. A base is required to activate the boronic acid for the transmetalation step, and an aqueous phase can facilitate the dissolution of the base.[7] While comprehensive quantitative data directly comparing the reactivity of this compound in purely aqueous versus organic solvents is scarce, the extensive literature on aqueous Suzuki-Miyaura reactions suggests that high yields can be achieved under optimized aqueous conditions.[9]

Q5: I am observing low yields in my Suzuki-Miyaura reaction in an aqueous solvent. What could be the issue?

Low yields in aqueous Suzuki-Miyaura reactions can stem from several factors:

  • Degradation of this compound: If the boronic acid has been stored improperly or if the reaction conditions promote its degradation, its effective concentration will be reduced.

  • Suboptimal reaction conditions: The choice of catalyst, ligand, base, temperature, and reaction time are all critical. Ensure these are optimized for your specific substrates.

  • Poor solubility of reactants: While water is the solvent, co-solvents are often used to ensure all reactants are sufficiently soluble for the reaction to proceed efficiently.

  • Inhibition of the catalyst: Certain species in the reaction mixture could be inhibiting the palladium catalyst.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no product formation in Suzuki-Miyaura coupling Degradation of this compound.Use freshly opened or properly stored this compound. Consider preparing the reaction mixture with the boronic acid added last.
Inefficient catalyst system.Screen different palladium catalysts and ligands. Ensure the chosen base is appropriate for the reaction.
Incorrect pH of the reaction mixture.Optimize the pH of the aqueous phase. The pKa of the boronic acid and the nature of the base will influence the optimal pH.
Inconsistent reaction yields Variability in the quality of this compound.Source high-purity this compound from a reputable supplier.[6]
Inconsistent reaction setup.Ensure consistent stirring, temperature control, and inert atmosphere (if required).
Formation of side products (e.g., biphenyl) Homocoupling of this compound.Adjust the stoichiometry of the reactants. Lowering the concentration of the boronic acid relative to the aryl halide may help.
Protodeboronation of this compound.Minimize reaction time and control the temperature. Ensure the pH is not excessively acidic or basic if not required by the reaction conditions.

Quantitative Data Summary

Specific quantitative data on the stability and reactivity of this compound in water is limited in the public domain. The following table provides a general comparison of reaction conditions for Suzuki-Miyaura couplings involving arylboronic acids in different solvent systems, which can serve as a starting point for optimization.

Parameter Aqueous Media Organic Solvents (e.g., Toluene, Dioxane) Notes
Typical Solvents Water, Water/Co-solvent mixtures (e.g., EtOH, THF)Toluene, Dioxane, DMF, THFCo-solvents in aqueous systems enhance solubility.
Typical Bases K₂CO₃, K₃PO₄, Cs₂CO₃, NaOHK₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBuThe choice of base can be critical for reaction success.
Typical Catalysts Pd(OAc)₂, PdCl₂, Pd/CPd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Water-soluble ligands are often used in aqueous media.
Reaction Temperature Room Temperature to 100 °CRoom Temperature to 120 °CTemperatures are highly dependent on the specific reactants and catalyst system.
Reaction Time Minutes to several hoursMinutes to several hoursReaction times are influenced by all other parameters.

This table is a generalized summary based on literature for Suzuki-Miyaura reactions and is not specific to this compound. Researchers should perform their own optimization studies.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in an Aqueous Buffer

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 10 mg/mL).

  • Preparation of Aqueous Buffer: Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Add a small aliquot of the this compound stock solution to the aqueous buffer to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.

  • Time-Course Sampling: Incubate the solution at a controlled temperature (e.g., 25 °C or 37 °C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quenching (Optional): If necessary, quench any ongoing degradation by adding a suitable agent or by rapid freezing.

  • Analysis: Analyze the samples immediately using a validated analytical method, such as RP-HPLC-UV, to quantify the remaining concentration of this compound and to detect the formation of any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate and half-life.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling of this compound in an Aqueous Medium

  • Reactant Preparation: In a reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the aqueous solvent system (e.g., a 4:1 mixture of water and ethanol, 5 mL).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and, if required, a ligand (e.g., PPh₃, 0.04 mmol).

  • Reaction Execution: Stir the mixture vigorously at the desired temperature (e.g., 80 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method (e.g., column chromatography).

  • Characterization: Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and MS).

Visualizations

degradation_pathway A This compound B Protodeboronation (Cleavage of C-B bond) A->B + H₂O D Oxidation A->D + [O] C Biphenyl B->C E 2-Hydroxybiphenyl (Phenolic derivative) D->E

Caption: Potential degradation pathways of this compound in water.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution of this compound incubation Incubate at Controlled Temperature and pH prep_stock->incubation prep_buffer Prepare Aqueous Buffer prep_buffer->incubation sampling Collect Samples at Time Intervals incubation->sampling hplc Analyze by RP-HPLC-UV sampling->hplc data Determine Degradation Rate and Half-life hplc->data

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-biphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The focus is on optimizing reaction time and temperature to overcome common challenges associated with this sterically hindered substrate.

Troubleshooting Guide

Issue 1: Low to No Product Yield

Low or no yield of the desired biphenyl product is a common issue, often stemming from suboptimal reaction conditions or reagent degradation.

Possible Causes & Troubleshooting Steps:

  • Suboptimal Temperature: The reaction temperature may be too low for the sterically hindered this compound to react efficiently, or too high, leading to catalyst decomposition.

    • Recommendation: Start with a moderate temperature (e.g., 80-90 °C) and incrementally increase it if the reaction is sluggish.[1][2] For challenging couplings, temperatures up to 110 °C or even 125 °C might be necessary, but monitor for catalyst blackening which indicates decomposition.[2][3][4][5]

  • Incorrect Reaction Time: The reaction may not have been allowed to proceed to completion, or excessive reaction times at high temperatures could lead to product or catalyst degradation.

    • Recommendation: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours) to determine the optimal reaction time. Some reactions may be complete in as little as 5 minutes at high temperatures, while others may require several hours.[5]

  • Inefficient Catalyst System: The chosen palladium catalyst and ligand may not be suitable for the sterically hindered this compound.

    • Recommendation: For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[6] Pre-formed palladium precatalysts can also be more effective than generating the active Pd(0) species in situ.

  • Base Selection: The choice and amount of base are critical for the activation of the boronic acid.

    • Recommendation: Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.[7] The strength and concentration of the base can significantly impact the reaction rate and yield.

Issue 2: Presence of Significant Side Products (e.g., Homocoupling, Protodeboronation)

The formation of side products can compete with the desired cross-coupling reaction, reducing the overall yield.

Possible Causes & Troubleshooting Steps:

  • Oxygen in the Reaction Mixture: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid.

    • Recommendation: Ensure the reaction mixture is thoroughly degassed using techniques like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[1]

  • Protodeboronation: The C-B bond of the boronic acid can be cleaved, replacing the boronic acid group with a hydrogen atom. This is more prevalent with unstable boronic acids and at higher temperatures.

    • Recommendation: While this compound is relatively stable, minimizing reaction time and using the lowest effective temperature can help reduce protodeboronation.[6] Using anhydrous solvents and ensuring the base is of high purity can also be beneficial.

  • Catalyst Decomposition: High temperatures can accelerate the decomposition of the palladium catalyst, leading to the formation of palladium black and reduced catalytic activity.[2]

    • Recommendation: If palladium black is observed, try running the reaction at a lower temperature for a longer duration. Using a more stable catalyst system can also mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for Suzuki couplings with this compound?

A1: There is no single optimal temperature, as it depends on the specific coupling partners, catalyst, and solvent system used. A good starting point is typically in the range of 80-100 °C.[2][4] If the reaction is slow, the temperature can be cautiously increased. Some challenging couplings may require temperatures up to 125 °C.[5] However, it is crucial to be aware that temperatures above 100 °C can lead to catalyst decomposition.[2]

Q2: How long should I run my Suzuki coupling reaction with this compound?

A2: Reaction times can vary significantly, from a few minutes to over 24 hours.[5][6] The best approach is to monitor the reaction's progress using TLC or LC-MS to determine when the starting materials have been consumed and the product formation has plateaued. For sterically hindered substrates like this compound, longer reaction times may be necessary at lower temperatures.

Q3: My reaction is not going to completion, even at high temperatures. What should I try?

A3: If increasing the temperature does not improve the yield, consider other factors. The catalyst system (palladium source and ligand) may not be optimal for this sterically hindered coupling. Switching to a bulkier, more electron-rich ligand can often improve results.[6] Additionally, ensure your reagents are pure and the reaction is thoroughly degassed, as oxygen can deactivate the catalyst.[1]

Q4: I am seeing a lot of homocoupling of my this compound. How can I minimize this?

A4: Homocoupling is often caused by the presence of oxygen.[1] Rigorous degassing of your solvent and reaction mixture is the most effective way to prevent this. Using a Pd(0) source directly, rather than generating it in situ from a Pd(II) source, can also reduce homocoupling.[1]

Q5: Is there a preferred solvent for couplings with this compound?

A5: Common solvents for Suzuki couplings include toluene, dioxane, and DMF, often in a mixture with water.[7] The choice of solvent can influence the reaction rate and yield, and some experimentation may be needed to find the optimal solvent system for your specific substrates.

Data Presentation

Table 1: General Temperature Ranges for Suzuki-Miyaura Couplings

Temperature Range (°C)NotesReference(s)
30 - 60Mild conditions, suitable for highly reactive substrates.[3][7]
60 - 90Common starting range for many Suzuki couplings.[2][8]
90 - 125Often required for less reactive or sterically hindered substrates.[3][4][5]
> 125Can lead to significant catalyst decomposition and side reactions.[2]

Table 2: Troubleshooting Summary for Optimizing Reaction Time and Temperature

IssuePotential CauseRecommended Action
Low YieldTemperature too lowGradually increase temperature in 10 °C increments.
Temperature too highDecrease temperature and increase reaction time.
Reaction time too shortMonitor reaction by TLC/LC-MS to ensure completion.
Side ProductsHigh TemperatureReduce temperature to minimize protodeboronation and catalyst decomposition.
Prolonged Reaction TimeOptimize reaction time to avoid prolonged heating.

Experimental Protocols

General Protocol for Optimizing Reaction Temperature:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and ligand (if required).

  • Add the degassed solvent (e.g., 10 mL of a 4:1 mixture of dioxane and water).

  • Set up parallel reactions to be run at different temperatures (e.g., 80 °C, 90 °C, 100 °C, and 110 °C).

  • Stir the reactions vigorously and monitor their progress by taking small aliquots for TLC or LC-MS analysis at regular intervals.

  • Compare the yield and purity of the product at each temperature to determine the optimal condition.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd PdII_complex Ar-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid 2-Biphenyl-B(OH)2 BoronicAcid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation PdII_Ar_Ar Ar-Pd(II)L2-Ar' Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Biphenyl Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckTemp Is the temperature optimized? Start->CheckTemp AdjustTemp Screen temperatures (e.g., 80-120°C) CheckTemp->AdjustTemp No CheckTime Is the reaction time sufficient? CheckTemp->CheckTime Yes AdjustTemp->CheckTime MonitorTime Monitor reaction by TLC/LC-MS CheckTime->MonitorTime No CheckCatalyst Is the catalyst system appropriate? CheckTime->CheckCatalyst Yes MonitorTime->CheckCatalyst ChangeCatalyst Use bulky, electron-rich ligands (e.g., XPhos, SPhos) CheckCatalyst->ChangeCatalyst No CheckReagents Are reagents pure and degassed? CheckCatalyst->CheckReagents Yes ChangeCatalyst->CheckReagents PurifyReagents Use fresh reagents and degas thoroughly CheckReagents->PurifyReagents No Success Reaction Optimized CheckReagents->Success Yes PurifyReagents->Success

References

dealing with steric hindrance in Suzuki reactions of 2-biphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates, with a particular focus on 2-biphenylboronic acid. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you achieve successful outcomes in your research.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki reactions with this compound and other ortho-substituted substrates so challenging?

The primary challenge is steric hindrance. The bulky ortho-substituent on the biphenyl ring system impedes key steps in the catalytic cycle.[1] Specifically, steric clash can slow down the oxidative addition of the palladium catalyst to the aryl halide and, more significantly, the final reductive elimination step that forms the desired C-C bond.[1] This often leads to low yields, slow reaction rates, or complete reaction failure with standard Suzuki conditions.

Q2: What are the most effective types of ligands for overcoming steric hindrance in this reaction?

Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically hindered substrates.[1] The key is to use bulky, electron-rich monophosphine ligands that promote the formation of a more reactive, 14-electron palladium(0) species.[1]

  • Buchwald Ligands: Biaryl phosphine ligands, commonly known as Buchwald ligands, are highly recommended.[1][2] Ligands such as SPhos, RuPhos, and XPhos are excellent choices for many hindered couplings.[1][2]

  • Specialized Ligands: For extremely hindered substrates, such as those required to form tetra-ortho-substituted biaryls, more specialized ligands like AntPhos or BI-DIME have demonstrated superior performance.[1][3]

  • N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands that offer high stability and activity, making them suitable for challenging couplings.[1][4]

  • Arsa-Buchwald Ligands: These arsenic analogs of Buchwald ligands can be effective for sterically hindered substrates by facilitating the transmetalation step, owing to the longer arsenic-palladium bond.[5]

Q3: Which palladium source is best for coupling with this compound?

Both Pd(II) and Pd(0) sources can be used, but the choice can impact reaction efficiency.

  • Pd(II) Precatalysts: Palladium(II) acetate (Pd(OAc)₂) and PdCl₂(dppf) are common and often work well when paired with an effective ligand.[1][6] However, they require an in-situ reduction to the active Pd(0) species, which can sometimes be inefficient or lead to side reactions.[6][7]

  • Pd(0) Precatalysts: Using a pre-formed Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can be advantageous as it bypasses the need for the initial reduction step.[7][8]

  • Pre-formed Precatalysts: Modern Buchwald precatalysts are often highly efficient as they are designed to generate the active monoligated Pd(0) species cleanly and reliably.[7]

Q4: What are the recommended bases and solvents for this type of hindered coupling?

The base and solvent system is critical and should be chosen carefully.

  • Bases: Potassium phosphate (K₃PO₄), often used as a finely powdered solid, is a very reliable and effective base for many hindered Suzuki couplings.[1] For less reactive coupling partners, such as aryl chlorides, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[1]

  • Solvents: Anhydrous, aprotic solvents are preferred. Toluene and dioxane are common and effective choices.[1] For particularly difficult couplings that require higher temperatures, solvents with higher boiling points like xylenes may be required.[1]

Troubleshooting Guide

Problem 1: My reaction shows low or no conversion of the starting materials.

This is the most common issue when dealing with sterically hindered substrates. A systematic approach to optimization is required.

Solution Pathway:

  • Evaluate the Ligand: This is the most critical variable. If you are using a standard ligand like PPh₃, switch to a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos).[1][2] Ensure the ligand-to-palladium ratio is appropriate, typically ranging from 1:1 to 4:1.[7]

  • Increase Reaction Temperature: Steric hindrance creates a higher activation energy barrier. If the reaction is sluggish at 80 °C, consider increasing the temperature to 100-140 °C.[1] Using a higher-boiling solvent like xylenes can facilitate this.[1] Microwave irradiation can also be a powerful tool for rapidly heating the reaction.[9]

  • Check the Base and Solvent: Ensure you are using an effective base like K₃PO₄ (finely ground) or Cs₂CO₃.[8] The solvent must be anhydrous and thoroughly degassed, as oxygen can deactivate the catalyst.[7][10]

  • Verify Reagent Purity: Boronic acids can degrade over time, a process known as protodeboronation.[7][10] Use freshly purchased or recrystallized this compound. Consider switching to a more stable derivative like a pinacol ester or a potassium trifluoroborate salt.[7][10]

Problem 2: I am observing significant homocoupling of the boronic acid.

Homocoupling (R-B(OH)₂ + (HO)₂B-R → R-R) is a common side reaction that consumes your starting material.

Solution Pathway:

  • Improve Degassing: The primary cause of homocoupling is often the presence of oxygen.[6][7] Ensure your solvent and reaction setup are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.

  • Use a Direct Pd(0) Source: When a Pd(II) precatalyst is used, it is reduced in-situ to Pd(0). This reduction process can sometimes be mediated by the boronic acid, leading to homocoupling.[6] Starting with a Pd(0) source like Pd₂(dba)₃ can mitigate this issue.[7]

  • Control Reaction Temperature: While higher temperatures can promote the desired reaction, excessive heat can also accelerate side reactions. Find the optimal temperature that favors the cross-coupling pathway.

Problem 3: My starting material is being consumed, but the main product is from protodeboronation.

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom.

Solution Pathway:

  • Use More Stable Boron Reagents: this compound can be susceptible to protodeboronation, especially under harsh conditions or if trace water is present when not intended as a co-solvent.[10][11] Using more stable derivatives like this compound pinacol ester or potassium 2-biphenyltrifluoroborate can significantly reduce this side reaction.[7] These reagents release the boronic acid slowly under the reaction conditions.

  • Minimize Water Content (in anhydrous reactions): If your protocol calls for anhydrous conditions, ensure your solvent and base are truly dry. Water can facilitate the protodeboronation pathway.

  • Optimize the Base: In some cases, the choice of base can influence the rate of protodeboronation. If using a very strong base, consider switching to a milder one like K₃PO₄ or KF.[11]

Data Presentation: Ligand Performance in Hindered Couplings

The following table summarizes the performance of various ligands in the Suzuki-Miyaura coupling of sterically hindered substrates, providing a comparative overview.

LigandPalladium SourceBaseSolventTemp (°C)Time (h)Yield (%)Notes
SPhos Pd(OAc)₂ (1 mol%)K₃PO₄Toluene11024~95%[1]Excellent for tetra-ortho-substituted biaryls.[2]
XPhos Pd₂(dba)₃K₃PO₄Toluene10012HighHighly active for borylation of aryl chlorides.[2]
RuPhos Pd(OAc)₂K₃PO₄Toluene11024~90%[1]Effective for hindered couplings.
BI-DIME Pd(OAc)₂ (1 mol%)K₃PO₄Toluene11012>98%[3]Specifically designed for extremely hindered substrates.[3]
PPh₃ Pd(OAc)₂K₃PO₄Toluene11024<10%[1]Generally ineffective for hindered couplings.[1]

Conditions and yields are representative and may vary based on the specific aryl halide and other parameters.

Experimental Protocols

General Protocol for a Sterically Hindered Suzuki Coupling

This protocol provides a starting point for the coupling of an aryl halide with this compound using a Buchwald ligand.

Reagents & Equipment:

  • Aryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 2-5 mol%)

  • Base (e.g., K₃PO₄, finely ground, 2-3 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/block, inert atmosphere setup (Argon or N₂)

Procedure:

  • Preparation: In an oven-dried Schlenk flask under an inert atmosphere of argon, add the palladium precatalyst, the phosphine ligand, the base, and the this compound.

  • Reagent Addition: Add the aryl halide to the flask, followed by the anhydrous, degassed solvent (e.g., 0.1 - 0.5 M concentration relative to the limiting reagent).

  • Degassing (Optional but Recommended): If not already working in a glovebox, subject the sealed reaction mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)L Active Catalyst c1 Pd0->c1 PdII_RX R¹-Pd(II)L-X Oxidative Adduct c2 PdII_RX->c2 PdII_R1R2 R¹-Pd(II)L-R² c3 PdII_R1R2->c3 c1->PdII_RX Oxidative Addition (R¹-X) c2->PdII_R1R2 Transmetalation (R²-B(OR)₂) c3->Pd0 Reductive Elimination Product Product (R¹-R²) c3->Product R1X Aryl Halide (R¹-X) R1X->c1 R2B Boronic Acid (R²-B(OH)₂) R2B->c2 Base Base (e.g., K₃PO₄) Base->c2 Activates Boronic Acid hindrance Steric hindrance from ortho-substituents on R¹ and R² can severely slow or prevent Oxidative Addition and Reductive Elimination steps. hindrance->c1 hindrance->c3

Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.

Troubleshooting_Workflow start Low / No Yield in Hindered Suzuki Reaction check_ligand Is the ligand a bulky, electron-rich phosphine? (e.g., SPhos, XPhos) start->check_ligand change_ligand ACTION: Switch to a suitable Buchwald-type ligand or NHC. check_ligand->change_ligand No check_temp Is the reaction temperature sufficiently high? (e.g., 100-140 °C) check_ligand->check_temp Yes change_ligand->check_temp increase_temp ACTION: Increase temperature. Consider higher-boiling solvent (e.g., Xylenes) or microwave. check_temp->increase_temp No check_reagents Are reagents pure & stable? (Fresh boronic acid, dry solvent, active base) check_temp->check_reagents Yes increase_temp->check_reagents purify_reagents ACTION: Use fresh boronic acid or switch to pinacol ester. Ensure solvent/base are pure. check_reagents->purify_reagents No success Problem Resolved check_reagents->success Yes purify_reagents->success

Caption: A stepwise workflow for troubleshooting low-yield hindered Suzuki reactions.

Ligand_Selection cluster_0 Substrate Hindrance Level cluster_1 Recommended Ligand Classes title Ligand Selection for Hindered Couplings low Mono-ortho-substituted buchwald Buchwald Ligands (SPhos, RuPhos, XPhos) low->buchwald high Di-ortho-substituted (e.g., this compound) high->buchwald nhc N-Heterocyclic Carbenes (NHCs) high->nhc extreme Tetra-ortho-substituted special Specialized Ligands (BI-DIME, AntPhos) extreme->special buchwald->special If yields are still low

Caption: A guide for selecting ligands based on the degree of steric hindrance.

References

Technical Support Center: Palladium Catalyst Removal from 2-Biphenylboronic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of palladium catalysts from 2-biphenylboronic acid reaction mixtures.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound from palladium catalyst residues.

Issue 1: Black particles or colloidal suspension remain in the organic phase after initial filtration.

  • Possible Cause: Inefficient removal of palladium black or colloidal palladium particles. Simple filtration may not be sufficient for finely dispersed palladium.

  • Solution:

    • Celite Filtration: Pass the reaction mixture through a pad of Celite. This is often effective at trapping finely divided palladium.[1][2] For improved effectiveness, consider diluting the reaction mixture with a suitable solvent before filtration.[1]

    • Activated Carbon Treatment: Stir the crude product solution with activated carbon (e.g., Darco KB-B) for a set period (e.g., 18 hours) at a slightly elevated temperature (e.g., 45 °C), followed by filtration through Celite.[3] This can be highly effective in adsorbing dissolved and colloidal palladium.

Issue 2: Product shows significant palladium content by ICP-MS analysis even after column chromatography.

  • Possible Cause: Soluble palladium species are co-eluting with the this compound. Chromatography alone is often insufficient for complete palladium removal.[4]

  • Solution:

    • Palladium Scavengers: After chromatography, treat the product solution with a palladium scavenger. Thiol-based silica scavengers (e.g., SiliaMetS Thiol) or polymer-bound scavengers (e.g., MP-TMT) are highly effective at selectively binding and removing soluble palladium.[5][6]

    • Extraction with a Chelating Agent: Perform a liquid-liquid extraction using an aqueous solution of a chelating agent like EDTA to sequester the palladium into the aqueous phase.

Issue 3: Low yield of this compound after purification.

  • Possible Cause:

    • Product loss during multiple purification steps.

    • Adsorption of the product onto the purification media (e.g., activated carbon, silica gel).

    • Degradation of the boronic acid under the purification conditions.

  • Solution:

    • Optimize Scavenger Amount: Use the minimum effective amount of scavenger to avoid non-specific binding of the product.

    • Consider Crystallization: If the this compound is a solid, crystallization can be a highly effective purification method that can simultaneously remove palladium impurities and improve purity with minimal product loss.

    • pH Control during Extraction: When performing aqueous washes or extractions, be mindful of the pH. Boronic acids can have different solubilities at different pH values.

Issue 4: Formation of biphenyl (homocoupling product) as a significant impurity.

  • Possible Cause: The presence of oxygen or Pd(II) species in the reaction mixture can promote the homocoupling of the boronic acid.[7][8]

  • Solution:

    • Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst.

    • Use of a Pd(0) Source: Employing a pre-formed Pd(0) catalyst can sometimes minimize side reactions that occur during the in-situ reduction of Pd(II) precatalysts.

    • Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent can suppress homocoupling by minimizing the concentration of Pd(II).[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from Suzuki-Miyaura reactions yielding arylboronic acids?

A1: The most common and effective methods include:

  • Filtration through Celite: To remove heterogeneous palladium and palladium black.[1][3]

  • Adsorption on Activated Carbon: Effective for removing a wide range of palladium species.[3]

  • Use of Palladium Scavengers: Thiol-functionalized silica gels and polymer-bound reagents are highly selective for palladium.[5][6]

  • Column Chromatography: While often used for general purification, it is frequently insufficient for complete palladium removal on its own.[4]

  • Crystallization: An excellent method for obtaining high-purity product with low palladium content if the product is a solid.

  • Liquid-Liquid Extraction: Can be used with aqueous solutions of chelating agents to pull palladium out of the organic phase.[1]

Q2: How can I quantify the amount of residual palladium in my this compound sample?

A2: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[4][9] This technique offers the high sensitivity required to meet the stringent limits for palladium in pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Q3: What are the typical regulatory limits for palladium in pharmaceutical products?

A3: Regulatory agencies like the FDA and EMA have strict guidelines for elemental impurities. Palladium is considered a metal of significant toxicological concern. The permitted daily exposure (PDE) for palladium is typically low, which translates to acceptable concentration limits in the final drug product often in the low parts-per-million (ppm) range. It is crucial to consult the latest ICH Q3D guidelines for specific limits.

Q4: Can the choice of palladium catalyst and ligands affect the ease of removal?

A4: Yes. The nature of the palladium complex, including the ligands bound to the metal center, can influence its solubility and reactivity, thereby affecting the ease of removal. For example, more polar or charged complexes may be more amenable to aqueous extraction, while larger, more lipophilic complexes might be more challenging to separate from the desired organic product.

Q5: Is it possible to recover and recycle the palladium catalyst?

A5: In many industrial processes, the recovery and recycling of palladium is a key consideration due to its high cost. Heterogeneous catalysts (palladium on a solid support) are generally easier to recover by simple filtration. For homogeneous catalysts, specialized techniques like precipitation or the use of scavenger resins from which the palladium can be later liberated are required.

Quantitative Data on Palladium Removal

The following table summarizes the efficiency of various palladium removal methods from different reaction mixtures, providing an indication of the expected performance of these techniques.

MethodStarting Pd Level (ppm)Final Pd Level (ppm)% RemovalScaleReference
Activated Charcoal (Darco KB-B) & Crystallization300< 1> 99.6%19.9 kg[3]
MP-TMT Scavenger in DMF330797.9%3.2 kg[3]
Binary Scavenger System (TMT & Activated Charcoal)22392099.1%92 g[3]
Silica Cartridges (SPM32)6001597.5%4 kg[3]
Column Chromatography followed by Scavenging Resin> 5000 (crude)< 50> 99%Lab Scale[4]

Experimental Protocols

Protocol 1: Palladium Removal using Celite Filtration

  • Preparation: Place a plug of glass wool at the bottom of a sintered glass funnel. Add a layer of sand (approx. 0.5 cm) followed by a layer of Celite (approx. 2-4 cm). Gently tap the funnel to pack the bed.

  • Pre-washing: Wash the Celite pad with the solvent that will be used to elute the product.

  • Filtration: Dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate, toluene).

  • Elution: Slowly pass the diluted reaction mixture through the Celite pad.

  • Washing: Wash the Celite pad with additional fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product, now depleted of insoluble palladium.

Protocol 2: Palladium Removal using a Thiol-Based Silica Scavenger (Batch Process)

  • Reaction Work-up: After the Suzuki-Miyaura reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate and filter.

  • Quantify Initial Palladium (Optional): Take a small aliquot of the crude organic solution for ICP-MS analysis to determine the starting palladium concentration.

  • Scavenger Addition: To the crude product solution, add the thiol-based silica scavenger (e.g., SiliaMetS Thiol). The amount to be added should be calculated based on the manufacturer's recommended equivalents relative to the initial amount of palladium catalyst used.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for a recommended period, typically ranging from 2 to 24 hours.

  • Filtration: Filter the mixture to remove the scavenger, which now contains the bound palladium.

  • Washing: Wash the collected scavenger with a fresh portion of the solvent to recover any adsorbed product.

  • Final Product: Combine the filtrate and the washings. The resulting solution contains the purified product with significantly reduced palladium levels. Concentrate under reduced pressure.

Visualizations

experimental_workflow start Crude this compound Reaction Mixture celite_filtration Celite Filtration start->celite_filtration aqueous_workup Aqueous Work-up celite_filtration->aqueous_workup scavenger_treatment Palladium Scavenger Treatment aqueous_workup->scavenger_treatment chromatography Column Chromatography aqueous_workup->chromatography If Other Impurities Present crystallization Crystallization scavenger_treatment->crystallization For High Purity Solid final_product Purified this compound (< 10 ppm Pd) scavenger_treatment->final_product If Sufficiently Pure chromatography->scavenger_treatment If Pd Still Present crystallization->final_product troubleshooting_logic start High Pd Content After Initial Purification check_particles Visible Black Particles? start->check_particles check_solubility Is Pd Species Soluble? check_particles->check_solubility No celite Use Celite Filtration check_particles->celite Yes activated_carbon Use Activated Carbon check_solubility->activated_carbon Uncertain scavenger Use Palladium Scavenger check_solubility->scavenger Yes extraction Aqueous Extraction with Chelating Agent check_solubility->extraction Potentially end Low Pd Content Achieved celite->end activated_carbon->end scavenger->end extraction->end

References

Technical Support Center: The Impact of Boronic Acid Quality on Suzuki-Miyaura Reaction Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals troubleshoot Suzuki-Miyaura cross-coupling reactions, with a specific focus on the critical role of boronic acid quality. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction has a low yield. Could the quality of my boronic acid be the issue?

A1: Absolutely. The quality and stability of the boronic acid are among the most common reasons for low yields in Suzuki-Miyaura couplings.[1][2] Impurities can poison the palladium catalyst, and the boronic acid itself can degrade, reducing the amount of active reagent available for the reaction.[1][3]

Q2: What are the common impurities in boronic acids and how do they affect the reaction?

A2: Common impurities include:

  • Boroxines (Trimeric Anhydrides): Formed by the dehydration of boronic acids. While some studies suggest they can be active in the catalytic cycle, their formation complicates stoichiometry and they may have different reactivity compared to the monomeric acid.[4][5][6]

  • Protodeboronated Byproducts: This is the product of the C-B bond cleavage, where the boron group is replaced by a hydrogen atom. This side reaction is often accelerated by aqueous conditions and elevated temperatures, leading to a direct loss of your starting material.[1][7][8]

  • Inorganic Salts: Remnants from the synthesis of the boronic acid can interfere with the catalyst and the base.

  • Starting Materials and Reagents from Synthesis: Unreacted starting materials from the boronic acid synthesis can introduce unwanted side reactions.

Q3: My boronic acid has been on the shelf for a while. Could it have degraded?

A3: Yes, boronic acids are susceptible to degradation over time, especially if not stored properly.[1] They are sensitive to moisture and air.[9] It is recommended to use freshly purchased or recrystallized boronic acids for best results.[10] For long-term storage, keep them in a tightly closed container in a cool, dry place, and for enhanced stability, storing under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C) is advisable.[7][11]

Q4: I am observing a significant amount of homocoupling of my boronic acid. What is the cause and how can I minimize it?

A4: Homocoupling, the coupling of two boronic acid molecules, is often caused by the presence of oxygen, which can facilitate this side reaction catalyzed by palladium.[2][10] To minimize homocoupling, ensure your reaction setup is thoroughly degassed. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can also mitigate this issue, as the in-situ reduction of a Pd(II) precatalyst can sometimes promote homocoupling.[10][12]

Q5: Are boronic esters, like pinacol esters, a better alternative to boronic acids?

A5: Boronic esters, such as pinacol (BPin) esters, are generally more stable than their corresponding boronic acids and are less prone to protodeboronation and boroxine formation.[1][13] This increased stability makes them easier to handle and purify.[2] However, they might be less reactive than boronic acids in some cases and may require more forcing conditions for the transmetalation step to occur.[3][8][14] The choice between a boronic acid and a boronic ester often depends on the specific substrates and reaction conditions.

Q6: How can I assess the purity of my boronic acid before starting my reaction?

A6: Several analytical techniques can be used to determine the purity of your boronic acid:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can identify organic impurities, while ¹¹B NMR can help to observe the equilibrium between the boronic acid and its boroxine form.[9] Quantitative NMR (qNMR) with an internal standard can provide an accurate purity assessment.[9][15][16]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for separating the boronic acid from its impurities.[4][9]

  • Mass Spectrometry (MS): Can help to identify the masses of the boronic acid and any impurities present.[17]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues related to boronic acid quality in Suzuki-Miyaura reactions.

Data Presentation: Impact of Boronic Acid Quality on Reaction Outcome

While a direct quantitative correlation between percentage purity and yield is highly substrate-dependent, the following table summarizes the general effects of common impurities and the relative reactivity of different boron reagents.

Factor Observation Impact on Suzuki-Miyaura Reaction Potential Solution Reference(s)
Boroxine Content Presence of a trimeric anhydride of the boronic acid.Can alter the stoichiometry and may have different reactivity than the monomeric acid.Use freshly prepared or purified boronic acid. The boroxine can often be hydrolyzed back to the acid in situ.[4][5][6]
Protodeboronation Loss of the boronic acid functional group, replaced by a hydrogen atom.Reduces the effective concentration of the boronic acid, leading to lower yields.Use milder reaction conditions (lower temperature, weaker base), use a more stable boronic ester, or ensure anhydrous conditions.[1][7][8][18][19]
Homocoupling Formation of a dimer of the boronic acid.Consumes the boronic acid and complicates purification.Thoroughly degas the reaction mixture and consider using a Pd(0) catalyst source.[2][10][12]
Boronic Acid vs. Pinacol Ester Comparison of reactivity and stability.Boronic acids are generally more reactive but less stable. Pinacol esters are more stable but may require more forcing conditions.Choose the boron reagent based on the reactivity of the coupling partners and the desired reaction conditions.[3][8][14][20]
The "2-Pyridyl Problem" Lower yields with 2-pyridylboronic acids compared to 3- and 4-pyridyl isomers.The nitrogen atom at the 2-position can chelate to the palladium catalyst, inhibiting its activity.Use specialized ligands or catalyst systems designed for this type of substrate.[13]

Experimental Protocols

Protocol 1: Purity Determination of Boronic Acid by HPLC

This protocol provides a general method for the analysis of boronic acid purity using reversed-phase HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase modification)[4]

  • Boronic acid sample

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the boronic acid sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Mobile Phase Preparation: Prepare a mobile phase, for example, a gradient of acetonitrile in water with 0.1% formic acid.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection: 254 nm (or the λmax of your compound)

    • Gradient: A typical gradient could be 10-90% acetonitrile over 20 minutes.

  • Analysis: Inject the sample and record the chromatogram. The purity can be determined by the area percentage of the main peak.

Protocol 2: Purification of Boronic Acid by Recrystallization

This protocol describes a general procedure for purifying a solid boronic acid by recrystallization from a water/co-solvent system.

Materials:

  • Crude boronic acid

  • Distilled water

  • Co-solvent in which the boronic acid is soluble at high temperatures but less soluble at low temperatures (e.g., ethanol, isopropanol)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude boronic acid and a minimal amount of the co-solvent to create a slurry.

  • Heating: Gently heat the slurry on a hot plate while stirring.

  • Addition of Water: Slowly add hot distilled water to the heated slurry until the boronic acid completely dissolves.[10][21]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. This slow cooling promotes the formation of larger, purer crystals.[21][22]

  • Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.[10]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to avoid decomposition.[10][21]

Protocol 3: Purification of Boronic Acid by Acid-Base Extraction

This protocol is useful for separating acidic boronic acids from neutral organic impurities.

Materials:

  • Crude reaction mixture containing the boronic acid

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Aqueous base solution (e.g., 1-2 M NaOH)[17][23]

  • Aqueous acid solution (e.g., 1 M HCl)

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the crude mixture in an organic solvent in a separatory funnel.

  • Extraction with Base: Add the aqueous base solution to the separatory funnel, shake vigorously, and allow the layers to separate. The boronic acid will be deprotonated and move into the aqueous layer as a boronate salt.[17][23]

  • Separation: Drain the aqueous layer into a separate flask. Repeat the extraction of the organic layer with the base solution to ensure complete removal of the boronic acid.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with the aqueous acid solution until the boronic acid precipitates out.

  • Isolation: Collect the precipitated boronic acid by vacuum filtration, wash with cold water, and dry. Alternatively, extract the acidified aqueous layer with a fresh portion of organic solvent, dry the organic layer, and evaporate the solvent.

Visualizations

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Reactions

Troubleshooting_Workflow cluster_reagents Reagent Quality Checks cluster_conditions Reaction Condition Checks cluster_side_products Side Product Analysis Start Low Yield Observed Check_Reagents 1. Verify Reagent Quality Start->Check_Reagents BA_Purity Boronic Acid Purity (NMR, HPLC) Check_Reagents->BA_Purity BA_Degradation Boronic Acid Degradation (Protodeboronation, Boroxine) Check_Reagents->BA_Degradation Catalyst_Activity Catalyst Activity Check_Reagents->Catalyst_Activity Base_Purity Base Quality Check_Reagents->Base_Purity Check_Conditions 2. Review Reaction Conditions Inert_Atmosphere Inert Atmosphere (Degassing) Check_Conditions->Inert_Atmosphere Temperature Temperature Check_Conditions->Temperature Solvent Solvent Quality Check_Conditions->Solvent Stoichiometry Stoichiometry Check_Conditions->Stoichiometry Analyze_Side_Products 3. Analyze for Side Products Homocoupling Homocoupling Analyze_Side_Products->Homocoupling Dehalogenation Dehalogenation Analyze_Side_Products->Dehalogenation Protodeboronation_Analysis Protodeboronation Analyze_Side_Products->Protodeboronation_Analysis Optimize 4. Optimize Reaction BA_Purity->Check_Conditions BA_Degradation->Check_Conditions Catalyst_Activity->Check_Conditions Base_Purity->Check_Conditions Inert_Atmosphere->Analyze_Side_Products Temperature->Analyze_Side_Products Solvent->Analyze_Side_Products Stoichiometry->Analyze_Side_Products Homocoupling->Optimize Dehalogenation->Optimize Protodeboronation_Analysis->Optimize

Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura reactions.

Logical Relationship between Boronic Acid Quality and Reaction Outcome

Boronic_Acid_Quality cluster_quality Boronic Acid Quality cluster_impurities Common Impurities cluster_reaction_outcome Suzuki-Miyaura Reaction Outcome High_Purity High Purity (>98%) High_Yield High Yield & Clean Reaction High_Purity->High_Yield Leads to Low_Purity Low Purity (<95%) Boroxine Boroxine Low_Purity->Boroxine Protodeboronated Protodeboronated Species Low_Purity->Protodeboronated Inorganic_Salts Inorganic Salts Low_Purity->Inorganic_Salts Low_Yield Low Yield & Side Products Low_Purity->Low_Yield Leads to Boroxine->Low_Yield Contributes to Protodeboronated->Low_Yield Contributes to Inorganic_Salts->Low_Yield Contributes to

Caption: The relationship between boronic acid quality and reaction outcome.

References

Validation & Comparative

A Comparative Guide to the NMR Characterization of Biaryl Scaffolds Derived from 2-Biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of biaryl structures is a fundamental step in the creation of novel therapeutics and functional materials. Among the various precursors, 2-biphenylboronic acid stands out as a versatile building block. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization of products obtained from the coupling reactions of this compound, focusing on Suzuki-Miyaura homocoupling and cross-coupling with alternative methods such as the Heck and Stille reactions.

This technical comparison aims to equip researchers with the necessary data and methodologies to identify and characterize the products of these essential synthetic transformations. By presenting detailed experimental protocols, quantitative NMR data, and visual workflows, this guide serves as a practical resource for the efficient and accurate analysis of complex biaryl molecules.

Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the context of this compound, this reaction can be employed for both homocoupling to generate o,o'-quaterphenyl and for cross-coupling with various aryl halides to produce a diverse range of substituted biaryls.

Homocoupling of this compound

The palladium-catalyzed homocoupling of this compound provides a direct route to o,o'-quaterphenyl, a sterically hindered tetra-aryl system.

Experimental Protocol:

A typical procedure involves the reaction of this compound in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, like potassium carbonate, in a suitable solvent system, often a mixture of an organic solvent and water. The reaction is typically heated to ensure efficient coupling.

Suzuki_Homocoupling reactant This compound product o,o'-Quaterphenyl reactant->product Heat catalyst Pd(OAc)₂ catalyst->product base K₂CO₃ base->product solvent Solvent (e.g., Toluene/H₂O) solvent->product

Fig. 1: Suzuki-Miyaura Homocoupling Workflow

NMR Characterization of o,o'-Quaterphenyl:

The complex and overlapping signals in the aromatic region of the ¹H NMR spectrum of o,o'-quaterphenyl present a characterization challenge. However, 2D NMR techniques such as COSY and HSQC can aid in the definitive assignment of protons and carbons.

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (ppm) Chemical Shift (ppm)
7.10 - 7.50 (m, 18H)127.0, 127.5, 128.0, 129.5, 130.0, 139.0, 141.5

Note: The chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. The multiplet in the ¹H NMR spectrum arises from the complex spin-spin coupling of the numerous aromatic protons.

Cross-Coupling with 2-Iodobiphenyl

The Suzuki-Miyaura cross-coupling of this compound with an aryl halide, such as 2-iodobiphenyl, also yields o,o'-quaterphenyl. This approach allows for the coupling of two different aryl fragments if desired.

Experimental Protocol:

To a mixture of this compound, 2-iodobiphenyl, and a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), a base (e.g., aqueous sodium carbonate) and a solvent (e.g., toluene) are added. The mixture is degassed and heated under an inert atmosphere.[1][2]

Suzuki_Cross_Coupling reactant1 This compound product o,o'-Quaterphenyl reactant1->product reactant2 2-Iodobiphenyl reactant2->product catalyst Pd(PPh₃)₄ catalyst->product base Na₂CO₃(aq) base->product solvent Toluene solvent->product

Fig. 2: Suzuki-Miyaura Cross-Coupling Workflow

The NMR characterization of the product, o,o'-quaterphenyl, would be identical to that obtained from the homocoupling reaction.

Alternative Coupling Strategies

While the Suzuki-Miyaura reaction is highly effective, other cross-coupling methods like the Heck and Stille reactions offer alternative pathways to biaryl synthesis, each with its own advantages and substrate scope.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. For the synthesis of a biaryl system from this compound, it would first need to be converted to an aryl halide, or an alternative strategy involving an oxidative Heck reaction could be employed. A more direct application of the Heck reaction in this context would be the coupling of a biphenyl halide with a vinylarene.

Illustrative Example: Heck reaction of 2-bromobiphenyl with styrene

Experimental Protocol:

2-Bromobiphenyl and styrene are reacted in the presence of a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., tri(o-tolyl)phosphine), and a base (e.g., triethylamine) in a suitable solvent like N,N-dimethylformamide (DMF) under heating.

Heck_Coupling reactant1 2-Bromobiphenyl product 2-Stilbenylbiphenyl reactant1->product reactant2 Styrene reactant2->product catalyst Pd(OAc)₂ catalyst->product ligand P(o-tol)₃ ligand->product base Et₃N base->product solvent DMF solvent->product

Fig. 3: Heck Coupling Workflow

Representative NMR Data for a Heck Product (Substituted Stilbene):

Product ¹H NMR (CDCl₃, ppm) ¹³C NMR (CDCl₃, ppm)
trans-Stilbene7.11 (s, 2H, =CH), 7.21-7.45 (m, 6H, Ar-H), 7.53 (d, 4H, Ar-H)126.6, 127.7, 128.8, 129.0, 137.4
Stille Coupling

The Stille reaction couples an organotin compound with an sp²-hybridized organic halide, catalyzed by palladium. To utilize this compound in a Stille coupling, it would typically be converted to a biphenyl halide first, which would then be coupled with an organostannane.

Illustrative Example: Stille coupling of 2-bromobiphenyl with Phenyltributylstannane

Experimental Protocol:

2-Bromobiphenyl and phenyltributylstannane are reacted in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in a solvent like toluene, and the reaction mixture is heated.

Stille_Coupling reactant1 2-Bromobiphenyl product o-Terphenyl reactant1->product reactant2 Phenyltributylstannane reactant2->product catalyst Pd(PPh₃)₄ catalyst->product solvent Toluene solvent->product

Fig. 4: Stille Coupling Workflow

NMR Characterization of o-Terphenyl:

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (ppm) Chemical Shift (ppm)
7.00 - 7.50 (m, 14H)127.2, 127.8, 128.3, 129.7, 130.5, 140.8, 141.6

Comparative Analysis of NMR Data

The following table summarizes the characteristic NMR signals for the different types of biaryl products discussed.

Coupling Product Key ¹H NMR Features (ppm) Key ¹³C NMR Features (ppm) Notes
o,o'-Quaterphenyl (from Homocoupling or Cross-coupling)Complex multiplet in the aromatic region (approx. 7.10-7.50)Multiple signals in the aromatic region (approx. 127-142)Steric hindrance leads to complex spectra. 2D NMR is highly recommended for full assignment.
2-Stilbenylbiphenyl (from Heck Coupling)Signals for vinylic protons (approx. 7.1) in addition to aromatic multiplets.Signals for vinylic carbons (approx. 129) and aromatic carbons.The coupling constant (J) between the vinylic protons can determine the stereochemistry (trans or cis).
o-Terphenyl (from Stille Coupling)A complex multiplet in the aromatic region (approx. 7.00-7.50).Multiple signals in the aromatic region (approx. 127-142).Similar to o,o'-quaterphenyl, the spectrum can be complex due to steric crowding.

Conclusion

The NMR characterization of coupling products from this compound provides a powerful tool for confirming the successful synthesis of complex biaryl structures. The Suzuki-Miyaura reaction remains a highly efficient method for both homocoupling and cross-coupling, leading to sterically hindered polyphenyl systems. Alternative methods like the Heck and Stille couplings, while often requiring modification of the initial boronic acid, expand the synthetic toolbox and result in products with distinct NMR spectral features, such as the characteristic vinylic signals in Heck products. A thorough understanding of these NMR characteristics, coupled with detailed experimental protocols, is crucial for the successful design and execution of synthetic strategies in drug discovery and materials science.

References

A Comparative Analysis of 2-Biphenylboronic Acid and 4-Biphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the success of synthetic endeavors. In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of C-C bonds, particularly in the synthesis of complex biaryl structures. This guide provides an objective comparison of two isomeric biphenylboronic acids, 2-biphenylboronic acid and 4-biphenylboronic acid, in the context of their performance in Suzuki-Miyaura coupling reactions.

The choice between these two isomers can significantly impact reaction efficiency, yield, and the overall feasibility of a synthetic route. The primary difference lies in the position of the boronic acid group on the biphenyl scaffold, which in turn dictates the steric and electronic environment around the reactive center.

Performance Comparison: Steric Hindrance vs. Electronic Effects

The reactivity of this compound is largely influenced by steric hindrance. The ortho-phenyl group creates a congested environment around the boronic acid moiety. This steric bulk can impede the approach of the boronic acid to the palladium center during the crucial transmetalation step of the catalytic cycle, potentially leading to lower reaction rates and yields.

In contrast, 4-biphenylboronic acid, with its para-substituted phenyl group, experiences minimal steric hindrance at the reaction site. Its reactivity is more influenced by the electronic nature of the biphenyl system. The second phenyl ring acts as an electron-donating group through resonance, which can increase the nucleophilicity of the boronic acid and facilitate the transmetalation step.

Quantitative Data Summary

The following table summarizes representative data for the Suzuki-Miyaura coupling of this compound and 4-biphenylboronic acid with various aryl halides. It is important to note that direct comparison of yields between different studies should be approached with caution due to variations in reaction conditions.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~75-85
This compound 1-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012~60-70
4-Biphenylboronic Acid 4-BromoanisolePd(PPh₃)₄K₂CO₃DME/H₂O8516>95
4-Biphenylboronic Acid 1-Bromo-4-nitrobenzenePd(OAc)₂ / PPh₃K₂CO₃DMF100292

This data is compiled from various sources and is intended for illustrative purposes. Yields are highly dependent on the specific reaction conditions and substrates used.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving arylboronic acids. These can be adapted for specific substrates and optimization.

General Procedure for Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction to the desired temperature and stir for the specified time.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).

Visualizing the Comparison and Process

To better understand the factors influencing the reactivity and the experimental workflow, the following diagrams are provided.

G Structural Comparison and Impact on Suzuki Coupling cluster_2b This compound cluster_4b 4-Biphenylboronic Acid B2 B(OH)₂ P2 Phenyl (ortho) Steric_Hindrance Significant Steric Hindrance B2->Steric_Hindrance leads to Slower_Transmetalation Slower Transmetalation Steric_Hindrance->Slower_Transmetalation causes B4 B(OH)₂ P4 Phenyl (para) Electronic_Effect Favorable Electronic Effect (Electron Donating) B4->Electronic_Effect results in Faster_Transmetalation Faster Transmetalation Electronic_Effect->Faster_Transmetalation promotes Lower_Yields Lower Yields Slower_Transmetalation->Lower_Yields often results in Higher_Yields Higher Yields Faster_Transmetalation->Higher_Yields often results in

Caption: Steric vs. Electronic Effects of Biphenylboronic Acid Isomers.

G Generalized Workflow for Comparative Suzuki Coupling cluster_experiments Parallel Experiments start Start: Define Reaction Conditions (Aryl Halide, Catalyst, Base, Solvent, Temp.) exp_2b Reaction with This compound start->exp_2b exp_4b Reaction with 4-Biphenylboronic Acid start->exp_4b monitor_2b Work-up & Purification exp_2b->monitor_2b Monitor Progress (TLC/GC-MS) monitor_4b Work-up & Purification exp_4b->monitor_4b Monitor Progress (TLC/GC-MS) analysis_2b Characterization & Yield Calculation monitor_2b->analysis_2b Isolate Product analysis_4b Characterization & Yield Calculation monitor_4b->analysis_4b Isolate Product comparison Comparative Analysis of Performance analysis_2b->comparison Compare analysis_4b->comparison Compare

Caption: Workflow for Comparing Boronic Acid Isomers in Suzuki Coupling.

Conclusion

  • 4-Biphenylboronic acid is generally the more reactive and higher-yielding partner due to its favorable electronic properties and lack of significant steric hindrance. It is the preferred choice for most applications where the 4-biphenyl moiety is desired.

  • This compound , while sterically more challenging, is essential for the synthesis of ortho-substituted biaryl compounds. Overcoming the steric hindrance often requires careful optimization of reaction conditions, including the use of bulky, electron-rich phosphine ligands and higher reaction temperatures.

For researchers in drug development and materials science, understanding these nuances is critical for the rational design of synthetic routes and the efficient production of target molecules. This guide serves as a foundational resource for making informed decisions when selecting between these valuable synthetic building blocks.

A Comparative Guide to the Kinetic Performance of 2-Biphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of boronic acid is a critical parameter influencing reaction kinetics and overall success. This guide provides a comparative analysis of 2-biphenylboronic acid in this context, offering insights into its reactivity relative to other commonly used boronic acids. While direct, side-by-side kinetic studies featuring this compound are not extensively available in the public domain, this guide leverages established mechanistic principles and available data for structurally related compounds to provide a comprehensive overview.

Performance Comparison: Understanding the Kinetics

The rate of the Suzuki-Miyaura reaction is primarily governed by three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the boronic acid play a crucial role in the transmetalation step.

Electronic Effects: The phenyl substituent at the 2-position of this compound is generally considered to be weakly electron-donating or neutral in its electronic influence on the boronic acid moiety. In comparison to phenylboronic acid, the additional phenyl group may slightly increase the electron density on the boronic acid-bearing ring, which could facilitate the transmetalation step. Electron-donating groups are known to generally increase the rate of transmetalation.

Steric Effects: The most significant factor influencing the reactivity of this compound is likely steric hindrance. The presence of the bulky phenyl group ortho to the boronic acid can impede the approach of the organoboron species to the palladium center. This steric hindrance can slow down the rate of transmetalation compared to less hindered boronic acids like phenylboronic acid or 4-substituted phenylboronic acids.

Quantitative Data Summary

To provide a quantitative basis for comparison, the following table summarizes the Turnover Frequencies (TOFs) for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with aryl bromides, as reported in a study using a Pd-polymer hybrid catalyst.[1] It is important to note that these values are from a single study and should be used for relative comparison within that specific catalytic system. Direct kinetic data for this compound under these conditions is not available and would require experimental determination.

Boronic AcidAryl HalideCatalystBaseSolventTemperature (°C)Turnover Frequency (TOF, h⁻¹)Reference
Phenylboronic acid4-BromotoluenePd-polymer hybridK₃PO₄Water70Not Specified[1]
Phenylboronic acid4-NitrobromobenzenePd-polymer hybridK₃PO₄Water703343[1]
Phenylboronic acid4-BromoanisolePd-polymer hybridK₃PO₄Water702744[1]
Phenylboronic acid with electron-withdrawing group (-NO₂)4-BromotoluenePd-polymer hybridK₃PO₄Water702684[1]

Experimental Protocols

To conduct a kinetic analysis of the Suzuki-Miyaura reaction with this compound, a well-designed experimental protocol is crucial. The following methodology is adapted from established procedures for monitoring the kinetics of similar cross-coupling reactions and can be used to determine key kinetic parameters.[1]

Objective: To determine the reaction rate and kinetic parameters for the Suzuki-Miyaura coupling of this compound with a selected aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Internal standard (e.g., dodecane, mesitylene) for GC or NMR analysis

  • Schlenk tubes or similar reaction vessels for inert atmosphere

  • Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer

Procedure for Reaction Monitoring:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), base (2.0 mmol), and the internal standard (0.5 mmol).

  • Solvent and Catalyst Addition: Add the anhydrous solvent (e.g., 10 mL of toluene). Stir the mixture to ensure homogeneity. In a separate vial, prepare a stock solution of the palladium catalyst and ligand (if applicable) and add the appropriate amount to the reaction mixture via syringe.

  • Initiation and Sampling: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature to initiate the reaction (t=0). At predetermined time intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture using a syringe.

  • Quenching and Sample Preparation: Immediately quench the withdrawn aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., a dilute solution of HCl in diethyl ether) to stop the reaction. Dilute the quenched sample with a suitable solvent (e.g., ethyl acetate) for GC analysis or an appropriate deuterated solvent for NMR analysis.

  • Analysis: Analyze the prepared samples by GC or ¹H NMR to determine the concentration of the reactant (aryl halide) and the product over time relative to the internal standard.

Data Analysis:

  • Plot the concentration of the reactant and product as a function of time.

  • Determine the initial reaction rate from the initial slope of the concentration-time curve.

  • By systematically varying the initial concentrations of the reactants and catalyst, the order of the reaction with respect to each component can be determined, leading to the overall rate law.

  • The rate constant (k) can be calculated from the determined rate law.

  • To determine the activation energy (Ea), the reaction should be performed at several different temperatures, and the data can be analyzed using the Arrhenius equation.

Visualizing the Reaction Pathway

The following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a conceptual workflow for a kinetic study.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)Ln-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 ArAr_prime Ar-Ar' RedElim->ArAr_prime ArX Ar-X ArX->OxAdd Ar_prime_BOH2 Ar'B(OH)₂ + Base Ar_prime_BOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Study_Workflow Start Reaction Setup (Reactants, Solvent, Catalyst) Initiate Initiate Reaction (t=0) (Heating & Stirring) Start->Initiate Sampling Time-course Sampling Initiate->Sampling Quench Quench Aliquots Sampling->Quench Analysis GC or NMR Analysis Quench->Analysis Data Data Processing (Concentration vs. Time) Analysis->Data Kinetics Kinetic Analysis (Rate Law, k, Ea) Data->Kinetics

References

Assessing the Purity of Synthesized 2-Biphenylboronic Acid: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 2-biphenylboronic acid, a key building block in organic synthesis. We will explore two common approaches: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), offering detailed experimental protocols and supporting data to aid in method selection and implementation.

Introduction to HPLC for Boronic Acid Analysis

This compound (Figure 1) is widely used in pharmaceutical and materials science for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions.[1] The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. Common impurities in synthesized this compound can include starting materials, byproducts from the synthetic route, and degradation products such as the corresponding boroxine (the trimeric anhydride) or deboronated biphenyl.

HPLC is a powerful and versatile technique for separating and quantifying components in a mixture, making it an ideal choice for purity assessment.[2][3] The selection of the appropriate HPLC method, including the stationary phase (column) and mobile phase, is crucial for achieving optimal separation of this compound from its potential impurities.

Chemical structure of this compound
Figure 1. Chemical structure of this compound.

This guide will compare two prominent HPLC techniques:

  • Reversed-Phase HPLC (RP-HPLC): The most common mode of HPLC, where a nonpolar stationary phase is used with a polar mobile phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A technique that uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, ideal for separating polar compounds.[2][4]

Comparison of HPLC Methods

The choice between RP-HPLC and HILIC for the analysis of this compound depends on the specific impurities that need to be resolved. RP-HPLC is generally a good starting point and is effective for separating compounds with different hydrophobicities. HILIC, on the other hand, offers an alternative selectivity and can be particularly advantageous for retaining and separating more polar impurities that might elute in the void volume in a reversed-phase separation.

FeatureReversed-Phase HPLC (Method A)Hydrophilic Interaction Liquid Chromatography (HILIC) (Method B)
Principle Separation based on hydrophobicity.Separation based on hydrophilicity and partitioning.[4]
Stationary Phase Nonpolar (e.g., C18)Polar (e.g., bare silica, amide, or diol)[2]
Mobile Phase High polarity (e.g., water/acetonitrile or water/methanol)High organic content (e.g., acetonitrile/water)[2]
Elution Order Less polar compounds elute later.More polar compounds elute later.[4]
Advantages Robust, widely applicable, good for nonpolar impurities.Excellent for polar impurities, enhanced MS sensitivity.[4]
Challenges Poor retention of very polar impurities.Can have longer equilibration times, sensitive to mobile phase water content.

Experimental Protocols

Below are detailed protocols for two representative HPLC methods for the purity assessment of this compound.

Method A: Reversed-Phase HPLC (RP-HPLC)

This method is a general-purpose approach for the analysis of arylboronic acids and is expected to provide good separation of this compound from less polar impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 15 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Sample Preparation: Dissolve the synthesized this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

This method is particularly useful for the separation of polar impurities that may not be well-retained by RP-HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

Parameter Value
Column Bare Silica, 4.6 x 100 mm, 3.5 µm
Mobile Phase A 95:5 Acetonitrile/Water with 10 mM Ammonium Acetate, pH 5.8
Mobile Phase B 50:50 Acetonitrile/Water with 10 mM Ammonium Acetate, pH 5.8
Gradient 0-50% B over 10 minutes, then hold at 50% B for 5 minutes
Flow Rate 1.2 mL/min
Column Temperature 40 °C
Detection Wavelength 254 nm

| Injection Volume | 5 µL |

Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase (95:5 Acetonitrile/Water with 10 mM Ammonium Acetate) to a final concentration of 1 mg/mL. Ensure the sample is fully dissolved before injection.

Data Presentation and Comparison

The following tables present hypothetical but representative data for the analysis of a synthesized this compound sample containing common impurities using the two described HPLC methods.

Table 1: Performance Comparison of HPLC Methods

ParameterMethod A (RP-HPLC)Method B (HILIC)
Retention Time of this compound (min) 8.56.2
Resolution of Biphenyl from this compound 2.11.8
Resolution of Boroxine from this compound 1.62.5
Peak Tailing Factor for this compound 1.21.1
Calculated Purity (%) 98.598.7

Table 2: Retention Data for this compound and Potential Impurities

CompoundExpected Retention Time (min) - Method A (RP-HPLC)Expected Retention Time (min) - Method B (HILIC)
Biphenyl (nonpolar impurity)12.32.1
This compound8.56.2
Boroxine (trimeric anhydride)9.84.5
Polar Impurity (e.g., diol)2.5 (near void)9.8

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for HPLC purity assessment and the logical relationship in selecting an appropriate HPLC method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Synthesized this compound Dissolve Dissolve in appropriate solvent Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject sample into HPLC Filter->Inject Separate Separation on HPLC column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate purity (%) Integrate->Calculate Report Generate report Calculate->Report

General HPLC Purity Assessment Workflow

Method_Selection Start Assess Purity of This compound Impurity_Profile Expected Impurity Profile? Start->Impurity_Profile RP_HPLC Reversed-Phase HPLC (Method A) Impurity_Profile->RP_HPLC Nonpolar/Moderately Polar HILIC HILIC (Method B) Impurity_Profile->HILIC Highly Polar Good_Separation Adequate Separation? RP_HPLC->Good_Separation HILIC->Good_Separation Good_Separation->RP_HPLC No, try alternative Good_Separation->HILIC No, try alternative Final_Method Final Purity Method Good_Separation->Final_Method Yes

Decision-Making for HPLC Method Selection

Conclusion

Both Reversed-Phase HPLC and HILIC are viable methods for assessing the purity of synthesized this compound. The optimal choice depends on the nature of the expected impurities. RP-HPLC is a robust and widely used technique that is effective for separating this compound from nonpolar and moderately polar impurities. HILIC provides an orthogonal separation mechanism that is particularly advantageous for the retention and separation of highly polar impurities that are not well-retained in reversed-phase mode. For comprehensive purity analysis, employing both methods can provide a more complete impurity profile. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers in developing and selecting the most appropriate HPLC method for their specific needs.

References

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of 2-Biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance. However, the coupling of sterically hindered substrates, such as 2-biphenylboronic acid, presents a significant challenge due to slow reaction kinetics and potential for low yields. The choice of the palladium catalyst is paramount to overcoming these hurdles. This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura coupling of this compound, supported by experimental data to facilitate catalyst selection and methods development.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the coupling of sterically hindered substrates is largely dictated by the nature of its supporting ligand. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have emerged as particularly effective in promoting these challenging transformations. Below is a summary of the performance of several palladium catalyst systems in the reaction of this compound with various aryl halides.

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos4-ChlorotolueneK₃PO₄Toluene100298[1]
Pd₂(dba)₃ / XPhos2-BromotolueneK₃PO₄1,4-Dioxane801295
[Pd(IPr)(cin)Cl]4-ChloroanisoleK₂CO₃EtOH/H₂O80192[2]
Pd(OAc)₂ / P(t-Bu)₃1-Bromo-4-fluorobenzeneK₂CO₃DMF/H₂O1100.594[3]
Pd-NHC@Eu-BCI4-BromoanisoleK₂CO₃EtOH/H₂O80596[4]
Pd(OAc)₂ / Indenyl-phosphine2-Bromo-1,3-dimethylbenzeneK₃PO₄Toluene1102491[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are representative experimental protocols for the Suzuki-Miyaura coupling of this compound.

General Procedure using a Buchwald Ligand (e.g., SPhos)
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under an inert atmosphere, add palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.022 mmol, 2.2 mol%).

  • Solvent Addition: Evacuate and backfill the Schlenk tube with argon three times. Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Procedure using an N-Heterocyclic Carbene (NHC) Pre-catalyst (e.g., [Pd(IPr)(cin)Cl])
  • Reaction Setup: In a vial, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the [Pd(IPr)(cin)Cl] pre-catalyst (0.01 mmol, 1 mol%).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 9:1, 5 mL).

  • Reaction: Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring and Work-up: Follow steps 5-7 from the general procedure above.

Visualizing the Experimental Workflow and Catalyst Comparison

To better understand the process, the following diagrams illustrate a typical experimental workflow and the logic behind a comparative catalyst study.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Weigh Reactants: Aryl Halide, This compound, Base B Add Catalyst System: Pd Source + Ligand A->B C Add Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC, GC-MS) D->E F Aqueous Work-up E->F G Column Chromatography F->G H Characterize Product G->H Catalyst_Comparison_Logic cluster_catalysts Catalyst Systems cluster_metrics Performance Metrics C1 Pd(OAc)₂ / Phosphine Ligand (e.g., SPhos, XPhos) Evaluation Comparative Evaluation of Catalyst Performance C1->Evaluation C2 Pd-NHC Pre-catalyst (e.g., [Pd(IPr)(cin)Cl]) C2->Evaluation C3 Heterogeneous Pd Catalyst (e.g., Pd on Carbon) C3->Evaluation M1 Reaction Yield (%) M2 Reaction Time (h) M3 Reaction Temperature (°C) M4 Catalyst Loading (mol%) Evaluation->M1 Evaluation->M2 Evaluation->M3 Evaluation->M4

References

A Comparative Guide to the Synthesis of 2-Substituted Biphenyls: Suzuki-Miyaura Coupling of 2-Biphenylboronic Acid vs. Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl moiety is a privileged scaffold in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The efficient and selective synthesis of substituted biphenyls is, therefore, a cornerstone of modern organic chemistry. This guide provides an objective comparison of the Suzuki-Miyaura cross-coupling reaction utilizing 2-biphenylboronic acid against two prominent alternatives: the Ullmann and Negishi couplings. This analysis is supported by experimental data for the synthesis of a representative 2-substituted biphenyl, 2-nitrobiphenyl, to offer a quantitative and practical comparison for researchers engaged in synthetic route validation.

Performance Comparison of Synthetic Routes

The choice of synthetic methodology for constructing 2-substituted biphenyls is often a trade-off between reaction efficiency, substrate scope, functional group tolerance, and operational simplicity. The following table summarizes key performance indicators for the Suzuki-Miyaura, Ullmann, and Negishi reactions for the synthesis of 2-nitrobiphenyl.

ParameterSuzuki-Miyaura CouplingUllmann CouplingNegishi Coupling
Reactants This compound + 1-bromo-2-nitrobenzene2-Iodonitrobenzene2-Nitrophenylzinc chloride + Bromobenzene
Catalyst Palladium(II) acetate (Pd(OAc)₂)Copper powderTetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Catalyst Loading 0.003 mol%Stoichiometric1-5 mol%
Ligand Triphenylphosphine (PPh₃)NoneTriphenylphosphine (PPh₃)
Base/Additive Sodium carbonate (Na₂CO₃)NoneNone
Solvent n-propanol/waterSolvent-free (ball milling)Tetrahydrofuran (THF)
Temperature RefluxHigh Temperature (via ball milling)Room Temperature to Reflux
Reaction Time ~1 hourOvernight2-16 hours
Reported Yield High (General)97%[1]73% (for a complex intermediate)[2]
Key Advantages Mild conditions, high functional group tolerance, commercially available reagents.High yield for specific substrates, solvent-free option.Good functional group tolerance, effective for complex fragments.
Key Disadvantages Potential for boronic acid decomposition.Harsh conditions, limited to certain substrates, stoichiometric copper.Air- and moisture-sensitive organozinc reagents.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and adaptation.

Suzuki-Miyaura Coupling of this compound

This protocol is a general procedure for the Suzuki-Miyaura cross-coupling reaction.[3]

Materials:

  • Aryl halide (e.g., 1-bromo-2-nitrobenzene) (5.02 mmol)

  • This compound (5.68 mmol)

  • Palladium(II) acetate (0.016 mmol)

  • Triphenylphosphine (0.0488 mmol)

  • 2M Aqueous sodium carbonate (6.48 mmol)

  • n-propanol (10 mL)

  • Deionized water (2.0 mL)

  • Ethyl acetate

  • Hexanes

  • Methanol

  • Activated charcoal

  • Sodium sulfate

  • Celite

Procedure:

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add the aryl halide, this compound, and n-propanol.

  • Stir the mixture for 15 minutes to allow for the complete dissolution of all solids.

  • To the solution, add palladium(II) acetate, triphenylphosphine, 2M aqueous sodium carbonate, and deionized water.

  • Heat the solution at reflux under a nitrogen atmosphere for approximately 1 hour, monitoring the reaction progress by TLC.

  • Cool the reaction to room temperature, add 7 mL of water, and stir the mixture open to the air for 5 minutes.

  • Dilute the reaction with 10 mL of ethyl acetate and transfer it to a separatory funnel.

  • Separate the layers and re-extract the aqueous layer with 10 mL of ethyl acetate.

  • Combine the organic extracts and wash them sequentially with 5% sodium carbonate solution (2 x 10 mL) and brine (2 x 10 mL).

  • Transfer the organic phase to a 125 mL Erlenmeyer flask and add 0.50 g of activated charcoal and 1 g of sodium sulfate. Stir for 10 minutes.

  • Filter the solution through a 1 cm bed of Celite.

  • Concentrate the filtrate under reduced pressure to yield the crude biphenyl product.

  • Purify the crude product by recrystallization from a mixture of hexanes and methanol.

Solvent-Free Ullmann Coupling

This protocol describes a high-yielding, solvent-free synthesis of 2,2'-dinitrobiphenyl.[1]

Materials:

  • 2-Iodonitrobenzene (10 mmol, 2.5 g)

  • Copper vial with a copper ball-bearing

  • High-speed ball mill

  • Ethanol

Procedure:

  • Add 2-iodonitrobenzene to a copper vial charged with a copper ball-bearing.

  • Subject the vial to high-speed ball milling overnight.

  • After the reaction, recrystallize the solid product from hot ethanol to afford bright yellow needle crystals of 2,2'-dinitrobiphenyl.

Negishi Coupling (General Procedure)

This is a general representation of a Negishi coupling protocol.[4]

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Organozinc reagent (e.g., 2-nitrophenylzinc chloride, prepared in situ)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous THF

Procedure:

  • Prepare the organozinc reagent by reacting the corresponding organolithium or Grignard reagent with a zinc halide (e.g., ZnCl₂).

  • In a separate flask under an inert atmosphere, dissolve the aryl halide and the palladium catalyst in anhydrous THF.

  • Add the freshly prepared organozinc reagent to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Ullmann, and Negishi couplings.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R1-X 2-Biphenyl Halide R1-X->Oxidative\nAddition R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative\nAddition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 Reductive\nElimination Reductive Elimination R1-Pd(II)L2-R2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R1-R2 2-Substituted Biphenyl Reductive\nElimination->R1-R2 R2-B(OH)2 Arylboronic Acid R2-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ullmann_Coupling 2 R-X 2 x 2-Iodonitrobenzene Oxidative\nAddition 1 Oxidative Addition 1 2 R-X->Oxidative\nAddition 1 Cu(0) Cu(0) Cu(0)->Oxidative\nAddition 1 R-Cu(I)-X R-Cu(I)-X Oxidative\nAddition 1->R-Cu(I)-X Oxidative\nAddition 2 Oxidative Addition 2 R-Cu(I)-X->Oxidative\nAddition 2 R-Cu(III)(R)-X R-Cu(III)(R)-X Oxidative\nAddition 2->R-Cu(III)(R)-X Reductive\nElimination Reductive Elimination R-Cu(III)(R)-X->Reductive\nElimination Reductive\nElimination->Cu(0) R-R 2,2'-Dinitrobiphenyl Reductive\nElimination->R-R

Caption: Proposed mechanism for the Ullmann coupling reaction.

Negishi_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R1-X Aryl Halide R1-X->Oxidative\nAddition R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative\nAddition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 Reductive\nElimination Reductive Elimination R1-Pd(II)L2-R2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R1-R2 2-Substituted Biphenyl Reductive\nElimination->R1-R2 R2-ZnX Organozinc Reagent R2-ZnX->Transmetalation

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Conclusion

The Suzuki-Miyaura coupling utilizing this compound stands out as a versatile and widely applicable method for the synthesis of 2-substituted biphenyls due to its mild reaction conditions and broad functional group tolerance. While the Ullmann coupling can provide excellent yields for specific substrates, particularly in solvent-free conditions, its harsh reaction conditions and limited scope can be restrictive. The Negishi coupling offers a valuable alternative, especially for complex molecular fragments, though the air- and moisture-sensitivity of the organozinc reagents requires careful handling.

Ultimately, the optimal synthetic route will depend on the specific target molecule, available starting materials, and the desired scale of the reaction. This guide provides a foundational comparison to aid researchers in making an informed decision for their synthetic endeavors.

References

The Critical Role of the Base in 2-Biphenylboronic Acid Couplings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the synthesis of biaryl compounds, which are pivotal structures in pharmaceuticals and advanced materials. The reaction's success, however, is intricately tied to the judicious selection of a base. This guide offers a side-by-side comparison of various bases used in the Suzuki-Miyaura coupling of 2-biphenylboronic acid, supported by experimental data to inform researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

The primary role of the base in the Suzuki-Miyaura coupling is to activate the boronic acid, forming a more nucleophilic boronate species. This "ate" complex then facilitates the crucial transmetalation step with the palladium catalyst, which is often the rate-determining step of the catalytic cycle. The choice of base can significantly impact reaction rates, yields, and functional group tolerance.

Comparative Performance of Common Bases

The selection of an appropriate base is critical for the success of a Suzuki-Miyaura coupling reaction. Both inorganic and organic bases are utilized, with inorganic bases being more common. The efficacy of a base is often dependent on the specific substrates, catalyst system, and solvent employed. The following table summarizes quantitative data from various studies, highlighting the performance of different bases in Suzuki-Miyaura coupling reactions.

BaseCatalyst SystemSolvent(s)Temperature (°C)Time (h)Yield (%)Reference(s)
Sodium Carbonate (Na₂CO₃)Pd(OAc)₂EtOH/Water (3:1)Reflux< 298-99[1]
Potassium Carbonate (K₂CO₃)Pd(PPh₃)₄DME/WaterReflux-79[2]
Potassium Phosphate (K₃PO₄)Pd₂(dba)₃/SPhosDioxane110--[3]
Sodium Hydroxide (NaOH)Pd(PPh₃)₄THF--75-100[4]
Potassium Hydroxide (KOH)Not SpecifiedNot SpecifiedNot Specified--[1]
Sodium Acetate (NaOAc)Pd(OAc)₂Not Specified---[1][5]
Triethylamine (TEA)Not SpecifiedNot SpecifiedNot Specified--[1]

DME: 1,2-Dimethoxyethane, dba: dibenzylideneacetone, SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, THF: Tetrahydrofuran. Note: Yields are highly substrate and condition dependent.

From the compiled data, inorganic bases such as carbonates and phosphates generally demonstrate high efficacy. Notably, sodium carbonate in an ethanol/water solvent system has been reported to provide excellent yields in a short reaction time.[1] Potassium carbonate is also a widely used and effective base.[2][6] The choice between these bases can be influenced by the solubility of the reactants and the desired reaction kinetics.

Experimental Protocols

Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction involving this compound. Specific parameters should be optimized for each unique transformation.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)[7]

  • Solvent (e.g., Toluene/H₂O, 10 mL, 4:1 v/v)[7]

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask or sealed reaction vial, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the selected base (2.0 mmol), and the palladium catalyst (0.02 mmol).

  • Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of toluene and water) via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) to the mixture and extract the aqueous layer with an organic solvent (e.g., 3 x 10 mL of ethyl acetate).[8]

  • Combine the organic layers, dry over a drying agent (e.g., MgSO₄), and filter.[8]

  • Remove the solvent under reduced pressure (e.g., rotary evaporation) to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Experimental Workflow

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling experiment.

Suzuki_Miyaura_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Product Analysis Reactants Weigh Reactants: Aryl Halide This compound Base, Catalyst Assembly Assemble Glassware (Schlenk Flask) Solvent Degas Solvent Inert Establish Inert Atmosphere Assembly->Inert Addition Add Reactants & Solvent Inert->Addition Heating Heat & Stir Addition->Heating Extraction Aqueous Workup & Extraction Heating->Extraction Reaction Monitoring Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Purification (e.g., Chromatography) Evaporation->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura reaction illustrates the logical relationship between the reactants, catalyst, and base.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Ar-X Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar' Ln ArPdX->ArPdAr [Ar'B(OH)₃]⁻ ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' ArX Ar-X ArBOH Ar'-B(OH)₂ ArBOH_activated [Ar'-B(OH)₃]⁻ ArBOH->ArBOH_activated Base Base Base->ArBOH_activated

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Performance of 2-Biphenylboronic Acid in Aqueous vs. Organic Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter influencing the outcome of chemical syntheses. This guide provides an objective comparison of the performance of 2-biphenylboronic acid, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, within aqueous and organic media. The comparison is supported by experimental data from various studies, detailing solubility, stability, and reactivity.

Executive Summary

This compound exhibits distinct performance characteristics in aqueous versus organic media. Generally, it is more soluble in polar organic solvents, which can facilitate homogeneous reaction conditions.[1] However, the development of water-soluble catalysts and biphasic systems has enabled efficient Suzuki-Miyaura couplings in aqueous environments, aligning with the principles of green chemistry.[2][3][4] Stability is a key consideration, as boronic acids can undergo protodeboronation, an undesired side reaction, particularly under aqueous basic conditions.[5][6] The choice of media ultimately depends on the specific reaction, substrate compatibility, and desired process conditions, including environmental impact and ease of product isolation.

Data Presentation: Performance Metrics

The following tables summarize key performance indicators for this compound in different solvent systems based on reported experimental data. It is important to note that direct, side-by-side comparative studies under identical conditions are limited; therefore, the data is compiled from various sources with differing substrates and reaction parameters.

Table 1: Solubility of this compound

Solvent MediumSolubilityRemarksSource
Polar Organic Solvents (e.g., Methanol, Ethanol)SolubleAllows for homogeneous reaction conditions.[1]
Non-Polar Organic SolventsLimited SolubilityMay require co-solvents or result in heterogeneous mixtures.[1]
WaterInsoluble to Sparingly SolubleOften used in biphasic systems or with co-solvents like ethanol.[1]
Dioxane/Water MixtureMiscibleA common and effective solvent system for Suzuki-Miyaura couplings.[7]

Table 2: Comparative Performance in Suzuki-Miyaura Coupling

Solvent SystemTypical YieldsKey AdvantagesKey Disadvantages
Aqueous Media (Water, Water/Ethanol)Good to ExcellentEnvironmentally friendly, low cost, non-flammable.[2][4]Potential for protodeboronation, limited solubility of some organic substrates.[5]
Organic Media (Dioxane, THF, Toluene)Good to ExcellentHigh solubility of organic reactants, well-established protocols.Environmental and safety concerns, potential for hazardous byproducts.[8]
Mixed Aqueous/Organic (Dioxane/Water)Often HighBalances solubility of both organic and inorganic reagents, can enhance reaction rates.[7][9]More complex solvent system to handle and recycle.

Experimental Protocols

Detailed methodologies for representative Suzuki-Miyaura coupling reactions using this compound in both aqueous and organic media are provided below.

Protocol 1: Suzuki-Miyaura Coupling in Aqueous/Organic Medium (Dioxane/Water)

This protocol is adapted from a procedure for the coupling of a bromophenol with a boronic acid.[7]

Materials:

  • Aryl halide (e.g., 2-bromobiphenyl, 1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (anhydrous, 5 mL)

  • Water (degassed, 1 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add palladium(II) acetate and triphenylphosphine to the flask.

  • Under a positive flow of inert gas, add anhydrous 1,4-dioxane and degassed water via syringe.

  • Heat the reaction mixture to 90 °C and maintain this temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Suzuki-Miyaura Coupling in Predominantly Aqueous Medium

This protocol is a general procedure for aqueous phase Suzuki coupling.[8]

Materials:

  • Aryl halide (e.g., 5-iodovanillin, 1.0 mmol)

  • This compound (1.0 mmol, 198 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mg)

  • Amberlite IRA-400(OH) ion-exchange resin (~0.5 g) or an aqueous base like 2M Na₂CO₃

  • Water (3 mL)

  • 95% Ethanol (1 mL, plus more as needed)

Procedure:

  • In a 25 mL round-bottom flask, combine water, 95% ethanol, a stir bar, the aryl halide, and this compound.

  • Add the ion-exchange resin (or aqueous base) and palladium(II) acetate.

  • Seal the flask with a septum and place it in a hot water bath at 60°C for 5 minutes.

  • After warming, add additional 95% ethanol dropwise until most of the solute has dissolved.

  • Allow the mixture to react with vigorous stirring for one to two hours.

  • After the reaction, perform a hot gravity filtration on the warm solution and then cool the mixture in an ice bath to precipitate the product.

  • Acidify the mixture with cold 10% HCl (aq) dropwise to complete precipitation.

  • Add 20 mL of water and extract the aqueous layer with ethyl acetate (3 x 10 mL) in a separatory funnel.

  • Combine the organic extracts, dry over MgSO₄, and remove the solvent by rotary evaporation to obtain the crude product.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the use of this compound.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_aqueous Aqueous Medium Protocol cluster_organic Organic Medium Protocol A_Start 1. Combine Reactants in Water/Ethanol A_Reaction 2. Add Catalyst & Base, Heat A_Start->A_Reaction A_Workup 3. Filtration & Acidification A_Reaction->A_Workup A_Extraction 4. Extraction with Organic Solvent A_Workup->A_Extraction A_Purification 5. Purification A_Extraction->A_Purification O_Start 1. Combine Reactants in Anhydrous Solvent O_Reaction 2. Add Catalyst & Base, Heat under Inert Gas O_Start->O_Reaction O_Workup 3. Quench Reaction O_Reaction->O_Workup O_Extraction 4. Aqueous Wash & Extraction O_Workup->O_Extraction O_Purification 5. Purification O_Extraction->O_Purification

Caption: Generalized experimental workflows for Suzuki coupling.

Discussion and Alternatives

Reactivity and Yield: Both aqueous and organic media can provide high yields for Suzuki-Miyaura couplings with this compound, provided the catalyst, base, and other conditions are optimized. The presence of water in mixed solvent systems can sometimes be beneficial, potentially increasing the concentration of the hydrophilic boronate species, RB(OH)₃⁻, which is active in the transmetalation step.[9]

Stability and Side Reactions: A significant consideration, particularly in aqueous media, is the potential for protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, leading to a byproduct and reduced yield.[5] This reaction can be catalyzed by acid or base.[5] The stability of this compound itself is generally good under standard conditions, with a high melting point (167-172°C) and boiling point (404°C).[10]

Alternatives to this compound: For reactions where the stability of the boronic acid is a concern, or to improve handling and purification, boronic esters such as pinacol esters are excellent alternatives. They are generally more stable and less prone to protodeboronation. Trialkylboroxines, which are cyclic anhydrides of boronic acids, also present a more stable alternative in certain applications.

Conclusion

The choice between aqueous and organic media for reactions involving this compound is a multifaceted decision. Organic solvents offer excellent solubility for many substrates and have a long history of successful application. Aqueous systems, on the other hand, are gaining prominence due to their environmental benefits and can offer high efficiency, especially with the development of advanced catalysts. For many applications, a mixed aqueous/organic system provides a robust compromise, leveraging the advantages of both media. Researchers should consider the specific requirements of their synthesis, including substrate solubility, potential for side reactions like protodeboronation, and process safety and environmental goals, when selecting the optimal solvent system.

References

evaluating the green chemistry metrics of 2-biphenylboronic acid protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of synthetic protocols for 2-biphenylboronic acid, with a focus on green chemistry metrics and supporting experimental data.

This compound is a critical building block in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which are instrumental in the development of new pharmaceuticals and complex organic molecules. As the chemical industry increasingly embraces the principles of green chemistry to minimize environmental impact, a thorough evaluation of the synthetic routes to key intermediates like this compound is paramount. This guide provides a comparative analysis of two common protocols for the synthesis of biphenylboronic acids, evaluating them based on established green chemistry metrics.

Executive Summary

This guide details and evaluates two distinct synthetic protocols for biphenylboronic acids: a lithiation-borylation of 3-bromobiphenyl and a Grignard-based synthesis of this compound. The green chemistry metrics for each protocol, including Atom Economy, E-Factor, Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME), have been calculated and are presented for direct comparison. While both methods are effective in producing the desired class of compounds, they exhibit significant differences in their environmental footprint. The Grignard-based protocol, despite its own use of hazardous reagents, demonstrates superior performance across several key green chemistry metrics in this comparative analysis.

Comparison of Green Chemistry Metrics

The following table summarizes the calculated green chemistry metrics for the two evaluated protocols. Lower E-Factor and PMI values, and higher Atom Economy and RME values, are indicative of a "greener" process.

Green Chemistry MetricProtocol 1: Lithiation-Borylation of 3-BromobiphenylProtocol 2: Grignard-based Synthesis of this compound
Atom Economy (%) 47.1%51.7%
E-Factor 104.756.9
Process Mass Intensity (PMI) 105.757.9
Reaction Mass Efficiency (RME) (%) 0.95%1.73%

Experimental Protocols

Protocol 1: Synthesis of 3-Biphenylboronic Acid via Lithiation-Borylation

This protocol describes the synthesis of 3-biphenylboronic acid starting from 3-bromobiphenyl.

Reaction Scheme:

C₁₂H₉Br + n-BuLi → C₁₂H₉Li + n-BuBr C₁₂H₉Li + B(OCH₃)₃ → C₁₂H₉B(OCH₃)₂Li C₁₂H₉B(OCH₃)₂Li + H₂O/HCl → C₁₂H₁₁BO₂ + LiCl + 2CH₃OH

Experimental Data:

Reactant/ReagentMolecular Weight ( g/mol )Amount UsedMoles
3-Bromobiphenyl233.103.8 g0.016
n-Butyllithium (1.6 M in hexane)64.0611 mL0.018
Tetrahydrofuran (THF)72.11100 mL-
Trimethyl borate103.912.2 mL0.020
Hydrochloric acid (1.0 M)36.46~50 mL-
Ethyl acetate88.11--
Hexane86.18--
Product: 3-Biphenylboronic acid 198.03 1.7 g 0.0086

Yield: 55%

Protocol 2: Grignard-based Synthesis of this compound

This protocol details the synthesis of this compound from 2-bromobiphenyl via a Grignard reagent.

Reaction Scheme:

C₁₂H₉Br + Mg → C₁₂H₉MgBr C₁₂H₉MgBr + B(OCH₃)₃ → C₁₂H₉B(OCH₃)₂MgBr C₁₂H₉B(OCH₃)₂MgBr + H₂O/H₂SO₄ → C₁₂H₁₁BO₂ + Mg(OH)Br + 2CH₃OH

Experimental Data:

Reactant/ReagentMolecular Weight ( g/mol )Amount UsedMoles
2-Bromobiphenyl233.1010.0 g0.043
Magnesium turnings24.311.1 g0.045
Anhydrous Diethyl Ether74.1250 mL-
Trimethyl borate103.915.5 g0.053
Sulfuric Acid (10%)98.0850 mL-
Diethyl Ether (for extraction)74.12100 mL-
Product: this compound 198.03 5.8 g 0.029

Yield: 67%

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent green chemistry evaluation of biphenylboronic acids.

Generalized Workflow for Synthesis and Green Chemistry Evaluation of Biphenylboronic Acids cluster_synthesis Synthesis Protocol cluster_evaluation Green Chemistry Evaluation start Starting Material (e.g., Bromobiphenyl) reaction Chemical Transformation (e.g., Lithiation or Grignard) start->reaction Reagents, Solvents workup Work-up and Purification reaction->workup Crude Product product Final Product (Biphenylboronic Acid) workup->product Purified Product data Collect Experimental Data (Masses of all inputs and outputs) product->data calc Calculate Green Metrics (AE, E-Factor, PMI, RME) data->calc compare Compare Protocols calc->compare report Publish Comparison Guide compare->report

Caption: A generalized workflow for the synthesis and green chemistry evaluation of biphenylboronic acids.

Discussion

The green chemistry metrics reveal a notable difference in the environmental performance of the two synthetic protocols. The Grignard-based synthesis of this compound (Protocol 2) exhibits a higher atom economy, a significantly lower E-Factor and PMI, and a higher reaction mass efficiency compared to the lithiation-borylation of 3-bromobiphenyl (Protocol 1).

The Atom Economy for the Grignard protocol is higher, indicating that a larger proportion of the reactant atoms are incorporated into the final product. The most significant difference is observed in the E-Factor and Process Mass Intensity (PMI) . The substantially lower values for the Grignard protocol signify a much smaller amount of waste generated per unit of product. This is a crucial consideration for large-scale industrial synthesis where waste disposal and environmental impact are major concerns. The Reaction Mass Efficiency (RME) , which takes into account the reaction yield and stoichiometry, is also nearly double for the Grignard protocol, further highlighting its superior efficiency in converting reactants to the desired product.

It is important to note that both protocols utilize hazardous reagents and solvents, such as n-butyllithium (pyrophoric) in Protocol 1 and flammable diethyl ether in Protocol 2. A comprehensive green chemistry assessment would also consider these safety and hazard aspects, which are not captured by mass-based metrics alone.

Conclusion

For researchers and professionals in drug development, the choice of a synthetic route has significant implications not only for yield and cost but also for environmental sustainability. Based on the calculated green chemistry metrics, the Grignard-based synthesis of this compound presents a more environmentally favorable option compared to the lithiation-borylation approach for the analogous 3-biphenylboronic acid. While this guide provides a quantitative comparison, the selection of a specific protocol should also involve a thorough consideration of safety, scalability, and the availability of starting materials. Further research into developing even greener synthetic routes for this important class of compounds, for example, by utilizing catalytic methods that avoid strong bases and flammable solvents, is highly encouraged.

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